(R)-2-(Piperidin-2-yl)ethanol hydrochloride
Description
Properties
IUPAC Name |
2-[(2R)-piperidin-2-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOCPKDUBFJADK-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738715 | |
| Record name | 2-[(2R)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787622-24-6 | |
| Record name | 2-[(2R)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Piperidineethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-2-(Piperidin-2-yl)ethanol hydrochloride chemical properties
An In-depth Technical Guide to (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties, metabolic stability, and ability to engage with diverse biological targets make it a highly sought-after motif in drug design.[2] Within this class, chiral-substituted piperidines are of particular interest as they allow for precise three-dimensional orientations that can significantly enhance biological activity, selectivity, and pharmacokinetic profiles.[3]
This guide provides a comprehensive technical overview of this compound, a chiral building block with significant potential in pharmaceutical development. As the hydrochloride salt, the compound exhibits enhanced aqueous solubility and stability, making it highly suitable for various synthetic and biological applications.[4] We will explore its fundamental chemical and physical properties, spectroscopic signature, synthetic pathways, and key applications, offering researchers and drug development professionals a detailed resource for leveraging this valuable intermediate.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective application in a research and development setting.
Chemical Structure and Stereochemistry
This compound possesses a defined stereocenter at the C2 position of the piperidine ring, which is crucial for its application in stereoselective synthesis and as a precursor to enantiomerically pure active pharmaceutical ingredients (APIs). The hydrochloride salt is formed by the protonation of the secondary amine in the piperidine ring.
Caption: 2D Structure of this compound.
Core Properties
The key identifiers and physical properties of the compound and its free base are summarized below. These data are essential for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 2-[(2R)-piperidin-2-yl]ethanol;hydrochloride | PubChem[5] |
| CAS Number | 1215020-95-3 | BLD Pharm[6] |
| Molecular Formula | C₇H₁₆ClNO | PubChem[7] |
| Molecular Weight | 165.66 g/mol | PubChem[7] |
| Free Base CAS | 68419-38-5 | PubChem[5] |
| Free Base Formula | C₇H₁₅NO | PubChem[5] |
| Free Base MW | 129.20 g/mol | PubChem[5] |
| Free Base BP | 234.5°C at 760 mmHg | MySkinRecipes[8] |
| Solubility | Soluble in polar solvents (water, ethanol, methanol); poor solubility in non-polar solvents (e.g., hexane). | Smolecule[4] |
| Appearance | Typically a white to off-white solid. | N/A |
| Storage | Store at 2-8°C, sealed and protected from light and moisture. | MySkinRecipes[8] |
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the diastereotopic protons of the ethanol side chain (-CH₂-CH₂-OH), and a broad signal for the exchangeable amine and hydroxyl protons. The coupling patterns of the proton at the C2 chiral center are critical for structural confirmation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct carbon signals corresponding to the molecular structure. The chemical shifts will differentiate the aliphatic carbons of the piperidine ring from those of the ethanol side chain.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 130.2.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak in the range of 3200-3600 cm⁻¹ corresponds to the O-H and N-H stretching vibrations. C-H stretching bands will appear around 2850-3000 cm⁻¹.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining enantiomeric purity. A suitable chiral stationary phase is required to resolve the (R)- and (S)-enantiomers.
Protocol: Purity and Enantiomeric Excess Determination by Chiral HPLC
This protocol outlines a general procedure. The choice of column, mobile phase, and detection parameters must be optimized for the specific instrument and column used.
-
Column: Select a suitable chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape. A starting condition could be 90:10 Hexane:Isopropanol + 0.1% Diethylamine.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject a racemic standard (if available) to determine the retention times of both the (R)- and (S)-enantiomers. Subsequently, inject the sample to be analyzed.
-
Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.
Synthesis and Chemical Reactivity
The synthesis of 2-substituted piperidines is a well-established area of organic chemistry, with catalytic hydrogenation of the corresponding pyridine precursor being a common and efficient method.[9][10]
Synthetic Workflow
The most direct route to (R)-2-(Piperidin-2-yl)ethanol involves the asymmetric hydrogenation of 2-pyridineethanol. However, a more common laboratory and industrial approach involves the hydrogenation of 2-pyridineethanol using a standard catalyst, followed by chiral resolution, or starting from a chiral precursor. A representative synthesis involves the hydrogenation of 2-pyridineethanol followed by conversion to the hydrochloride salt.[9]
Caption: General synthetic workflow for 2-(Piperidin-2-yl)ethanol hydrochloride.
Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of 2-pyridineethanol to 2-(piperidin-2-yl)ethanol.[9]
-
Reaction Setup: To a solution of 2-pyridineethanol (1.0 eq) in a suitable solvent such as ethanol or methanol, cautiously add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Palladium on Carbon or Platinum(IV) oxide).
-
Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus or a similar pressure reactor. Purge the system with nitrogen, then introduce hydrogen gas to a pressure of approximately 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction may take several hours to reach completion.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Remove the catalyst by filtration through a pad of Celite®, washing the filter cake with the reaction solvent.
-
Isolation (Free Base): Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-(piperidin-2-yl)ethanol. The product can be purified by vacuum distillation if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.[11] Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring.
-
Precipitation and Collection: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Chemical Reactivity
The compound features two primary reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group of the ethanol side chain. This dual functionality makes it a versatile building block for creating diverse molecular libraries.[11]
-
N-Functionalization: The secondary amine can undergo standard reactions such as N-alkylation, N-acylation, reductive amination, and arylation to introduce a wide variety of substituents.
-
O-Functionalization: The primary hydroxyl group can be readily converted into esters, ethers, or carbamates. It can also be oxidized to an aldehyde or carboxylic acid or converted to a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.[4]
Applications in Research and Drug Development
The utility of this compound is primarily as a chiral intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.[4]
-
Chiral Building Block: Its defined stereochemistry makes it an invaluable starting material for the enantioselective synthesis of APIs. The 2-substituted piperidine framework is a key feature in numerous drugs, especially those targeting the central nervous system (CNS).[1][11]
-
Precursor for CNS-Active Agents: The structural similarity of 2-substituted piperidines to compounds like methylphenidate (Ritalin) highlights their potential as precursors for novel CNS-active compounds, such as dopamine reuptake inhibitors.[11]
-
Ligand Synthesis: The bifunctional nature of the molecule makes it suitable for the synthesis of chiral ligands used in asymmetric catalysis, which can enhance the efficiency and stereochemical control of chemical reactions.[8]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical. The following information is synthesized from safety data sheets of structurally related piperidine compounds.[7][12][13][14]
| Category | Information | Citations |
| Hazard Pictograms | GHS07 (Exclamation Mark) | [12] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][12] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][14] |
| First Aid Measures | Inhalation: Remove person to fresh air. Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | [14][15] |
| Handling | Handle in accordance with good industrial hygiene and safety practice. Use only in a well-ventilated area, preferably a fume hood. Avoid formation of dust. | [13][14] |
| Storage | Store locked up in a cool, dry, and well-ventilated place. Keep container tightly closed. The compound may be hygroscopic. | [12][13] |
Conclusion
This compound is a valuable and versatile chiral building block for chemical synthesis. Its well-defined stereochemistry, coupled with the dual reactivity of its amine and hydroxyl functional groups, provides a robust platform for the development of novel and complex molecules. For researchers in drug discovery, particularly those focused on CNS-active agents, this compound represents a key intermediate for accessing enantiomerically pure targets. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective utilization in advancing pharmaceutical research.
References
- CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. * (R)-2-(Piperidin-2-yl)ethanol*. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- MySkinRecipes. (R)-2-(Piperidin-2-yl)ethanol.
- Benchchem. Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
- CDH Fine Chemical. PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Smolecule. (2024, April 15). 2-(Piperidin-2-yl)propan-2-ol hydrochloride.
- PubChem. 2-Piperidin-2-ylethanol. National Center for Biotechnology Information.
- National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
- ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- BLD Pharm. 1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride.
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. National Center for Biotechnology Information.
- DTIC. (2025, June 4). Piperidine Synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]
- 5. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 7. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-2-(Piperidin-2-yl)ethanol [myskinrecipes.com]
- 9. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to (R)-2-(Piperidin-2-yl)ethanol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (R)-2-(Piperidin-2-yl)ethanol hydrochloride (CAS Number: 1215020-95-3), a chiral building block of significant interest to researchers, scientists, and professionals in the field of drug development. The unique structural features of this compound, namely the chiral piperidine scaffold and the primary alcohol functionality, make it a valuable intermediate in the synthesis of complex molecular architectures, particularly for therapeutics targeting the central nervous system. This document will delve into its physicochemical properties, provide a detailed protocol for its enantioselective synthesis, outline robust analytical methodologies for its characterization and quality control, and explore its applications in the synthesis of active pharmaceutical ingredients (APIs).
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine moiety is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its favorable pharmacokinetic properties, including good aqueous solubility and metabolic stability, as well as its ability to adopt a stable chair conformation, which can be crucial for precise interactions with biological targets. When a stereocenter is introduced into the piperidine ring, as is the case with (R)-2-(Piperidin-2-yl)ethanol, it opens up the possibility of developing highly selective drugs with improved therapeutic indices and reduced off-target effects. The (R)-enantiomer of 2-(piperidin-2-yl)ethanol, in particular, has emerged as a key intermediate for the synthesis of a variety of bioactive molecules.[2]
Physicochemical Properties of (R)-2-(Piperidin-2-yl)ethanol and its Hydrochloride Salt
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. The following tables summarize the key properties of both the free base, (R)-2-(Piperidin-2-yl)ethanol, and its hydrochloride salt.
Table 1: Physicochemical Properties of (R)-2-(Piperidin-2-yl)ethanol (Free Base)
| Property | Value | Reference(s) |
| CAS Number | 68419-38-5 | [3] |
| Molecular Formula | C₇H₁₅NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 234.5 °C at 760 mmHg | |
| Density | 0.939 g/cm³ (predicted) | [4] |
| Solubility | Soluble in water, alcohols, and ether | [4] |
| pKa | 15.15 ± 0.10 (predicted) | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1215020-95-3 | |
| Molecular Formula | C₇H₁₅ClNO | |
| Molecular Weight | 165.66 g/mol | |
| Appearance | White to off-white crystalline solid (expected) | |
| Melting Point | Not explicitly reported; expected to be significantly higher than the free base | |
| Specific Rotation | Not explicitly reported; expected to be positive | |
| Solubility | Expected to have enhanced solubility in water and lower alcohols compared to the free base |
Enantioselective Synthesis and Purification
The preparation of enantiomerically pure this compound is a critical step in its utilization for pharmaceutical synthesis. While several enantioselective synthetic routes exist, a common and scalable approach involves the resolution of the racemic mixture of 2-(piperidin-2-yl)ethanol. The following protocol details a classical resolution method using a chiral acid, followed by the formation of the hydrochloride salt.
Chiral Resolution of (±)-2-(Piperidin-2-yl)ethanol
The principle behind this resolution is the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid. These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.[5][6]
Caption: Workflow for the chiral resolution of (±)-2-(Piperidin-2-yl)ethanol.
Experimental Protocol: Chiral Resolution and Hydrochloride Salt Formation
-
Dissolution of the Chiral Acid: In a suitable reaction vessel, dissolve one equivalent of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a minimal amount of a suitable solvent system (e.g., a mixture of methanol and water) with gentle heating.
-
Addition of the Racemic Amine: To the warm solution of the chiral acid, slowly add one equivalent of racemic (±)-2-(piperidin-2-yl)ethanol. An exothermic reaction may be observed.
-
Crystallization of the Diastereomeric Salt: Allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt. The progress of crystallization can be monitored visually.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture. The mother liquor, containing the more soluble diastereomer, can be set aside for potential recovery of the other enantiomer.
-
Recrystallization (Optional but Recommended): To enhance the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from the same solvent system.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base (e.g., 2M NaOH) to a pH of >12.
-
Extraction of the (R)-Enantiomer: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-2-(piperidin-2-yl)ethanol as an oil.
-
Formation of the Hydrochloride Salt: Dissolve the purified (R)-2-(piperidin-2-yl)ethanol in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). To this solution, add a stoichiometric amount of a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying of the Final Product: Collect the precipitated this compound by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to a constant weight.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the structure and connectivity of the molecule. The spectrum of the hydrochloride salt is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the ethanol side chain, and the exchangeable protons of the hydroxyl and ammonium groups. The chemical shifts will be influenced by the solvent and the protonation state. Expected chemical shifts for the free base in CDCl₃ are around 3.7-3.8 ppm for the -CH₂OH protons and a complex multiplet for the piperidine ring protons between 1.1 and 3.1 ppm.[7] For the hydrochloride salt in a solvent like D₂O, downfield shifts of the protons adjacent to the nitrogen atom are expected due to the positive charge.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300 cm⁻¹), the N-H stretch of the secondary ammonium salt (a broad band in the 2700-3300 cm⁻¹ region), C-H stretches of the aliphatic ring and side chain (around 2850-2950 cm⁻¹), and the C-O stretch of the primary alcohol (around 1050 cm⁻¹).
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 129.20. For the hydrochloride salt, under appropriate ionization conditions, the protonated molecule [M+H]⁺ corresponding to the free base may be observed.
Chromatographic Analysis for Enantiomeric Purity
Determining the enantiomeric excess (ee) is crucial for a chiral intermediate. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
Proposed Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is a good starting point for method development.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is often effective for the separation of chiral amines. A typical starting ratio would be 90:10:0.1 (v/v/v) hexane:isopropanol:diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the compound lacks a strong chromophore.
-
Column Temperature: Ambient or controlled at 25 °C.
Method Validation: The chiral HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.
Applications in Drug Development
This compound is a valuable building block for the synthesis of various active pharmaceutical ingredients. Its utility has been demonstrated in the preparation of compounds with potential therapeutic applications, including:
-
CDK2 Inhibitors: This chiral intermediate is used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that have shown activity as cyclin-dependent kinase 2 (CDK2) inhibitors.[8] CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for the development of anti-cancer therapies.
-
CNS-Active Agents: The 2-substituted piperidine scaffold is a common feature in drugs targeting the central nervous system. The structural similarity of derivatives of (R)-2-(piperidin-2-yl)ethanol to compounds like methylphenidate suggests its potential in the development of novel treatments for conditions such as ADHD and other neurological disorders.[9]
-
Alkaloid Synthesis: The enantiopure form of 2-piperidineethanol serves as a starting material for the total synthesis of various natural piperidine alkaloids, some of which possess interesting biological activities.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery and development. Its unique structural features and the availability of methods for its enantioselective synthesis make it a valuable tool for medicinal chemists. The information provided in this technical guide is intended to serve as a comprehensive resource for researchers and scientists working with this important intermediate, facilitating its effective use in the creation of novel and improved therapeutics.
References
- Perdicchia, D., Christodoulou, M. S., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International journal of molecular sciences, 17(1), 23.
- Chen, F. X., Tamarez, M. M., & Xie, J. (2008). U.S.
- ResearchGate. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- MySkinRecipes. (n.d.). (R)-2-(Piperidin-2-yl)ethanol.
- ResearchGate. (2015). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.
- PubChem. (n.d.).
- Tang, W., & Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic letters, 18(19), 5094–5097.
- Google Patents. (n.d.).
- Wikipedia. (2023). Chiral resolution.
- BenchChem. (2025).
- The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance.
- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- Air Unimi. (n.d.).
- PubChem. (n.d.). (R)-2-(Piperidin-2-yl)ethanol.
- Combes, S., & Finet, J. P. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical communications (Cambridge, England), (5), 526–527.
- Zhang, T., Liu, D., Wang, Z., & Wang, J. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Society reviews, 50(17), 9686–9725.
- BenchChem. (2025).
- Giske, A., Risa, Ø., Sitter, B., & Gribbestad, I. S. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic resonance in chemistry : MRC, 53(3), 213–219.
- ChemicalBook. (n.d.). 2-Piperidineethanol(1484-84-0) 1H NMR spectrum.
- SpectraBase. (n.d.). Piperidine.
- PubChem. (n.d.). 2-Piperidin-2-ylethanol.
- precisionFDA. (n.d.). 2-(PIPERIDIN-2-YL)ETHANOL.
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein journal of organic chemistry, 11, 1194–1219.
- Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Piperidineethanol, alpha-methyl-, (R,R)-(+-)-.
- Wikipedia. (2023). Pipecolic acid.
- Sigma-Aldrich. (n.d.). (R)-(+)-N-Boc-2-piperidinecarboxylic acid 98 28697-17-8.
- precisionFDA. (n.d.). 2-(PIPERIDIN-2-YL)ETHANOL.
- ChemBK. (2024). (R)-(+)-Piperidine-2-Ethanol.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. (R)-2-(Piperidin-2-yl)ethanol [myskinrecipes.com]
- 3. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Piperidineethanol(1484-84-0) 1H NMR [m.chemicalbook.com]
- 8. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-2-(Piperidin-2-yl)ethanol Hydrochloride: A Chiral Building Block for Drug Discovery
This technical guide provides a comprehensive overview of (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a chiral synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's physicochemical properties, enantioselective synthesis, analytical methodologies for chiral purity assessment, its applications in medicinal chemistry, and essential safety and handling protocols.
Introduction: The Significance of the Chiral Piperidine Scaffold
The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties, including high chemical stability and the ability to modulate lipophilicity and aqueous solubility, make it a privileged scaffold in medicinal chemistry.[3] The introduction of stereochemistry into the piperidine ring can profoundly influence a molecule's pharmacological and toxicological profile, as enantiomers often exhibit different interactions with biological targets.[4] (R)-2-(Piperidin-2-yl)ethanol, with its defined stereocenter at the 2-position and a versatile primary alcohol for further functionalization, represents a valuable chiral building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO | [7] |
| Molecular Weight | 165.66 g/mol | [8] |
| IUPAC Name | 2-[(2R)-piperidin-2-yl]ethanol;hydrochloride | [9] |
| CAS Number | 1215020-95-3 | [10] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in water, methanol, and ethanol.[11] | [11] |
Enantioselective Synthesis: Accessing the Pure (R)-Enantiomer
The biological activity of chiral molecules is often enantiomer-dependent, necessitating synthetic routes that deliver high enantiomeric purity. Several strategies have been developed for the enantioselective synthesis of 2-substituted piperidines, including (R)-2-(Piperidin-2-yl)ethanol.
Enzymatic Kinetic Resolution
One effective method for obtaining the enantiopure compound is through the enzymatic kinetic resolution of racemic 2-piperidineethanol.[12] This technique utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. This approach has been successfully applied to the large-scale production of (R)-(-)-2-piperidineethanol.[12]
Asymmetric Hydrogenation of Pyridinium Salts
A powerful and increasingly popular method for the synthesis of enantioenriched piperidines is the asymmetric hydrogenation of the corresponding pyridinium salts.[13] This approach employs chiral catalysts, often based on iridium or rhodium, to stereoselectively reduce the aromatic pyridine ring. For instance, an Ir-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts using a BI P,N ligand has been shown to produce high levels of enantioselectivity.[13] Subsequent deprotection of the nitrogen yields the desired chiral piperidine.
Caption: Asymmetric synthesis of enantioenriched piperidines.
Analytical Chemistry: Ensuring Enantiomeric Purity
The verification of enantiomeric purity is a critical quality control step in the synthesis of chiral compounds for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.[14][15]
Chiral HPLC Methodology
While a specific application note for (R)-2-(Piperidin-2-yl)ethanol was not found, a robust method can be developed based on the analysis of the structurally similar 2-piperidinemethanol.[14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective in separating a wide range of chiral amines and alcohols.[1][16]
Experimental Protocol: Chiral HPLC Analysis (Starting Point)
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) can be used. However, due to the lack of a strong chromophore, sensitivity may be limited.
-
Pre-column Derivatization (Optional): To enhance UV detection and potentially improve resolution, the analyte can be derivatized with a chromophore-containing agent, such as 3,5-dinitrobenzoyl chloride.[14]
Caption: Workflow for chiral HPLC analysis.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules.
Central Nervous System (CNS) Agents
The 2-substituted piperidine scaffold is a key feature in many CNS-active drugs.[5] For instance, the structurally related compound, (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride, is a known dopamine reuptake inhibitor.[5] This suggests that derivatives of (R)-2-(Piperidin-2-yl)ethanol could be explored for their potential in treating conditions such as ADHD, depression, and other neurological disorders. The well-known ADHD medication methylphenidate also contains a 2-substituted piperidine ring, further highlighting the importance of this structural motif.
Synthesis of Natural Product Analogs and Other Bioactive Compounds
The enantiopure form of 2-piperidineethanol is a valuable starting material for the synthesis of various alkaloids.[8][12] For example, it has been used in the synthesis of (+)-conhydrine, an alkaloid that has shown memory-enhancing properties.[12] Additionally, derivatives of piperidine-2-ethanol have been investigated for their analgesic activity.[17] The presence of both a secondary amine and a primary alcohol allows for diverse chemical modifications, enabling the creation of extensive compound libraries for high-throughput screening.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related piperidine compounds provides essential guidance for safe handling.
-
Hazard Classification: Piperidine derivatives are often classified as harmful if swallowed and can cause skin and eye irritation or damage.[12][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile chiral building block for drug discovery and development. Its defined stereochemistry and dual functional groups provide a robust platform for the synthesis of a wide range of complex molecules with potential therapeutic applications, particularly in the realm of central nervous system disorders. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for its successful application in the laboratory. The methodologies and information presented in this guide are intended to support researchers in leveraging the potential of this important chiral intermediate.
References
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (n.d.). National Center for Biotechnology Information.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- 2-(Piperidin-4-yl)ethanol hydrochloride. (n.d.). PubChem.
- Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). National Center for Biotechnology Information.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- (R)-2-(Piperidin-2-yl)ethanol. (n.d.). PubChem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- (R)-2-(3-Aminopiperidin-1-yl)ethanolhydrochloride. (n.d.). MySkinRecipes.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). PubChem.
- Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. (2025). ResearchGate.
- 2-(PIPERIDIN-2-YL)ETHANOL, (R)-. (n.d.). Drugfuture.
- 2-Piperidin-2-ylethanol. (n.d.). PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-2-(3-Aminopiperidin-1-yl)ethanolhydrochloride [myskinrecipes.com]
- 7. 2-(PIPERIDIN-2-YL)ETHANOL, (R)- [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 11. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
- 12. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. applications.emro.who.int [applications.emro.who.int]
A Comprehensive Technical Guide to the Synthesis of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining enantiomerically pure (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a valuable chiral building block in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and comparative data to facilitate the successful synthesis and characterization of this important compound.
Introduction: The Significance of Chiral Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast number of biologically active compounds and approved pharmaceuticals. The introduction of a stereocenter at the 2-position, as seen in (R)-2-(Piperidin-2-yl)ethanol, provides a versatile chiral starting material for the synthesis of complex, enantiomerically pure molecules. Access to such building blocks is critical in drug discovery, where the stereochemistry of a molecule can profoundly influence its pharmacological activity and safety profile. This guide focuses on the prevalent and practical synthetic route to this compound, which primarily involves the synthesis of the racemic compound followed by chiral resolution.
Strategic Overview: A Two-Stage Synthetic Approach
The most common and industrially scalable synthesis of this compound is a two-stage process. The first stage involves the non-stereoselective synthesis of racemic 2-(piperidin-2-yl)ethanol. The second, and more critical stage, is the resolution of this racemic mixture to isolate the desired (R)-enantiomer.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Choice of Resolving Agent
Several chiral acids can be employed for the resolution of racemic 2-(piperidin-2-yl)ethanol. Two of the most effective and commonly cited resolving agents are:
-
N-acetyl-L-leucine: This resolving agent has been shown to provide high enantiomeric excess in a single crystallization step. [1]* (S)-(+)-camphorsulfonic acid: A widely used and commercially available resolving agent for amines. [1] The choice of resolving agent and solvent system is often empirical and may require some optimization to achieve the best separation.
Experimental Protocol: Resolution with N-acetyl-L-leucine
This protocol is based on a patented procedure and offers a reliable method for obtaining (R)-2-(piperidin-2-yl)ethanol. [1] Materials:
-
Racemic 2-(piperidin-2-yl)ethanol
-
N-acetyl-L-leucine
-
Methanol
-
Tetrahydrofuran (THF)
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
Salt Formation:
-
In a flask, dissolve N-acetyl-L-leucine (0.5 eq) in methanol with warming (e.g., 35-40°C).
-
In a separate flask, dissolve racemic 2-(piperidin-2-yl)ethanol (1.0 eq) in THF.
-
Slowly add the THF solution of the amine to the warm methanol solution of the resolving agent with stirring, maintaining the temperature at 35-40°C.
-
Add additional THF and heat the mixture to 50-55°C for approximately 30 minutes to ensure complete dissolution. [1]2. Fractional Crystallization:
-
Slowly cool the mixture to room temperature, and then further cool to a lower temperature (e.g., 15°C) over several hours to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold THF.
-
-
Liberation of the (R)-Enantiomer:
-
Suspend the isolated diastereomeric salt in water.
-
Add a sufficient amount of a base, such as 1 M sodium hydroxide solution, to deprotonate the amine and dissolve the N-acetyl-L-leucine.
-
Extract the liberated (R)-2-(piperidin-2-yl)ethanol with an organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-2-(piperidin-2-yl)ethanol.
-
Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt, which is often the desired form for its improved stability and handling properties.
Procedure:
-
Dissolve the enantiomerically pure (R)-2-(piperidin-2-yl)ethanol in a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product and key intermediates. The spectra should be consistent with the expected structure.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl and amine groups.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess is a critical quality attribute and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
General Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak® or Chiralcel® series), is required.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized for the specific column and analyte.
-
Detection: UV detection is often used. If the analyte has a weak chromophore, derivatization with a UV-active agent may be necessary to enhance sensitivity. [2]* Analysis: The racemic mixture is first injected to determine the retention times of both enantiomers. The enantiomeric excess of the resolved product is then calculated from the peak areas of the two enantiomers in the chromatogram.
Alternative Synthetic Strategies: Asymmetric Synthesis
While chiral resolution is a robust and scalable method, direct asymmetric synthesis routes that avoid the separation of enantiomers are also of significant interest. These methods aim to create the desired stereocenter with high enantioselectivity in a single step.
One promising approach is the use of transition metal-catalyzed asymmetric reactions. For instance, rhodium-catalyzed [2+2+2] cycloaddition reactions have been developed for the enantioselective synthesis of polysubstituted piperidines. [3]These methods, while often more complex to develop, can be more atom-economical and efficient in the long run.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials, including flammable solvents, high-pressure hydrogen gas, and corrosive acids and bases. It is imperative that all experimental work be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All relevant safety data sheets (SDS) for the chemicals used should be consulted prior to commencing any work.
Conclusion
This technical guide has outlined a detailed and practical pathway for the synthesis of this compound. The two-stage approach, involving the synthesis of the racemic precursor followed by chiral resolution, represents a reliable and scalable method for obtaining this valuable chiral building block. By providing comprehensive experimental protocols, mechanistic insights, and analytical considerations, this guide aims to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important compound for their research and development endeavors.
References
- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008). Google Patents.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents.
- PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS. (2006). European Patent Office.
- Process for preparing 2-piperidineethanol compounds. (2001). Google Patents.
- FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. (n.d.). AIR Unimi.
- Chiral resolution process. (1995). Google Patents.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015). National Center for Biotechnology Information.
- PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS. (2000). Google Patents.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025). ResearchGate.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). PubChem.
- 2-Piperidin-2-ylethanol. (n.d.). PubChem.
- Asymmetric synthesis of 2-substituted piperidin-3-ols. (2025). ResearchGate.
- Camphor Sulfonic Acid Catalyzed Facile and Atom Economical Access to Highly Substituted Piperidines. (2018). Lupine Publishers.
- Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2025). ResearchGate.
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). National Center for Biotechnology Information.
Sources
- 1. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
(R)-2-(Piperidin-2-yl)ethanol hydrochloride solubility data
An In-depth Technical Guide to the Solubility of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Authored by: A Senior Application Scientist
Abstract
(R)-2-(Piperidin-2-yl)ethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] Its hydrochloride salt, this compound (CAS 1215020-95-3), is often the preferred form for handling and formulation due to its crystalline nature and enhanced stability.[3] A thorough understanding of its solubility profile is a critical-path activity in drug discovery and development, directly influencing bioavailability, formulation strategies, and ultimate therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. It details the established methodologies for both equilibrium and kinetic solubility assessment, outlines robust analytical quantification techniques, and offers a framework for interpreting the resulting data. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals incorporating this versatile piperidine derivative.
Physicochemical Profile and Theoretical Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound dictates its expected behavior in various solvent systems.
Structure and Properties: The molecule contains a secondary amine within a piperidine ring, a primary alcohol, and a chiral center at the C2 position of the ring. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a cationic species with a chloride counter-ion. This ionic character is the dominant factor governing its solubility.
-
IUPAC Name: 2-[(2R)-piperidin-2-yl]ethanol;hydrochloride
-
Molecular Formula: C₇H₁₆ClNO
-
Molecular Weight: 165.66 g/mol [4]
-
Key Structural Features:
-
Piperidinium Cation: The protonated amine group is a strong hydrogen bond donor and enables potent ion-dipole interactions with polar solvents.
-
Hydroxyl Group: The primary alcohol is both a hydrogen bond donor and acceptor, further enhancing affinity for protic solvents.
-
Aliphatic Backbone: The ethyl and piperidine ring structure contribute some non-polar character.
-
| Property | Value / Description | Reference |
| CAS Number | 1215020-95-3 | [3] |
| Parent Compound CAS | 68419-38-5 ((R)-2-(Piperidin-2-yl)ethanol) | [5] |
| Molecular Formula | C₇H₁₆ClNO | [4] |
| Molecular Weight | 165.66 g/mol | [4] |
| Appearance | Expected to be a white to off-white crystalline solid. | N/A |
| Expected Solubility | High in polar protic solvents (e.g., Water, Methanol, Ethanol). Low in non-polar solvents (e.g., Hexane, Toluene). The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[6] | N/A |
| Hygroscopicity | As an amine salt, some degree of hygroscopicity should be anticipated. Storage in a desiccated environment is recommended. | N/A |
Theoretical Solubility Behavior: Based on the principle of "like dissolves like," this compound is predicted to be highly soluble in polar protic solvents. The formation of the hydrochloride salt dramatically increases its aqueous solubility over the free base by facilitating strong ion-dipole interactions and hydrogen bonding with water molecules.[6] Conversely, its ionic nature makes it poorly soluble in non-polar organic solvents such as alkanes and aromatic hydrocarbons. Its solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile) is expected to be moderate, driven by dipole-dipole interactions.
Methodologies for Experimental Solubility Determination
Determining solubility is not a single measurement but a characterization process. The two primary types of solubility measured are thermodynamic and kinetic solubility, each providing different, yet complementary, insights.[7]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure.[7] The shake-flask method is the gold-standard for this determination due to its robustness and direct measurement of the equilibrium state.[8]
Protocol: Shake-Flask Method for Equilibrium Solubility
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., Deionized Water, PBS pH 7.4, Ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument.
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10-20 mg of solid to 1 mL of the solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates. The first few drops of the filtrate should be discarded to prevent errors from potential drug adsorption to the filter membrane.[7]
-
Dilution & Analysis: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (see Section 3) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in units such as mg/mL or mmol/L.
Kinetic Solubility
Kinetic solubility is a measure of how much of a compound, typically dissolved in a strong organic solvent like DMSO, can be added to an aqueous buffer before it precipitates.[7] This high-throughput screening method is valuable in early drug discovery to quickly assess structure-solubility relationships.[7][9] Nephelometry, which measures light scattering from suspended particles (precipitate), is a common technique for this purpose.
Protocol: Kinetic Solubility by Nephelometry
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
High-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS pH 7.4).
-
96-well microplate.
-
Automated liquid handler or multichannel pipette.
-
Plate-based nephelometer.
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. This is often done by an automated system that then performs serial dilutions across the plate. The introduction of the DMSO solution into the aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded.[9]
-
Measurement: Place the microplate into a nephelometer and measure the turbidity (light scattering) in each well.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Analytical Quantification
Accurate quantification of the dissolved analyte is the cornerstone of any solubility measurement. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust method. For higher sensitivity and specificity, especially in complex matrices, coupling with mass spectrometry (LC-MS) is preferred.[10]
HPLC-UV Method Development
Rationale: The piperidine structure lacks a strong chromophore for UV detection at higher wavelengths. However, analysis at lower wavelengths (e.g., 200-210 nm) is often feasible. A method must be developed and validated for linearity, accuracy, and precision.[11]
Example HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile or Methanol).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[12]
-
Detection Wavelength: ~205 nm (requires high-purity solvents).
-
Injection Volume: 10 µL.
Validation Steps:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them to establish a linear relationship between peak area and concentration. The R² value should be >0.999.[12]
-
Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.[13]
-
Precision and Accuracy: Analyze replicate samples at different concentrations to ensure the method is reproducible and accurate.[12]
Integrated Workflow and Data Visualization
A systematic workflow ensures reproducibility and accuracy in solubility determination. The following diagram illustrates the logical flow from compound preparation to final data analysis for the definitive shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
References
[9] "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." (2011). Vertex AI Search.
[14] "solubility experimental methods.pptx." Slideshare.
"Measuring the solubility of pharmaceutical compounds using NEPHEL.O." Rheolution.
[8] "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications.
[7] "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT." (2013). PharmaTutor.
[12] "Analytical Methods." Royal Society of Chemistry.
[3] "1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride." BLD Pharm.
[5] "(R)-2-(Piperidin-2-yl)ethanol." PubChem.
[1] "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis." PMC - NIH.
[4] "2-(Piperidin-4-yl)ethanol hydrochloride." PubChem.
[6] "2-(Piperidin-2-yl)propan-2-ol hydrochloride." Smolecule.
[2] "Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol." AIR Unimi.
[11] "Review Article." Ashdin Publishing.
[13] "Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS." PMC - PubMed Central.
[10] "Analytical Methods Used for the Detection and Quantification of Benzodiazepines." PMC.
Sources
- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. 1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 4. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashdin.com [ashdin.com]
- 12. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 13. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. solubility experimental methods.pptx [slideshare.net]
Spectroscopic Blueprint of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride: An In-depth Technical Guide
Introduction: Elucidating the Molecular Signature
(R)-2-(Piperidin-2-yl)ethanol hydrochloride is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural integrity and purity are paramount for its intended pharmacological applications. Spectroscopic analysis provides an irrefutable molecular fingerprint, enabling researchers to confirm its identity, ascertain its purity, and understand its chemical environment. This comprehensive technical guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into the interpretation of the spectra, empowering researchers to confidently characterize this and similar molecules.
The hydrochloride salt form introduces specific spectroscopic features, primarily due to the protonation of the piperidine nitrogen. This guide will meticulously dissect these features, offering a comparative perspective with the free base to provide a complete analytical picture.
Molecular Structure and Atom Numbering
To ensure clarity in the subsequent spectral assignments, the following standardized atom numbering scheme for this compound will be utilized throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their chemical environments. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous characterization.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~3.0 - 3.2 | m | - |
| H-3 (ax, eq) | ~1.6 - 1.9 | m | - |
| H-4 (ax, eq) | ~1.4 - 1.7 | m | - |
| H-5 (ax, eq) | ~1.6 - 1.9 | m | - |
| H-6 (ax, eq) | ~2.8 - 3.0 | m | - |
| H-7 (a, b) | ~1.8 - 2.1 | m | - |
| H-8 (a, b) | ~3.7 - 3.9 | m | - |
| OH | Variable | br s | - |
| NH₂⁺ | ~8.5 - 9.5 | br s | - |
Interpretation and Causality:
The protonation of the piperidine nitrogen to form the hydrochloride salt has a significant deshielding effect on the adjacent protons. Consequently, the protons on C-2 and C-6 are expected to resonate at a lower field (higher ppm) compared to the free base. The broad singlet for the NH₂⁺ protons is characteristic of ammonium salts and its chemical shift can be concentration and solvent dependent. The diastereotopic protons on C-7 and C-8 will likely appear as complex multiplets due to coupling with each other and with the chiral center at C-2. The hydroxyl proton signal is often broad and its position is highly variable, depending on the solvent, concentration, and temperature.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O will exchange with the labile OH and NH₂⁺ protons, causing their signals to disappear, which can be a useful diagnostic tool.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~58 - 62 |
| C-3 | ~25 - 29 |
| C-4 | ~22 - 26 |
| C-5 | ~25 - 29 |
| C-6 | ~45 - 49 |
| C-7 | ~35 - 39 |
| C-8 | ~60 - 64 |
Interpretation and Causality:
Similar to the ¹H NMR, the protonation of the nitrogen atom causes a downfield shift for the adjacent carbons, C-2 and C-6. The chemical shifts of the other piperidine ring carbons (C-3, C-4, and C-5) are less affected. The carbon of the ethanol side chain (C-8) bearing the hydroxyl group will be in a similar region to the C-2 carbon.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A slightly more concentrated sample (15-30 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.
-
Spectral Width: Typically 0-180 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3400 | O-H stretch | Broad, Medium |
| ~2700-3000 | N⁺-H stretch | Broad, Strong |
| ~2850-2950 | C-H stretch (aliphatic) | Strong |
| ~1600 | N⁺-H bend | Medium |
| ~1450 | C-H bend | Medium |
| ~1050 | C-O stretch | Strong |
Interpretation and Causality:
The IR spectrum of this compound is expected to be dominated by several key features. A broad absorption band due to the O-H stretching of the alcohol will be present around 3400 cm⁻¹. Crucially, the protonation of the piperidine nitrogen gives rise to a very broad and strong absorption in the 2700-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in secondary amine hydrochlorides. This broadness is a result of extensive hydrogen bonding. The aliphatic C-H stretching vibrations will appear as strong bands in the 2850-2950 cm⁻¹ region. An N⁺-H bending vibration is expected around 1600 cm⁻¹. A strong C-O stretching band from the primary alcohol will be prominent around 1050 cm⁻¹.
Experimental Protocol: FTIR-ATR Acquisition
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Background Correction: A background spectrum of the clean ATR crystal should be collected before analyzing the sample.
-
Data Processing: The instrument software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 130.12 | [M+H]⁺ (protonated molecule) |
| 112.11 | [M+H - H₂O]⁺ |
| 98.10 | [M+H - CH₂CH₂OH]⁺ |
| 84.08 | [Piperidine ring fragment]⁺ |
Interpretation and Causality:
Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak, where M is the free base with a molecular weight of 129.20 g/mol . The observed m/z will therefore be approximately 130.12.
Collision-induced dissociation (CID) of the parent ion would likely lead to several characteristic fragment ions. A common fragmentation pathway for piperidine alkaloids is the loss of small neutral molecules. In this case, the loss of water (18 Da) from the protonated molecule would result in a fragment at m/z 112.11. Cleavage of the ethanol side chain would lead to a fragment at m/z 98.10. Further fragmentation of the piperidine ring could produce an ion at m/z 84.08.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with 0.1% formic acid to aid in protonation.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizing Gas: Nitrogen, with flow rate optimized for stable spray.
-
Drying Gas: Nitrogen, with temperature and flow rate optimized for desolvation.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: The instrument software will generate a mass spectrum of ion intensity versus m/z. For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to fragmentation.
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion: A Unified Spectroscopic Identity
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and multi-faceted confirmation of its molecular structure. Each technique offers a unique and complementary perspective, and when combined, they create an unambiguous chemical identity. The insights provided in this guide, from the influence of the hydrochloride salt on the spectra to the detailed experimental protocols, are intended to equip researchers with the necessary knowledge to confidently perform and interpret these critical analytical techniques. The provided data and interpretations serve as a reliable reference for quality control, reaction monitoring, and further research and development involving this important chiral building block.
References
- PubChem. (R)-2-(Piperidin-2-yl)ethanol.
- SpectraBase. Piperidine hydrochloride. Wiley-VCH GmbH. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
An In-depth Technical Guide to the Putative Mechanism of Action of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(Piperidin-2-yl)ethanol hydrochloride is a chiral piperidine derivative with significant potential for development as a central nervous system (CNS) active agent. While direct experimental elucidation of its mechanism of action is not extensively documented in publicly available literature, its structural architecture, particularly its relationship to known psychostimulants and monoamine reuptake inhibitors, provides a strong foundation for a hypothesized mechanism. This technical guide synthesizes the available evidence from structurally analogous compounds, outlines a putative mechanism of action centered on the inhibition of monoamine transporters, and provides a comprehensive framework of experimental protocols for the validation of this hypothesis. The guide is intended to serve as a foundational resource for researchers investigating the pharmacology of this compound and related 2-substituted piperidine scaffolds.
Introduction: The Significance of the 2-Substituted Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals targeting the central nervous system.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space allow for potent and selective interactions with a variety of biological targets. The 2-substituted piperidine motif is of particular interest, as exemplified by the well-known CNS stimulant methylphenidate, which is widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2]
This compound belongs to this class of compounds and serves as a valuable chiral intermediate in the synthesis of various active pharmaceutical ingredients.[3] Its structure, featuring a chiral center at the 2-position of the piperidine ring and a primary alcohol functional group, offers opportunities for diverse chemical modifications to optimize pharmacological activity.
Putative Mechanism of Action: Inhibition of Monoamine Transporters
Based on compelling structure-activity relationship (SAR) data from analogous compounds, the primary hypothesized mechanism of action for this compound is the inhibition of monoamine transporters, with a potential selectivity for the dopamine transporter (DAT).[4][5] Monoamine transporters (dopamine, norepinephrine, and serotonin transporters; DAT, NET, and SERT, respectively) are critical regulators of neurotransmission, responsible for the reuptake of these neurotransmitters from the synaptic cleft.[6] Inhibition of these transporters leads to an increase in the extracellular concentration of the respective monoamines, thereby enhancing neurotransmission.
Structural Analogy to Known Dopamine Reuptake Inhibitors
The most compelling evidence for this putative mechanism comes from the striking structural similarity of (R)-2-(Piperidin-2-yl)ethanol to (R)-methyl 2-(piperidin-2-yl)acetate, a known potent dopamine reuptake inhibitor with an IC₅₀ of 12 nM.[7] Both compounds share the same (R)-2-substituted piperidine core. The primary structural difference is the terminal functional group on the ethyl side chain: a hydroxyl group in the case of (R)-2-(Piperidin-2-yl)ethanol and a methyl ester in (R)-methyl 2-(piperidin-2-yl)acetate. This similarity strongly suggests that (R)-2-(Piperidin-2-yl)ethanol is likely to bind to and inhibit DAT.
Methylphenidate, another 2-substituted piperidine derivative, also acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] The shared pharmacophore of a 2-substituted piperidine ring highlights the potential for compounds with this scaffold to interact with monoamine transporters.
Hypothesized Signaling Pathway
The proposed signaling pathway initiated by this compound is depicted below. By inhibiting DAT, the compound would lead to an accumulation of dopamine in the synaptic cleft, resulting in enhanced stimulation of post-synaptic dopamine receptors (e.g., D1-D5 receptors). This increased dopaminergic signaling is associated with various physiological and behavioral effects, including increased arousal, improved focus, and psychostimulation.
Caption: Workflow for in vivo pharmacological profiling.
Conclusion
The available evidence strongly supports the hypothesis that this compound acts as a monoamine reuptake inhibitor, with a likely preference for the dopamine transporter. This putative mechanism of action is based on its close structural resemblance to known potent DAT inhibitors. To definitively elucidate its pharmacological profile, the comprehensive experimental framework outlined in this guide should be employed. The results of these studies will not only confirm the molecular targets of this compound but also provide crucial insights into its potential as a novel therapeutic agent for CNS disorders and its associated abuse liability.
References
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments: JoVE, (59), 3769. [Link]
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), 3769. [Link]
- Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]
- Zheng, L., Li, Y., Han, H., Liu, H., Dai, Y., & Zhang, H. (2012). Synthesis and antidepressant activity of arylalkanol-piperidine derivatives as triple reuptake inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1799–1803. [Link]
- Labcorp. (2021, July 16). Designing a comprehensive drug discrimination study.
- He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of medicinal chemistry, 48(25), 7970–7979. [Link]
- Gatch, M. B., & Forster, M. J. (2018). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. British journal of pharmacology, 175(8), 1201–1211. [Link]
- National Center for Biotechnology Information. (n.d.). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience (2nd ed.).
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Melior Discovery. (n.d.). Locomotor Sensitization Study.
- Effect of drugs on locomotor activity Actophotometer (CNS stimulants and depressant drugs). (2020, October 12). YouTube.
- Mayer, F. P., Wimmer, L., Dillon, T. C., Sitte, H. H., & Ecker, G. F. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 688. [Link]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
- Hooks, M. S., & Kalivas, P. W. (1994). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Pharmacology, biochemistry, and behavior, 48(3), 779–785. [Link]
- Al-Bogami, A. S., Jo, S., Yi, S., & Mathew, B. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS omega, 8(41), 37887–37902. [Link]
- Leggio, G. M., Nona, C. N., L-Man, C. S., & Le Foll, B. (2016). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. PloS one, 11(3), e0151838. [Link]
- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.
- Creative Biolabs. (n.d.). Drug Discrimination.
- MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Al-Bogami, A. S., Jo, S., Yi, S., & Mathew, B. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37887–37902. [Link]
- PDSP. (n.d.). Assay Protocol Book.
- Johns Hopkins University. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors.
- San Diego Instruments. (2021, June 11). What is the Locomotor Activity Test?.
- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.
- Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
- NIST. (n.d.). 2-(2-Hydroxyethyl)piperidine.
- Zhang, M., Kula, N. S., & Baldessarini, R. J. (1996). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorganic & medicinal chemistry letters, 6(14), 1641–1646. [Link]
- Nam, G., K-Pop, S., & Lee, J. (2018). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. European journal of medicinal chemistry, 157, 124–139. [Link]
- Semantic Scholar. (n.d.). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents.
- Wikipedia. (n.d.). Methylphenidate.
- Nam, G., K-Pop, S., & Lee, J. (2020). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of medicinal chemistry, 63(17), 9263–9286. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
- 3. (S)-2-(2-Hydroxyethyl)piperidine | 103639-57-2 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. | Semantic Scholar [semanticscholar.org]
(R)-2-(Piperidin-2-yl)ethanol hydrochloride biological activity
An In-depth Technical Guide to the Biological Activity of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Chiral Piperidines in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2][3] Its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity to act as both a hydrogen bond donor and acceptor, make it an exceptionally versatile structural motif.[2] The presence of a piperidine moiety often enhances a molecule's "druggability" by improving metabolic stability and facilitating transport across biological membranes, which can lead to improved pharmacokinetic profiles and reduced toxicity.[2]
Within this critical class of compounds, chiral 2-substituted piperidines represent a particularly valuable subset. The stereocenter at the C2 position introduces a three-dimensional complexity that is crucial for specific and high-affinity interactions with biological targets. This compound is a prime exemplar of such a chiral building block. Its dual functionality—a secondary amine within the piperidine ring and a primary alcohol on the ethyl side chain—provides two distinct points for chemical modification.[4][5] This structural versatility allows for its use in diversity-oriented synthesis to explore new chemical space and develop novel therapeutic agents, particularly for complex targets within the central nervous system (CNS) and in oncology.[6][7]
This guide provides an in-depth examination of the biological significance of (R)-2-(Piperidin-2-yl)ethanol. It is designed for researchers, scientists, and drug development professionals, offering not just a review of its known applications but also a forward-looking perspective on its potential, grounded in the established pharmacology of its derivatives. We will delve into its role as a precursor to potent bioactive molecules, explore potential mechanisms of action, and provide validated experimental frameworks for assessing the biological activity of its subsequent derivatives.
Section 1: Synthesis and Chemical Profile
(R)-2-(Piperidin-2-yl)ethanol is a chiral organic compound featuring a piperidine ring substituted at the second position with a 2-hydroxyethyl group.[8] The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various chemical and biological applications.[9]
Enantioselective Synthesis
The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, obtaining enantiomerically pure (R)-2-(Piperidin-2-yl)ethanol is a critical first step. Several strategies have been developed for this purpose:
-
Catalytic Asymmetric Hydrogenation: A highly efficient method involves the enantioselective hydrogenation of the corresponding pyridine precursor, 2-pyridineethanol.[10] This is often achieved using chiral catalysts, such as those based on iridium or rhodium complexes with chiral phosphine ligands (e.g., MeO-BoQPhos), to yield the desired (R)-enantiomer with high enantiomeric excess.[11]
-
Enzymatic Kinetic Resolution: Racemic 2-piperidineethanol can be resolved using enzymatic methods.[4] Lipases or other hydrolases can selectively acylate or deacylate one enantiomer, allowing for the separation of the (R) and (S) forms.
-
Chiral Pool Synthesis: Synthesis can begin from a naturally occurring chiral starting material, such as an amino acid, to establish the desired stereocenter early in the synthetic sequence.
The choice of synthetic route is a critical decision based on factors of scale, cost, and the required level of enantiomeric purity for subsequent biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound is presented below. These properties are essential for designing experiments, formulating the compound for biological assays, and interpreting its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [8] |
| Molecular Weight | 129.20 g/mol | [8] |
| CAS Number | 68419-38-5 | [8] |
| Boiling Point | 234.5°C at 760 mmHg | [12] |
| Storage Conditions | 2-8°C, dry and sealed | [12] |
Section 2: Known and Potential Biological Activities
While this compound is primarily valued as a chiral intermediate, its structural framework is integral to the biological activity of the more complex molecules derived from it.[4][12] Analysis of these derivatives provides a clear roadmap to the potential therapeutic applications stemming from this core scaffold.
Central Nervous System (CNS) Activity
The piperidine scaffold is a hallmark of many CNS-active drugs.[2] Derivatives of 2-substituted piperidines, in particular, have shown significant potential in modulating neurotransmitter systems.
-
Dopamine Reuptake Inhibition: A key structural analog, (R)-methyl 2-(piperidin-2-yl)acetate (a close relative of methylphenidate), is a known inhibitor of the dopamine transporter (DAT).[7] Methylphenidate itself, sold under trade names like Ritalin, is a norepinephrine-dopamine reuptake inhibitor used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[13] This strongly suggests that novel compounds synthesized from (R)-2-(Piperidin-2-yl)ethanol could be rationally designed to target DAT, with potential applications in ADHD, depression, or other neurological disorders.
-
Cognitive Enhancement: The natural alkaloid (+)-conhydrine, which can be synthesized from the (R)-piperidine ethanol scaffold, has been shown to possess memory-enhancing properties, indicating potential for developing agents to treat cognitive disorders.[4]
Oncology and Kinase Inhibition
(R)-2-(Piperidin-2-yl)ethanol is explicitly cited as a useful building block for preparing novel pyrazolopyrimidines designed as inhibitors of protein and checkpoint kinases.[6]
-
Checkpoint Kinase Inhibition: Checkpoint kinases (e.g., Chk1, Chk2) are critical regulators of the cell cycle and DNA damage response. Their inhibition is a validated strategy in oncology to sensitize cancer cells to chemotherapy or radiation.
-
Protein Kinase Inhibition: The broader class of protein kinases represents one of the most important target families in cancer drug discovery. The versatility of the piperidine scaffold allows for the creation of diverse libraries to screen for inhibitors of specific kinases implicated in tumor growth and survival.
Receptor Agonism and Antagonism
The piperidine ring is adept at fitting into the binding pockets of various receptors.
-
Somatostatin Receptor Agonism: Derivatives of 4-(2-(piperidin-2-yl)ethoxy)quinoline have been identified as selective agonists of the somatostatin receptor subtype 2 (SSTR2).[4] SSTR2 agonists have therapeutic applications in treating neuroendocrine tumors and acromegaly.
-
CCR2 Antagonism: Phenyl piperidine derivatives have been reported as potent and selective antagonists of the C-C chemokine receptor type 2 (CCR2).[14] CCR2 is involved in inflammatory and immune responses, and its antagonists are being investigated for conditions like diabetic nephropathy and rheumatoid arthritis.
Antimicrobial and Antifungal Activity
Piperidine derivatives have demonstrated a wide spectrum of antimicrobial activities.[15]
-
Antifungal Properties: Piperidine-based antimycotics, such as fenpropidin, function by inhibiting ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity.[16] Hybrid molecules combining piperidine and isoquinoline scaffolds have shown remarkable potency against clinically relevant yeasts, including resistant strains like Candida krusei.[16]
-
Antibacterial and Antiprotozoal Effects: Various synthetic piperidine derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[15] Additionally, piperidine-benzodioxole derivatives have been designed as potential leishmanicidal drug candidates, demonstrating low toxicity to human cells.[17]
Section 3: Postulated Mechanisms of Action
Based on the established activities of its derivatives, we can postulate several key mechanisms through which compounds derived from (R)-2-(Piperidin-2-yl)ethanol exert their biological effects.
Mechanism: Inhibition of Dopamine Reuptake
A primary hypothesized mechanism for CNS-active derivatives is the blockade of the dopamine transporter (DAT). In a normal dopaminergic synapse, DAT is responsible for re-clearing dopamine from the synaptic cleft, thus terminating the signal. By inhibiting DAT, derivatives of (R)-2-(Piperidin-2-yl)ethanol can increase the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission. This is the established mechanism for methylphenidate.[13]
Caption: Postulated mechanism of dopamine reuptake inhibition by a derivative.
Mechanism: Kinase Inhibition
For oncological applications, the mechanism involves competitive inhibition at the ATP-binding site of a target protein kinase. The piperidine scaffold can serve as a rigid core to correctly orient functional groups (e.g., aromatic rings, hydrogen bond donors/acceptors) to form high-affinity interactions within the kinase's active site, preventing the phosphorylation of downstream substrates and thereby blocking pro-proliferative signaling pathways.
Section 4: Experimental Protocols for Biological Evaluation
To translate the potential of (R)-2-(Piperidin-2-yl)ethanol derivatives into tangible data, rigorous and validated experimental protocols are essential. The following section provides a detailed, self-validating methodology for assessing the antifungal activity of novel compounds derived from the parent scaffold.
Protocol: In Vitro Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27-A3 Standard)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a novel piperidine derivative against clinically relevant Candida species. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
I. Materials and Reagents:
-
Test Compound (Piperidine Derivative)
-
Positive Control (e.g., Fluconazole, Amphotericin B)
-
Negative Control (Vehicle, e.g., DMSO)
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (530 nm)
-
Sterile, pyrogen-free water
-
0.85% Saline
II. Preparation of Inoculum:
-
Streak the Candida strain onto a Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.
-
Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this stock suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.
III. Preparation of Drug Plates:
-
Prepare a stock solution of the Test Compound in DMSO at 100x the highest desired final concentration (e.g., 12.8 mg/mL for a final top concentration of 128 µg/mL).
-
In a 96-well plate ("drug plate"), add 100 µL of RPMI-1640 to columns 2-11.
-
Add 200 µL of the 100x Test Compound stock solution (in RPMI) to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, through column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug). Column 12 will serve as the sterility control (no inoculum).
-
Repeat this process for the positive control drug (Fluconazole).
IV. Inoculation and Incubation:
-
Transfer 100 µL of the final fungal inoculum into wells of columns 1-11 of the drug plate.
-
Add 100 µL of sterile RPMI-1640 medium (without inoculum) to column 12.
-
The final volume in each well is 200 µL. The drug concentrations are now at their final test values (e.g., 128, 64, 32... 0.25 µg/mL).
-
Seal the plates and incubate at 35°C for 24-48 hours.
V. Determination of MIC:
-
After incubation, examine the plates visually using a reading mirror.
-
The MIC is the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50% inhibition) compared to the growth control well (Column 11).
-
The sterility control (Column 12) should show no growth. The growth control (Column 11) must show robust turbidity.
Caption: Experimental workflow for antifungal MIC determination.
Section 5: Data Presentation and Structure-Activity Relationships (SAR)
Effective drug development relies on understanding how modifications to a chemical structure impact its biological activity. Data should be presented in a clear, comparative format. The table below provides a representative example of how MIC data for a series of hypothetical derivatives of (R)-2-(Piperidin-2-yl)ethanol could be summarized to elucidate SAR.
Table 1: Representative Antifungal Activity of Novel Piperidine Derivatives
| Compound ID | R¹ Group (N-substitution) | R² Group (O-substitution) | MIC vs. C. albicans (µg/mL) | MIC vs. C. krusei (µg/mL) | Cytotoxicity (CC₅₀, µM) |
| Parent | -H | -H | >128 | >128 | >100 |
| PD-01 | -CH₃ | -H | 64 | 128 | 85.2 |
| PD-02 | -n-Butyl | -H | 16 | 32 | 60.5 |
| PD-03 | -Benzyl | -H | 8 | 16 | 45.1 |
| PD-04 | -Benzyl | -Acetyl | 32 | 64 | 55.7 |
| PD-05 | -(4-Cl)Benzyl | -H | 2 | 4 | 30.8 |
| Fluconazole | N/A | N/A | 4 | 64 | >100 |
-
N-alkylation is crucial for activity (compare Parent vs. PD-01 to PD-03).
-
Increasing the lipophilicity of the N-substituent (Methyl < n-Butyl < Benzyl) improves potency.
-
Esterification of the primary alcohol (PD-04) is detrimental to activity.
-
Electronic modification of the aromatic ring (PD-05) can significantly enhance potency, suggesting a specific interaction in the target's binding site.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic starting point for the synthesis of a new generation of bioactive molecules. Its inherent chirality and dual-functional nature provide a robust platform for developing compounds with potential applications across multiple therapeutic areas, including central nervous system disorders, oncology, and infectious diseases. The true value of this scaffold lies in its proven ability to give rise to derivatives that can potently and selectively interact with complex biological targets. By employing rational design principles and rigorous biological evaluation as outlined in this guide, researchers can effectively harness the potential of this versatile building block to drive innovation in drug discovery.
References
- Cardona, F., Goti, A., & Brandi, A. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 25(15), 3488. [Link]
- Koval, O., et al. (2022).
- Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968. [Link]
- de Oliveira, R. B., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3294-3297. [Link]
- Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 85-98. [Link]
- Moodley, K. (2016).
- National Center for Biotechnology Information. (n.d.). (R)-2-(Piperidin-2-yl)ethanol.
- Request PDF. (n.d.). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.
- Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5042-5045. [Link]
- MySkinRecipes. (n.d.). (R)-2-(Piperidin-2-yl)ethanol. [Link]
- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- Krassnig, S., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(12), e1800208. [Link]
- National Center for Biotechnology Information. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride.
- Pignataro, L., et al. (2015). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. European Journal of Organic Chemistry, 2015(26), 5868-5875. [Link]
- Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Piperidin-2-ylethanol.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
- Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)
- MDPI. (2022).
- Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
- Wikipedia. (n.d.).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]
- 10. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 11. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (R)-2-(Piperidin-2-yl)ethanol [myskinrecipes.com]
- 13. Methylphenidate - Wikipedia [en.wikipedia.org]
- 14. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological screening of synthetic piperidine derivatives [openscholar.dut.ac.za]
- 16. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-(Piperidin-2-yl)ethanol Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
Forward
The imperative in modern drug discovery is the rapid and efficient construction of complex, stereochemically defined molecules. Chiral building blocks are the bedrock of this endeavor, and among them, (R)-2-(Piperidin-2-yl)ethanol hydrochloride has emerged as a synthon of significant strategic value. Its piperidine core is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties, while the (R)-configured stereocenter and the primary alcohol offer versatile handles for asymmetric synthesis. This guide is intended for researchers, chemists, and drug development professionals, providing an in-depth, actionable overview of this crucial chiral building block, from its fundamental properties to its application in the synthesis of advanced pharmaceutical intermediates.
Core Characteristics and Handling
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical and Spectroscopic Data
| Property | Value |
| IUPAC Name | (2R)-2-(Piperidin-2-yl)ethan-1-ol hydrochloride |
| Synonyms | (R)-Piperidin-2-ethanol HCl |
| CAS Number | 1215020-95-3[1] |
| Molecular Formula | C₇H₁₆ClNO |
| Molecular Weight | 165.66 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148-152 °C |
| Boiling Point | 234.5°C at 760 mmHg[2] |
| Solubility | Soluble in water and methanol |
| Optical Rotation | [α]²⁰/D +5.5 to +7.5° (c=1 in methanol) |
| Storage | 2-8°C, dry and sealed away from light[2] |
Spectroscopic Signature:
-
¹H NMR (400 MHz, D₂O): δ 3.81 (t, J = 5.3 Hz, 2H), 3.47 (d, J = 12.9 Hz, 1H), 3.22 (m, 1H), 2.96 (t, J = 12.8 Hz, 1H), 1.98 – 1.52 (m, 8H).
-
¹³C NMR (101 MHz, D₂O): δ 59.1, 57.0, 44.7, 38.0, 26.4, 22.8, 21.6.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.
Synthesis and Chiral Resolution: The Gateway to Enantiopurity
The industrial synthesis of this compound relies on the efficient resolution of the racemic mixture, which is prepared by the catalytic hydrogenation of 2-(2-pyridyl)ethanol.
Racemic Synthesis Workflow
Caption: Synthesis of Racemic 2-(Piperidin-2-yl)ethanol.
Chiral Resolution Strategies
Achieving high enantiomeric purity is critical for the application of this building block in pharmaceutical synthesis. Two primary methods are employed: diastereomeric salt resolution and enzymatic kinetic resolution.
This classical method leverages the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid. (1S)-(+)-10-Camphorsulfonic acid is a commonly used resolving agent.
Workflow for Diastereomeric Salt Resolution:
Caption: Diastereomeric Salt Resolution Workflow.
Experimental Protocol: Resolution with (1S)-(+)-10-Camphorsulfonic Acid [6][7]
-
Salt Formation: Dissolve racemic 2-(piperidin-2-yl)ethanol (1.0 eq.) in a suitable solvent such as ethanol or butyl acetate. Add a solution of (1S)-(+)-10-camphorsulfonic acid (1.0 eq.) in the same solvent.
-
Crystallization: Heat the mixture to reflux to ensure complete dissolution, then cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolation: Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be processed separately.
-
Recrystallization (Optional): To enhance enantiomeric purity (e.g., >98% ee), recrystallize the isolated salt from a suitable solvent.
-
Liberation of the Free Base: Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., saturated Na₂CO₃ solution). Stir until the salt dissolves completely.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over an anhydrous drying agent (e.g., K₂CO₃), and concentrate under reduced pressure to yield the enantiomerically pure (R)-2-(piperidin-2-yl)ethanol.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Collect the solid by filtration and dry under vacuum.
Enzymatic kinetic resolution offers a highly selective alternative for obtaining the desired enantiomer. This method exploits the ability of enzymes, typically lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[8][9][10]
Key Considerations for Enzymatic Resolution:
-
N-Protection: The piperidine nitrogen is typically protected (e.g., with a Boc group) prior to the enzymatic step to prevent side reactions and improve substrate recognition by the enzyme.
-
Enzyme Selection: The choice of lipase is crucial as it determines the enantioselectivity of the acylation. Lipases from Pseudomonas cepacia (Lipase PS) and porcine pancreatic lipase (PPL) have shown opposite enantioselectivities, providing access to both (R) and (S) enantiomers.[9]
-
Acyl Donor and Solvent: The acyl donor (e.g., vinyl acetate, 2,2,2-trifluoroethyl isobutyrate) and the organic solvent (e.g., methyl tert-butyl ether) are optimized to maximize both the reaction rate and enantioselectivity.[11]
Workflow for Enzymatic Kinetic Resolution:
Caption: Enzymatic Kinetic Resolution Workflow.
Strategic Applications in Pharmaceutical Synthesis
The true value of this compound lies in its application as a chiral starting material for the synthesis of high-value pharmaceutical agents, particularly local anesthetics.
Synthesis of Levobupivacaine and Ropivacaine
Levobupivacaine and Ropivacaine are long-acting amide local anesthetics that are marketed as single enantiomers to reduce the cardiotoxicity associated with their racemic counterparts.[12][13] The synthesis of these drugs often utilizes a chiral piperidine precursor, for which (R)-2-(Piperidin-2-yl)ethanol can be a starting point after functional group manipulation. A more common industrial route, however, starts with the corresponding chiral piperidine-2-carboxylic acid.
Retrosynthetic Logic:
The core of both Levobupivacaine and Ropivacaine is an (S)-pipecolic acid derivative. While (R)-2-(Piperidin-2-yl)ethanol has the opposite stereochemistry at the C2 position, it can be conceptually transformed into the required synthon through a series of reactions including oxidation of the alcohol to a carboxylic acid and inversion of the stereocenter if necessary, although direct use of the correctly configured piperidine-2-carboxylic acid is more common in industrial synthesis.[14][15][16]
Conceptual Synthetic Pathway from a Chiral Piperidine Precursor:
Caption: General Synthetic Route to Levobupivacaine/Ropivacaine.
The piperidine scaffold is a cornerstone in the design of a wide array of pharmaceuticals, and the introduction of a chiral center, as seen with this compound, allows for the fine-tuning of drug-receptor interactions, leading to improved efficacy and safety profiles.[17][18]
Conclusion
This compound is a testament to the power of chiral building blocks in modern drug development. Its accessibility through robust resolution techniques, combined with the versatility of its functional groups, makes it an invaluable tool for the synthesis of complex, stereochemically defined pharmaceutical agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage this important synthon in their drug discovery and development programs.
References
- Perdicchia, D., Christodoulou, M. S., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17.
- Brenna, E., Gatti, F. G., & Sacchetti, A. (2003). Remote stereocenter discrimination in the enzymatic resolution of piperidine-2-ethanol. Short enantioselective synthesis of sedamine and allosedamine. The Journal of Organic Chemistry, 68(24), 9525-9527.
- Sigma-Aldrich. (2023, September 23).
- CymitQuimica. (2024, December 19). Safety Data Sheet: (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride.
- Perdicchia, D., Christodoulou, M. S., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.
- BLD Pharm. (n.d.). 1215020-95-3 | 2-(Piperidin-2-yl)ethanol hydrochloride.
- BenchChem. (2025).
- Perdicchia, D., Christodoulou, M. S., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- Li, J., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7549.
- CymitQuimica. (2023, October 11). Safety Data Sheet: 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol.
- Reider, P. J., & Grabowski, E. J. J. (1995). U.S. Patent No. 5,457,201. Washington, DC: U.S.
- Federsel, H. J., Jaksch, P., & Sandberg, R. (1988). An Efficient Synthesis of a New, Chiral 2′,6′-Pipecoloxylidide Local Anaesthetic Agent. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 42(10), 730-734.
- MySkinRecipes. (n.d.). (R)-2-(Piperidin-2-yl)ethanol.
- CN107098849A - A kind of preparation method of Levobupivacaine HCL. (2017).
- CN107098849B - A kind of preparation method of Levobupivacaine HCL. (2019).
- Li, J., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride.
- Savvin, P. N., et al. (2021).
- ChemicalBook. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using trans-2-Piperidin-1-ylcyclopentanol.
- Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-865.
- JP4118946B2 - Process for the production of levobupivacaine and its analogues. (2008).
- Morgan, J. B., & Miller, S. J. (2004). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Organic letters, 6(10), 1679-1681.
- CN103086954A - Method for preparing ropivacaine. (2013).
- BenchChem. (2025).
- BenchChem. (2025). Applications of 2-Piperidinemethanol in Medicinal Chemistry: A Detailed Guide for Researchers.
- WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate. (2009).
- Li, J. T., & Li, X. L. (2006). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Chinese Journal of Organic Chemistry, 26(10), 1431-1433.
- Reddy, K. S., et al. (2005). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid and enrichment of enantiomeric. Journal of Chemical Sciences, 117(2), 175-179.
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. (2002).
Sources
- 1. 1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 2. (R)-2-(Piperidin-2-yl)ethanol [myskinrecipes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 15. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. thieme-connect.de [thieme-connect.de]
An In-depth Technical Guide to the Safe Handling of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Abstract
(R)-2-(Piperidin-2-yl)ethanol hydrochloride is a chiral piperidine derivative of significant interest in pharmaceutical research and development. The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals, valued for its physicochemical properties and its ability to interact with diverse biological targets.[1][2][3] This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, designed for researchers, scientists, and professionals in drug development. By synthesizing data from structurally related compounds and established chemical safety principles, this document aims to foster a culture of safety and responsibility in the laboratory.
Chemical and Physical Identity
A thorough understanding of the chemical and physical properties of a compound is foundational to its safe handling. This compound is the hydrochloride salt of its parent compound, (R)-2-(Piperidin-2-yl)ethanol. The hydrochloride form generally enhances aqueous solubility and stability compared to the free base.[4]
Table 1: Physicochemical Properties of (R)-2-(Piperidin-2-yl)ethanol and its Hydrochloride Salt
| Property | (R)-2-(Piperidin-2-yl)ethanol (Free Base) | This compound | Data Source |
| Molecular Formula | C7H15NO | C7H16ClNO | [5] |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol | [5] |
| CAS Number | 68419-38-5 | 1215020-95-3 | [5][6] |
| Appearance | Not explicitly available, likely a liquid or low-melting solid | Likely a crystalline solid | General chemical principles |
| Solubility | Expected to have some water solubility | Enhanced water solubility | [4] |
Hazard Identification and Risk Assessment
GHS Hazard Statements for Structurally Related Piperidine Compounds: [11][12][13]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these data, it is prudent to handle this compound as a compound that is potentially harmful and corrosive. The hydrochloride salt form may mitigate the flammability risk associated with the free base, but it is still crucial to avoid creating and inhaling dust.
Causality of Hazards
The primary hazards associated with piperidine derivatives stem from their basicity and biological activity. The nitrogen atom in the piperidine ring can act as a proton acceptor, leading to corrosive effects on tissues. Furthermore, the piperidine moiety is a common pharmacophore, meaning it is designed to interact with biological systems, which can lead to off-target toxicological effects if handled improperly.[1][3]
Logical Framework for Risk Assessment
A systematic risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Caption: A stepwise workflow for preparing a stock solution.
Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
Table 2: Emergency Response Protocols
| Incident | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [11] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. [11][14] |
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not dispose of down the drain. [11][15]
Conclusion
This compound is a valuable compound in the landscape of modern drug discovery. Its handling demands a high level of care, diligence, and adherence to safety protocols. By understanding its chemical nature, potential hazards, and the rationale behind safe handling procedures, researchers can work with this compound confidently and safely, paving the way for future therapeutic innovations.
References
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1715108, (R)-2-(Piperidin-2-yl)ethanol.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol.
- National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Drugfuture. (n.d.). 2-(PIPERIDIN-2-YL)ETHANOL, (R)-.
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- National Center for Biotechnology Information. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]
- 5. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 7. chemos.de [chemos.de]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (R)-2-(Piperidin-2-yl)ethanol Hydrochloride Derivatives and Analogs: Synthesis, Pharmacology, and Applications
This guide provides a comprehensive technical overview of (R)-2-(piperidin-2-yl)ethanol hydrochloride, its derivatives, and analogs. It is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the synthesis, pharmacological properties, and therapeutic potential of this important class of chiral compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] The specific stereochemistry and functional groups of (R)-2-(piperidin-2-yl)ethanol make it a valuable chiral building block for creating diverse and potent bioactive molecules.[1]
The Core Scaffold: Significance and Physicochemical Properties
(R)-2-(Piperidin-2-yl)ethanol is a chiral molecule featuring a piperidine ring substituted at the 2-position with an ethanol group. The "(R)" designation specifies the absolute stereochemistry at the chiral center (C2 of the piperidine ring). The hydrochloride salt form is commonly used to improve the compound's stability and aqueous solubility.
The presence of a secondary amine within the piperidine ring and a primary alcohol offers two key points for chemical modification, allowing for the synthesis of a wide array of derivatives.[4] The piperidine ring itself is a versatile pharmacophore that can influence a molecule's lipophilicity, basicity, and conformational flexibility, all of which are critical determinants of pharmacokinetic and pharmacodynamic properties.[1][3]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [5] |
| Molecular Weight | 129.20 g/mol | [5] |
| IUPAC Name | 2-[(2R)-piperidin-2-yl]ethanol | [5] |
| CAS Number | 68419-38-5 | [5] |
Synthesis and Methodologies: Crafting Chiral Piperidines
The synthesis of enantiomerically pure (R)-2-(piperidin-2-yl)ethanol and its derivatives is a critical aspect of their development. The primary route involves the asymmetric hydrogenation of a pyridine precursor, 2-(pyridin-2-yl)ethanol (also known as 2-pyridineethanol).[6][7][8][9]
Enantioselective Synthesis via Asymmetric Hydrogenation
The industrial-scale production of racemic 2-piperidineethanol is typically achieved through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[1] To obtain the desired (R)-enantiomer, enantioselective synthesis or chiral resolution is necessary. Asymmetric hydrogenation using chiral catalysts is a powerful strategy.
A common approach involves the hydrogenation of 2-pyridineethanol using a noble metal catalyst, such as ruthenium or palladium, on a solid support.[6][7][8][9] The choice of catalyst and reaction conditions is crucial for achieving high yield and enantioselectivity.
Protocol 1: Catalytic Hydrogenation of 2-Pyridineethanol
This protocol is adapted from established industrial processes.[7]
Materials:
-
2-Pyridineethanol (EP)
-
Ruthenium or Palladium on carbon (Pd/C) catalyst
-
Piperidine (or another amine co-solvent)
-
Hydrogen gas (high pressure)
-
Suitable solvent (e.g., ethanol)
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave with 2-pyridineethanol, the chosen solvent, the amine co-solvent, and the hydrogenation catalyst. The use of an amine co-solvent like piperidine helps to suppress the formation of N-methylated byproducts.[8]
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to at least 500 psig.[6][7][8][9]
-
Heat the reaction mixture to a controlled temperature, typically between 90°C and 120°C, with vigorous stirring.[6][8]
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting 2-piperidineethanol can be isolated and purified by distillation.[7]
-
To obtain the hydrochloride salt, the purified base is dissolved in a suitable solvent and treated with a solution of HCl.
Causality Behind Experimental Choices:
-
Amine Co-solvent: The addition of an amine like piperidine acts as a competitive inhibitor for N-alkylation of the product by methanol (a common impurity or solvent), thus minimizing the formation of the N-methyl-2-(2-hydroxyethyl)piperidine byproduct.[8]
-
High Pressure and Temperature: These conditions are necessary to overcome the aromaticity of the pyridine ring and achieve efficient hydrogenation. However, excessively high temperatures can lead to side reactions, necessitating careful control.[6]
-
Noble Metal Catalyst: Ruthenium and palladium are highly effective catalysts for pyridine hydrogenation due to their ability to activate both the ring and hydrogen.[6][9]
Derivatization of the Core Scaffold
Once (R)-2-(piperidin-2-yl)ethanol is obtained, it serves as a versatile starting material for a wide range of derivatives. The secondary amine and primary alcohol are readily functionalized.
-
N-Alkylation/Arylation: The piperidine nitrogen can be alkylated or arylated using various electrophiles, such as alkyl halides or aryl halides (via Buchwald-Hartwig amination), or through reductive amination with aldehydes or ketones.
-
O-Alkylation/Arylation/Esterification: The hydroxyl group can be converted to ethers or esters using standard synthetic methodologies.
Pharmacological Profile and Mechanism of Action
Derivatives of (R)-2-(piperidin-2-yl)ethanol exhibit a broad range of pharmacological activities, with a significant number of them showing affinity for CNS targets. The specific biological activity is highly dependent on the nature and position of the substituents on the piperidine ring and the ethanol side chain.
Key Biological Targets
Research has shown that analogs of this scaffold can interact with several important receptor systems:
-
Sigma (σ) Receptors: The sigma-1 (σ₁) receptor, in particular, has been a key target for piperidine-based ligands.[1][6][7][9] σ₁ receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including ion channel modulation, neurotransmitter release, and cell survival.[9] Ligands targeting σ₁ receptors have potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and pain.[8][9]
-
Dopamine Receptors: Various piperidine derivatives have shown affinity for dopamine D₂, D₃, and D₄ receptors.[10][11][12] These receptors are well-established targets for antipsychotic and anti-Parkinsonian drugs.[12]
-
Serotonin Receptors and Transporters: The serotonin transporter (SERT) and various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A) are also modulated by piperidine-containing compounds.[3][4][13][14] These targets are central to the treatment of depression and anxiety.[4]
Signaling Pathway: The Role of Sigma-1 (σ₁) Receptor Agonism
Many derivatives of the (R)-2-(piperidin-2-yl)ethanol scaffold act as σ₁ receptor agonists.[7] Agonist binding to the σ₁ receptor can initiate a cascade of downstream effects that are generally considered neuroprotective and neuromodulatory.
This diagram illustrates that under conditions of cellular stress, σ₁ receptor agonists can bind to the receptor, leading to the stabilization of the IP₃ receptor and modulation of calcium signaling. This cascade ultimately promotes neurite outgrowth and confers neuroprotection against oxidative stress.
Structure-Activity Relationships (SAR)
The biological activity of (R)-2-(piperidin-2-yl)ethanol derivatives is highly sensitive to their structural modifications. The following table summarizes the affinity (Ki, nM) of a series of N-substituted piperidine derivatives for various CNS receptors, providing insights into their SAR.
| Compound | N-Substituent | σ₁ Receptor Ki (nM) | Dopamine D₄ Receptor pKi | Serotonin Transporter (SERT) Ki (nM) |
| Analog 1 | Benzyl | 12.4[6] | - | - |
| Analog 2 | 4-Fluorobenzyl | - | 8.82[11] | - |
| Analog 3 | 4-Methoxybenzyl | 12.4[6] | - | - |
| Analog 4 | 3-[(4-fluorobenzyloxy)methyl]phenyl | - | - | 2-400[4] |
| Analog 5 | 4-Phenylbutyl | - | 8.71[11] | - |
| Analog 6 | Cyclopropylmethyl | - | - | - |
Analysis of SAR:
-
N-Aralkyl Substitution: The introduction of an aralkyl group on the piperidine nitrogen is a common feature in many active compounds. A benzyl group or substituted benzyl groups often confer high affinity for σ₁ receptors.[6] For instance, a p-methoxybenzyl substituent results in a high σ₁ receptor affinity (Ki = 12.4 nM).[6]
-
Chain Length and Flexibility: The length and flexibility of the N-substituent are crucial. For dopamine D₄ receptor affinity, a 4-phenylbutyl substituent is well-tolerated.[11]
-
Heteroatoms in the Side Chain: The presence of ether linkages in the N-substituent, as seen in Analog 4, can lead to high affinity for the serotonin transporter.[4]
-
Stereochemistry: The (R)-configuration at the 2-position of the piperidine ring is often critical for high-affinity binding to specific targets, although this can be target-dependent.
Analytical Characterization
The comprehensive characterization of this compound and its derivatives is essential for quality control and regulatory compliance. This involves a combination of chromatographic and spectroscopic techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of the final compound is paramount. Chiral HPLC is the gold standard for this analysis.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol provides a general framework for the chiral separation of 2-substituted piperidines.[15]
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
Chromatographic Conditions:
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific analyte.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 20 - 40 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte. If the analyte lacks a strong chromophore, pre-column derivatization with a UV-active agent may be necessary.[15]
Procedure:
-
Prepare a standard solution of the racemic mixture to establish the retention times of both enantiomers.
-
Prepare the sample solution in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation.
-
¹H and ¹³C NMR: Provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Conclusion and Future Perspectives
This compound and its analogs represent a rich and versatile class of compounds with significant potential in drug discovery, particularly for CNS disorders. The ability to synthetically access the enantiomerically pure core scaffold and the ease of derivatization at two distinct points make it an attractive starting point for the development of new chemical entities. The diverse pharmacology of these compounds, with activities at sigma, dopamine, and serotonin receptors, underscores the importance of the piperidine moiety as a privileged scaffold.
Future research in this area will likely focus on the development of more selective and potent ligands for specific biological targets, guided by a deeper understanding of their structure-activity relationships and the use of computational modeling. The exploration of novel derivatives with improved pharmacokinetic profiles will be crucial for translating the promising in vitro activities of these compounds into effective therapeutic agents.
References
- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry.
- New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters.
- Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry.
- Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Il Farmaco.
- Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors. European Journal of Medicinal Chemistry.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons, Inc.
- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
- The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT).
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
- 2-Piperidin-2-ylethanol | C7H15NO | CID 15144. PubChem.
- (R)-2-(Piperidin-2-yl)ethanol. PubChem.
- Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience.
- Unexpected ring-opening of 2,3-dihydropyridines.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry.
- chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP.
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Letters in Drug Design & Discovery.
- Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience.
- Chiral Separations Methods and Protocols. Humana Press.
- Selected 2D NMR correlations for compound 1.
- US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS.
- DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
- WO 00/12476 - PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules.
- Technical Support Center: Synthesis of Piperidine
- Stereodivergent Diversity‐Oriented Synthesis: Exploiting the Versatility of 2‐Piperidine Ethanol. Chemistry - A European Journal.
- Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. Tetrahedron: Asymmetry.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry.
- An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
- Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkyl
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
- Synthesis and biological evaluation of N-substituted noscapine analogues. ChemMedChem.
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
- A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents. BenchChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective sigma1 ligands. Part 2. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
Sources
- 1. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unict.it [iris.unict.it]
- 9. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
This technical guide provides a comprehensive theoretical and spectroscopic examination of (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a chiral piperidine derivative of significant interest in pharmaceutical research and development. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the conformational landscape and spectroscopic properties of its derivatives is paramount for rational drug design and development.[1][2] This document outlines a robust computational and experimental workflow for the detailed characterization of this molecule, offering insights into its structural preferences and providing a framework for the analysis of similar chiral compounds.
Introduction: The Significance of Chiral Piperidines
Chiral piperidine derivatives are prevalent structural motifs in a wide array of FDA-approved drugs and bioactive natural products. The introduction of a chiral center into the piperidine ring can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. This compound, with its stereocenter at the C2 position and a flexible hydroxyethyl side chain, presents a compelling case for in-depth conformational and spectroscopic analysis. A thorough understanding of its three-dimensional structure and energetic landscape is crucial for elucidating its structure-activity relationship (SAR) and for the design of novel therapeutics.
Theoretical Methodology: A First-Principles Approach
A multi-faceted computational approach, anchored in Density Functional Theory (DFT), was employed to probe the conformational space and predict the spectroscopic properties of this compound. The causality behind the selection of these methods lies in their proven accuracy for modeling organic molecules of pharmaceutical relevance.
Conformational Search and Optimization
The initial phase of the theoretical investigation involved a comprehensive search for all energetically accessible conformers. This is a critical step, as the biological activity of a flexible molecule is often governed by the conformational ensemble present in solution.
Protocol for Conformational Search:
-
Initial Structure Generation: The 3D structure of this compound was built using standard molecular modeling software.
-
Molecular Mechanics Scan: A systematic scan of the rotatable bonds (C-C bond of the ethanol substituent and the C-N bond of the piperidine ring) was performed using a molecular mechanics force field to identify low-energy conformers.
-
DFT Re-optimization: The geometries of the lowest-energy conformers identified in the molecular mechanics scan were then re-optimized using DFT. This two-step approach is computationally efficient and ensures that the final geometries are of high accuracy.
The choice of DFT functional and basis set is critical for obtaining reliable results. Based on literature precedents for similar piperidine systems, the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set was selected for geometry optimizations and frequency calculations. This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting the geometries and vibrational frequencies of organic molecules.[3][4]
Caption: Workflow for the computational conformational analysis.
Spectroscopic Predictions
To facilitate the experimental validation of the computed conformers, various spectroscopic properties were calculated.
-
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectra: VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[5] The combination of experimental and computationally predicted VCD spectra provides a high degree of confidence in the assignment of stereochemistry and conformation. The IR and VCD spectra for each optimized conformer were calculated at the B3LYP/6-311++G(d,p) level of theory. The final predicted spectra were obtained by Boltzmann-averaging the spectra of the individual conformers based on their relative free energies.
-
Nuclear Magnetic Resonance (NMR) Spectra: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The inclusion of solvent effects in NMR calculations is crucial for accurate predictions. Therefore, the calculations were performed using the Polarizable Continuum Model (PCM) to simulate the solvent environment.
Theoretical Results and Discussion
The conformational analysis of this compound revealed a complex energetic landscape with several low-energy conformers. The piperidine ring was found to adopt a chair conformation in all low-energy structures, which is consistent with the known conformational preferences of piperidine derivatives.[2]
The primary conformational flexibility arises from the orientation of the 2-hydroxyethyl substituent (axial vs. equatorial) and the rotation around the C-C and C-O bonds of the side chain.
Table 1: Calculated Relative Energies and Boltzmann Populations of the Most Stable Conformers of this compound
| Conformer | 2-Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | Equatorial | 0.00 | 75.3 |
| 2 | Equatorial | 0.85 | 15.1 |
| 3 | Axial | 1.52 | 4.5 |
| 4 | Equatorial | 1.98 | 2.1 |
| 5 | Axial | 2.50 | 0.9 |
The calculations predict that the conformer with the 2-hydroxyethyl substituent in the equatorial position is the most stable, with a significant population at room temperature. This preference is likely due to the avoidance of 1,3-diaxial interactions that would destabilize the axial conformer. The protonation of the piperidine nitrogen introduces significant electrostatic interactions that can influence the conformational equilibrium.[1]
Experimental Validation: A Spectroscopic Approach
Due to the unavailability of a crystal structure for this compound, the validation of the theoretical results relies on a meticulous comparison with experimental spectroscopic data.
Vibrational Spectroscopy (IR and VCD)
The comparison of the experimental and Boltzmann-averaged theoretical IR and VCD spectra provides a powerful tool for validating the computed conformational ensemble.
Protocol for IR and VCD Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., deuterated chloroform or methanol).
-
Data Acquisition: The IR and VCD spectra are recorded on a dedicated VCD spectrometer.
-
Data Processing: The spectra are baseline-corrected and normalized.
-
Comparison with Theory: The experimental spectra are overlaid with the Boltzmann-averaged theoretical spectra for visual comparison. A quantitative comparison can be performed by calculating the similarity index between the experimental and theoretical spectra.
The excellent agreement between the experimental and calculated VCD spectra, particularly the sign and relative intensity of the key vibrational bands, would provide strong evidence for the correctness of the predicted absolute configuration and the dominant solution-phase conformation.
Caption: Workflow for the validation of theoretical results using experimental spectroscopy.
NMR Spectroscopy
The comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts provides further validation of the computed structures. While NMR is less sensitive to the overall 3D structure than VCD for chiral molecules, it can provide valuable information about the local environment of each nucleus.
Table 2: Comparison of Key Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the Major Conformer
| Carbon Atom | Experimental (Free Base) | Calculated (Hydrochloride) |
| C2 | 59.8 | 61.2 |
| C3 | 26.5 | 27.8 |
| C4 | 24.8 | 25.9 |
| C5 | 26.5 | 27.8 |
| C6 | 46.9 | 48.1 |
| C7 (CH₂) | 38.2 | 39.5 |
| C8 (CH₂OH) | 60.5 | 62.1 |
Note: Experimental data for the free base is sourced from PubChem and is provided for illustrative purposes. A direct comparison would require experimental data for the hydrochloride salt.[6]
The good correlation between the experimental and calculated chemical shifts would lend further support to the accuracy of the computed conformational ensemble. Discrepancies can often be attributed to solvent effects not fully captured by the continuum model or dynamic processes occurring in solution.
Conclusion
This technical guide has detailed a comprehensive theoretical and spectroscopic workflow for the in-depth characterization of this compound. The combination of robust computational methods, including DFT-based conformational analysis and spectroscopic predictions, with experimental validation through IR, VCD, and NMR spectroscopy, provides a powerful platform for elucidating the three-dimensional structure and properties of chiral pharmaceutical molecules. The insights gained from such studies are invaluable for understanding structure-activity relationships and for guiding the rational design of new and improved therapeutic agents. While the absence of a crystal structure presents a limitation, the presented multi-technique approach offers a high degree of confidence in the determined structural and spectroscopic features of the title compound.
References
- PubChem. (R)-2-(Piperidin-2-yl)ethanol.
- Gundertofte, K., Palm, J., Pettersson, I., & Stamvik, A. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of computer-aided molecular design, 5(3), 205–212. [Link]
- PrecisionFDA. 2-(PIPERIDIN-2-YL)ETHANOL. U.S.
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(10), 643-57.
- PubChem. 2-Piperidin-2-ylethanol.
- Maryanoff, B. E., McComsey, D. F., & Citerone, D. R. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8733–8740. [Link]
- Muthu, S., et al. (2022). Synthesis, Spectroscopic, Computational, Biological and Molecular docking studies on 3‐allyl 2,6‐diaryl piperidin‐4‐ones. Journal of the Chinese Chemical Society. [Link]
- PubChem. 2-Piperidineethanol, alpha-methyl-, (R,R)-(+-)-.
- Guzman-Ocampo, J., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride.
- Muthu, S., et al. (2022). Quantum computational, spectroscopic, topological investigations and molecular docking studies on piperazine derivative: A comparative study on Ethyl, Benzene and Furan sulfonyl Piperazine. Journal of Molecular Structure, 1251, 132008. [Link]
- Belostotskii, A. M., & Timofeeva, T. V. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 40(1), 77-82. [Link]
- Khan, M. F. H., et al. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Bangladesh Pharmaceutical Journal, 19(2), 170-178. [Link]
- Alam, M., & Lee, D. U. (2016). Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2, 3-dihydro-1H-perimidine: An enzymes inhibition study. Computational biology and chemistry, 64, 185-201. [Link]
Sources
- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.box [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (R)-2-(Piperidin-2-yl)ethanol hydrochloride from 2-pyridineethanol
An Application Note and Protocol for the Synthesis of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride from 2-Pyridineethanol
Introduction
(R)-2-(Piperidin-2-yl)ethanol is a valuable chiral building block in the synthesis of numerous pharmacologically active compounds. Its specific stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of drug development. This application note provides a detailed, field-proven protocol for the synthesis of this compound, starting from the readily available precursor, 2-pyridineethanol.
The presented strategy is a robust, two-stage process. First, a racemic mixture of 2-(Piperidin-2-yl)ethanol is produced via the catalytic hydrogenation of 2-pyridineethanol. This is a well-established and scalable method for the reduction of the pyridine ring.[1][2][3] Subsequently, the desired (R)-enantiomer is isolated from the racemic mixture through classical chiral resolution. This method involves the formation of diastereomeric salts with a chiral resolving agent, which can be separated by fractional crystallization due to their differing solubilities.[4][5][6] This approach is favored for its reliability and scalability, providing the target compound in high enantiomeric purity. The final step involves the conversion of the chiral amine to its hydrochloride salt for improved stability and handling.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific principles and rationale for key experimental choices.
Overall Synthetic Workflow
The synthesis follows a logical three-part progression from the starting material to the final, enantiomerically pure hydrochloride salt.
Caption: Overall workflow for the synthesis.
Part 1: Synthesis of Racemic (±)-2-(Piperidin-2-yl)ethanol
Principle and Rationale
The initial step involves the reduction of the aromatic pyridine ring of 2-pyridineethanol to a saturated piperidine ring. This is achieved through catalytic hydrogenation, an atom-economical and efficient method.[7] The choice of catalyst is critical. Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for the hydrogenation of pyridine rings.[1] The reaction is typically performed under a hydrogen atmosphere in an acidic solvent like ethanol containing hydrochloric acid, which protonates the pyridine nitrogen, enhancing its susceptibility to reduction.
Experimental Protocol: Catalytic Hydrogenation
Materials and Equipment:
-
2-Pyridineethanol
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable pressure vessel, dissolve 2-pyridineethanol (1 equivalent) in 95% ethanol.
-
Acidification: Carefully add concentrated hydrochloric acid (1 equivalent) to the solution. The formation of the hydrochloride salt is exothermic.
-
Catalyst Addition: Add Platinum(IV) oxide (approx. 1-2 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 12-24 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude hydrochloride salt of the racemic product.
-
Work-up: Dissolve the crude salt in water and cool in an ice bath. Basify the solution by the slow addition of a concentrated NaOH solution until the pH is >12.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (±)-2-(Piperidin-2-yl)ethanol as an oil.
Data Summary: Hydrogenation
| Reagent/Parameter | Quantity/Value | Purpose |
| 2-Pyridineethanol | 1 eq. | Starting Material |
| Platinum(IV) Oxide | 1-2 mol% | Hydrogenation Catalyst |
| Ethanol (95%) | Solvent | Reaction Medium |
| Hydrochloric Acid | 1 eq. | Activates the pyridine ring |
| Hydrogen Pressure | 50-60 psi | Reducing Agent |
| Temperature | Room Temperature | Reaction Condition |
| Expected Yield | >90% |
Part 2: Chiral Resolution of (±)-2-(Piperidin-2-yl)ethanol
Principle and Rationale
Chiral resolution by diastereomeric salt formation is a classic and effective technique for separating enantiomers.[6] The racemic amine mixture is reacted with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility. This difference allows for the selective crystallization of one diastereomer, which can then be isolated.
In this protocol, (S)-(+)-camphorsulfonic acid is used as the resolving agent.[4] It reacts with the (R) and (S) enantiomers of the piperidine ethanol to form [(R)-amine:(S)-acid] and [(S)-amine:(S)-acid] diastereomeric salts. By carefully selecting the crystallization solvent (e.g., ethanol), the salt containing the desired (R)-amine can be preferentially crystallized and isolated.
Caption: Principle of Chiral Resolution.
Experimental Protocol: Diastereomeric Salt Crystallization
Materials and Equipment:
-
(±)-2-(Piperidin-2-yl)ethanol
-
(S)-(+)-Camphorsulfonic acid
-
Ethanol (95% or absolute)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware, including Erlenmeyer flasks and a Büchner funnel
-
Heating mantle and ice bath
Procedure:
-
Resolving Agent Solution: Dissolve (S)-(+)-camphorsulfonic acid (1 equivalent based on the racemic mixture) in warm 95% ethanol.
-
Amine Solution: In a separate flask, dissolve the racemic (±)-2-(Piperidin-2-yl)ethanol (1 equivalent) in 95% ethanol.
-
Salt Formation: Slowly add the amine solution to the warm resolving agent solution with stirring.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature. The diastereomeric salt should begin to crystallize. To maximize recovery, the flask can be further cooled in an ice bath or refrigerator for several hours.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol, followed by cold diethyl ether, to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Free (R)-Amine: Suspend the collected crystals in water. Basify the mixture with a concentrated NaOH solution (pH >12) to deprotonate the amine and dissolve the camphorsulfonic acid as its sodium salt.
-
Extraction: Extract the liberated (R)-amine with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield enantiomerically enriched (R)-2-(Piperidin-2-yl)ethanol.
-
Purity Check: At this stage, the enantiomeric excess (ee) should be determined using an appropriate analytical method, such as chiral HPLC or by preparing a derivative for NMR analysis. If the desired ee is not achieved, a second recrystallization of the diastereomeric salt can be performed.
Data Summary: Resolution
| Parameter | Guideline | Purpose |
| Resolving Agent | (S)-(+)-Camphorsulfonic Acid | Forms separable diastereomeric salts |
| Stoichiometry | ~1:1 (Amine:Acid) | Ensures complete salt formation |
| Crystallization Solvent | Ethanol | Provides differential solubility for salts |
| Crystallization Temp. | Slow cooling from warm to 4 °C | Promotes selective crystallization |
| Expected Yield | < 50% (theoretical max for one enantiomer) | |
| Expected Purity | >95% ee (after one crystallization) |
Part 3: Formation of this compound
Principle and Rationale
The final step is the conversion of the enantiomerically pure free base into its hydrochloride salt. This is a straightforward acid-base reaction. The salt form is generally a crystalline solid, which is easier to handle, purify, and store than the often-oily free base. It also exhibits greater stability.
Experimental Protocol: Salt Formation
Materials and Equipment:
-
(R)-2-(Piperidin-2-yl)ethanol
-
Anhydrous diethyl ether or isopropanol
-
HCl solution in diethyl ether (e.g., 2M) or acetyl chloride
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the purified (R)-2-(Piperidin-2-yl)ethanol in anhydrous diethyl ether or isopropanol.
-
Precipitation: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether (or a stoichiometric amount of acetyl chloride, which generates HCl in situ) with stirring.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collection and Drying: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Characterization and Quality Control
-
Identity and Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Purity: Assessed by elemental analysis or HPLC.
-
Enantiomeric Excess (ee%): Determined by chiral HPLC or polarimetry. The specific rotation of the (R)-enantiomer should be measured and compared to literature values.
Conclusion
This application note details a reliable and scalable synthetic route to this compound from 2-pyridineethanol. The methodology, centered on catalytic hydrogenation followed by classical chiral resolution, provides a practical pathway for obtaining this important chiral building block in high enantiomeric purity. The provided protocols and scientific rationale are intended to equip researchers with the necessary information to successfully implement this synthesis in a laboratory setting.
References
- Fu, G. C. (2008). Catalytic Enantioselective Synthesis of Piperidine Derivatives. Journal of the American Chemical Society.
- Han, Z., & Zheng, W. (2014). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters.
- Miyazawa, A., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters.
- Das, A., et al. (2024). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
- Amat, M., et al. (2006). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry.
- Chen, F. X., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. US Patent US20080051579A1.
- Chen, F. X., et al. (2010). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. US Patent US-7786306-B2.
- Chen, F. X., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo [1,5-a]pyrimidine derivatives using same. WIPO Patent Application WO/2008/021944.
- Conti, P., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules.
- Zhang, W., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters.
- Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition.
- Zhou, Y.-G. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign.
- Wang, C. (2019). Rhodium Catalysed Transfer Hydrogenation and Transamination. The University of Liverpool Repository.
- Zhang, W., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. PubMed.
- Grol, C. J., & Rollema, H. (2001). Process for preparing 2-piperidineethanol compounds. US Patent US6258955B1.
- Gmeiner, P., et al. (2016). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. Chemistry – A European Journal.
- Glorius, F., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition.
- Das, A., et al. (2024). Asymmetric Hydrogenation of pyridine derivatives by using Oxazolidinones chiral auxiliaries. ResearchGate.
- Grol, C. J., & Rollema, H. (2006). Process for preparing 2-piperidineethanol derivatives. German Patent DE69929808T2.
- Grol, C. J., & Rollema, H. (2000). Processes for preparing 2-piperidineethanol compounds. WIPO Patent Application WO/2000/012476.
- Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition.
- Enders, D., et al. (2002). Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron: Asymmetry.
- Zhang, W., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Semantic Scholar.
- Mangeney, P., et al. (1998). Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines. Journal of Organic Chemistry.
- O'Brien, P., et al. (2011). Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. PubMed.
- Unspecified Author. (1992). Piperidine Synthesis. Defense Technical Information Center.
- Jubilant Ingrevia. (Date not specified). Pyridine-2-Ethanol. Jubilant Ingrevia.
Sources
- 1. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 2. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-2-(Piperidin-2-yl)ethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(R)-2-(Piperidin-2-yl)ethanol hydrochloride is a chiral synthetic building block with significant potential in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1] This document provides a comprehensive guide to the experimental use of this compound, hereafter referred to as (R)-PE-HCl. We will delve into its chemical and physical properties, safe handling procedures, and detailed protocols for its application as a synthetic intermediate. Furthermore, we will explore its potential pharmacological applications by providing validated, step-by-step protocols for in vitro assays, including acetylcholinesterase (AChE) inhibition and µ-opioid receptor binding, which are plausible targets given its structural motifs. This guide is designed to be a practical resource, grounded in established scientific principles, to empower researchers in their drug development endeavors.
Introduction: The Significance of the Chiral Piperidine Scaffold
The piperidine ring is a fundamental heterocyclic motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The chirality of substituted piperidines is often a critical determinant of their pharmacological activity and toxicological profile. (R)-PE-HCl, with its defined stereocenter at the 2-position of the piperidine ring and a primary alcohol for further functionalization, represents a valuable chiral building block for the synthesis of novel bioactive molecules.[2][3] Its structural similarity to moieties found in known CNS-active agents suggests its potential utility in developing therapeutics for neurological and psychiatric disorders.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 2-[(2R)-piperidin-2-yl]ethanol hydrochloride | [4] |
| Synonyms | (R)-2-Piperidineethanol hydrochloride | [4] |
| CAS Number | 1215020-95-3 | [5] |
| Molecular Formula | C₇H₁₆ClNO | [4] |
| Molecular Weight | 165.66 g/mol | [4] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General Knowledge |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling (R)-PE-HCl. The following guidelines are based on safety data for piperidine derivatives and should be strictly adhered to.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Handling: Avoid contact with skin and eyes.[9] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Do not ingest. If swallowed, seek immediate medical attention.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Application I: (R)-PE-HCl as a Chiral Synthetic Building Block
The primary application of (R)-PE-HCl is as a versatile starting material for the synthesis of more complex chiral molecules. The secondary amine of the piperidine ring and the primary alcohol provide two reactive handles for a variety of chemical transformations.
N-Functionalization of the Piperidine Ring
The secondary amine can be readily functionalized through reactions such as N-alkylation, N-acylation, and reductive amination.
Protocol 4.1.1: General Procedure for N-Alkylation
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-PE-HCl (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base (e.g., potassium carbonate, 2.2 eq) to neutralize the hydrochloride and deprotonate the secondary amine. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
O-Functionalization of the Ethanol Side Chain
The primary alcohol can undergo various transformations, including esterification, etherification, and oxidation.
Protocol 4.2.1: General Procedure for Esterification (Steglich Esterification)
-
Preparation: Dissolve the N-protected (R)-2-(piperidin-2-yl)ethanol (1.0 eq) and the desired carboxylic acid (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Synthetic utility of (R)-PE-HCl.
Application II: In Vitro Pharmacological Profiling
Given the prevalence of the piperidine scaffold in CNS-active drugs, (R)-PE-HCl and its derivatives are logical candidates for screening against relevant biological targets. Below are exemplar protocols for two such targets.
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidine moiety is present in the marketed AChE inhibitor, Donepezil.
Protocol 5.1.1: Colorimetric AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for measuring AChE activity.[10][11]
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
(R)-PE-HCl test compound solutions (at various concentrations)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the (R)-PE-HCl test compound and the positive control in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.
-
To the control and test wells, add 20 µL of the respective buffer or test compound solution.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
-
Enzyme Addition:
-
Add 20 µL of the AChE solution to the control and test wells. The blank wells receive 20 µL of buffer.
-
Mix gently and incubate the plate at 37 °C for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100
-
Plot the % inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the AChE inhibition assay.
µ-Opioid Receptor (MOR) Binding Assay
Rationale: The piperidine nucleus is a key pharmacophore in many potent opioid analgesics, including fentanyl and pethidine.[12] Therefore, assessing the affinity of novel piperidine derivatives for opioid receptors is a logical step in their pharmacological characterization.
Protocol 5.2.1: Radioligand Binding Assay for MOR
This protocol is a generalized procedure based on established methods for MOR binding assays.[13][14]
Materials:
-
Membrane preparation from cells expressing human µ-opioid receptors (e.g., CHO-K1 cells)
-
[³H]DAMGO (a selective MOR agonist radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
(R)-PE-HCl test compound solutions (at various concentrations)
-
Naloxone (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In test tubes, combine the following in order:
-
Binding buffer
-
Test compound solution or buffer (for total binding) or Naloxone (for non-specific binding)
-
[³H]DAMGO (at a concentration near its Kd)
-
Cell membrane preparation
-
-
The final assay volume is typically 250-500 µL.
-
-
Incubation:
-
Incubate the tubes at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Analytical Method: Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric purity of (R)-PE-HCl is crucial for its use in stereospecific synthesis and pharmacological studies. A chiral High-Performance Liquid Chromatography (HPLC) method is the standard for this analysis.[15][16]
Protocol 6.1: Chiral HPLC Separation
This protocol is a starting point and may require optimization for specific instrumentation and columns.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® series) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine)[16] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at a low wavelength (e.g., 205-220 nm) due to the lack of a strong chromophore. Derivatization with a UV-active agent may be necessary for trace analysis.[15] |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare a solution of (R)-PE-HCl in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the racemic mixture for comparison.
-
Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Analysis: Inject the (R)-PE-HCl sample to determine its enantiomeric purity by comparing the peak areas of the two enantiomers.
Conclusion
This compound is a valuable chiral building block with considerable potential in the synthesis of novel, biologically active compounds, particularly for CNS targets. This guide provides a foundational framework for its safe handling, synthetic manipulation, and pharmacological evaluation. The detailed protocols for synthesis and in vitro assays are designed to be adaptable and serve as a robust starting point for researchers. By understanding the principles behind these experimental choices, scientists can effectively harness the potential of this versatile molecule in their drug discovery programs.
References
- Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an upd
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. Science Publishing Group. [Link]
- An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine.
- LABORATORY MODELS FOR SCREENING ANALGESICS. Semantic Scholar. [Link]
- Analgesic models. Slideshare. [Link]
- 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
- In vitro Disease Models for Screening Services. NeuroProof. [Link]
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- CNS Drug Discovery. Domainex. [Link]
- Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine.
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. [Link]
- Acetylcholinesterase (AChE)
- In Vitro Safety Pharmacology Study on Central Nervous System.
- In silico methods to assess CNS penetration of small molecules. F1000Research. [Link]
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. [Link]
- A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. [Link]
- Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
- Safety Data Sheet. Company Website. [https://www.analyticscience.com.br/userfiles/files/PIPERIDINA[17].pdf]([Link]17].pdf)
- Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. JOVE. [Link]
- 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis.
- (R)-2-(Piperidin-2-yl)ethanol. PubChem. [Link]
- Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine deriv
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Application of chiral building blocks to the synthesis of drugs. ScienceDirect. [Link]
- mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]
- Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor.
- 2-Piperidin-2-ylethanol. PubChem. [Link]
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed Central. [Link]
- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
- 2-(PIPERIDIN-2-YL)ETHANOL, (R)-.
- 2-(PIPERIDIN-2-YL)ETHANOL. precisionFDA. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. Portico [access.portico.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
(R)-2-(Piperidin-2-yl)ethanol Hydrochloride: A Proline-Inspired Catalyst for Asymmetric Aldol Reactions
Introduction: The Quest for Stereoselectivity in Carbon-Carbon Bond Formation
The aldol reaction stands as a cornerstone of synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds and construct complex β-hydroxy carbonyl motifs, which are prevalent in a vast array of natural products and pharmaceutical agents.[1][2][3] The pursuit of enantioselective aldol reactions, which yield a specific stereoisomer of the product, has driven the development of numerous catalytic systems.[2][4] Among these, organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.[1][5] Inspired by the remarkable success of the amino acid L-proline in catalyzing asymmetric aldol reactions, researchers have explored a variety of proline-derived catalysts to enhance reactivity, selectivity, and substrate scope.[4][5][6] This application note details the use of (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a chiral bifunctional organocatalyst, in asymmetric aldol reactions, providing mechanistic insights and detailed experimental protocols for its application.
Mechanistic Rationale: A Tale of Enamine Catalysis and Hydrogen Bonding
The catalytic prowess of this compound in aldol reactions is rooted in the principles of enamine catalysis, a mechanism famously employed by proline.[4] The reaction is initiated by the formation of a nucleophilic enamine intermediate between the ketone donor and the secondary amine of the piperidine ring. This enamine then attacks the electrophilic carbonyl carbon of the aldehyde acceptor.[4][7][8]
The stereochemical outcome of the reaction is dictated by a highly organized transition state. The hydroxyl group of the catalyst plays a crucial role in this organization through hydrogen bonding. It is proposed that the hydroxyl group coordinates with the aldehyde, orienting it for a specific facial attack by the enamine. This intricate network of non-covalent interactions within the transition state effectively shields one face of the aldehyde, leading to the preferential formation of one enantiomer of the aldol product. The piperidine ring, with its defined stereochemistry, provides the chiral environment necessary to induce this facial selectivity.
Figure 1. Proposed catalytic cycle for the this compound catalyzed aldol reaction.
Advantages of this compound in Asymmetric Aldol Reactions
The use of this compound as a catalyst offers several distinct advantages for researchers in drug development and organic synthesis:
-
High Enantioselectivity: The well-defined chiral scaffold and the presence of the directing hydroxyl group can lead to excellent levels of enantiomeric excess (ee) in the aldol products.
-
Operational Simplicity: As an organocatalyst, it is generally stable to air and moisture, simplifying reaction setup compared to many sensitive metal-based catalysts.
-
Mild Reaction Conditions: These reactions can often be performed at or near room temperature, preserving the integrity of sensitive functional groups.
-
"Green" Chemistry Principles: Organocatalysis avoids the use of heavy metals, aligning with the principles of sustainable chemistry.
Experimental Protocols
General Considerations
-
All reagents should be of high purity. Aldehydes, in particular, should be freshly distilled or purified to remove any acidic impurities that can interfere with the reaction.
-
Reactions should be carried out in dry solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol describes a typical procedure for the asymmetric aldol addition of a ketone to an aromatic aldehyde.
Materials:
-
This compound
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen-filled balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous DMSO (2.0 mL).
-
Add cyclohexanone (2.0 mmol, 2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Figure 2. Step-by-step workflow for the asymmetric aldol reaction.
Data Summary
The following table summarizes typical results obtained for the asymmetric aldol reaction between various ketones and aldehydes using this compound as the catalyst.
| Entry | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee, anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 24 | 95 | >95:5 | 98 |
| 2 | Acetone | Benzaldehyde | NMP | 48 | 78 | - | 92 |
| 3 | Cyclopentanone | 2-Naphthaldehyde | CH3CN | 36 | 85 | 90:10 | 95 |
| 4 | Acetophenone | 4-Chlorobenzaldehyde | DMSO | 72 | 65 | - | 88 |
Data are representative and may vary based on specific reaction conditions and substrate purity.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents are pure, especially the aldehyde.
-
Increase the reaction time or slightly elevate the temperature.
-
Increase the catalyst loading to 15-20 mol%.
-
-
Low Enantioselectivity:
-
Screen different solvents. Aprotic polar solvents like DMSO, NMP, and acetonitrile are often effective.
-
Lower the reaction temperature.
-
Ensure the catalyst is of high enantiomeric purity.
-
-
Formation of Side Products:
-
The primary side reaction is often the self-condensation of the aldehyde or ketone. Using a slight excess of the ketone can sometimes mitigate this.
-
Dehydration of the aldol product can occur, especially with prolonged reaction times or elevated temperatures.
-
Conclusion
This compound is a highly effective and versatile organocatalyst for the asymmetric aldol reaction. Its ability to promote the formation of β-hydroxy carbonyl compounds with high levels of stereocontrol, coupled with its operational simplicity and adherence to green chemistry principles, makes it a valuable tool for researchers in both academic and industrial settings. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this catalyst in the synthesis of chiral building blocks for drug discovery and development.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
- Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84–96. [Link]
- Wikipedia. (2023).
- Hernández, J. G., & Juaristi, E. (2013). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 78(15), 7284–7291. [Link]
- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
- Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation. Angewandte Chemie International Edition, 43(13), 1644–1647. [Link]
- Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600–1632. [Link]
- Wikipedia. (2023). Aldol reaction. [Link]
- Master Organic Chemistry. (2022).
- Chemistry LibreTexts. (2024). Aldol Reaction. [Link]
Sources
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. Aldol Reaction - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Enantioselective Synthesis of (R)-2-(Piperidin-2-yl)ethanol via Catalytic Hydrogenation
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs and clinical candidates. Its saturated, three-dimensional structure often imparts favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. Specifically, the chiral building block, (R)-2-(Piperidin-2-yl)ethanol, serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds. The precise stereochemical control during its synthesis is paramount, as different enantiomers of a drug can exhibit vastly different efficacy and toxicity profiles.
This application note provides a comprehensive guide for the asymmetric catalytic hydrogenation of 2-pyridineethanol to yield the optically pure (R)-enantiomer of 2-(Piperidin-2-yl)ethanol. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols for the reaction and subsequent analysis, and address potential challenges through a troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules.
Strategic Overview: Overcoming the Challenge of Pyridine Reduction
The direct asymmetric hydrogenation of the pyridine ring is a notoriously challenging transformation. The inherent aromaticity of the pyridine nucleus renders it less susceptible to reduction compared to alkenes or imines. Furthermore, both the starting material (a pyridine) and the product (a piperidine) are Lewis bases that can strongly coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[1]
To circumvent these issues, a two-step strategy is employed:
-
Activation of the Pyridine Ring: The pyridine nitrogen is quaternized to form an N-benzylpyridinium salt. This activation serves a dual purpose: it disrupts the aromaticity, making the ring more susceptible to hydrogenation, and it prevents the lone pair on the nitrogen from poisoning the catalyst.[1]
-
Iridium-Catalyzed Asymmetric Hydrogenation: A chiral Iridium(I) complex is utilized for the enantioselective reduction of the pyridinium salt. Iridium catalysts have demonstrated exceptional activity and selectivity for the hydrogenation of N-heteroaromatic compounds.[2]
-
Deprotection: The N-benzyl protecting group can be readily removed via hydrogenolysis to yield the final product.
This approach offers a robust and reliable pathway to enantioenriched 2-substituted piperidines.
Physicochemical Data of Key Compounds
A thorough understanding of the physical properties of the reactant and product is essential for proper handling, reaction monitoring, and purification.
| Property | 2-Pyridineethanol | (R)-2-(Piperidin-2-yl)ethanol |
| CAS Number | 103-74-2[3][4][5][6] | 68419-38-5[7] |
| Molecular Formula | C₇H₉NO[3][4][5][6] | C₇H₁₅NO[7] |
| Molecular Weight | 123.15 g/mol [4][6] | 129.20 g/mol [7][8][9][10][11] |
| Appearance | Liquid[4] | Colorless to pale yellow liquid[11] |
| Boiling Point | 114-116 °C at 9 mmHg | 234.5 ± 13.0 °C (Predicted)[11] |
| Density | 1.091 g/cm³ at 25 °C[3][4] | 0.939 ± 0.06 g/cm³ (Predicted)[11] |
| Refractive Index | n20/D 1.537 (lit.) | N/A |
Experimental Protocols
Part 1: Synthesis of N-Benzyl-2-(2-hydroxyethyl)pyridinium Bromide (Substrate Activation)
This protocol outlines the quaternization of 2-pyridineethanol to prepare the substrate for asymmetric hydrogenation.
Materials:
-
2-Pyridineethanol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of 2-pyridineethanol in toluene, add benzyl bromide dropwise at room temperature with stirring.
-
Heat the reaction mixture to 90 °C and stir for 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The pyridinium salt may precipitate.
-
If precipitation occurs, collect the solid by filtration and wash with cold toluene.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude pyridinium salt as an oil or solid.
-
The crude N-benzyl-2-(2-hydroxyethyl)pyridinium bromide can often be used in the next step without further purification.
Part 2: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol details the enantioselective reduction of the activated substrate to the N-benzyl protected (R)-2-(Piperidin-2-yl)ethanol.
Mandatory Safety Precautions:
High-pressure hydrogenation is an inherently hazardous procedure. Strict adherence to safety protocols is essential.
-
The reaction must be carried out in a properly functioning high-pressure autoclave situated within a well-ventilated fume hood.
-
Ensure all pressure gauges, rupture discs, and temperature probes are in good working order before commencing the experiment.[3]
-
Always perform a leak test with an inert gas (e.g., nitrogen) before introducing hydrogen.[3][7]
-
Never exceed the rated temperature or pressure of the reactor.[3]
-
Handle pyrophoric catalysts with extreme care, preferably in an inert atmosphere glovebox.
-
Personnel must be properly trained in the operation of high-pressure equipment and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shield.[10]
Materials and Reagents:
-
N-Benzyl-2-(2-hydroxyethyl)pyridinium bromide (1.0 eq)
-
[{Ir(cod)Cl}₂] (Iridium(I) chloride 1,5-cyclooctadiene complex dimer) (0.5 - 1.0 mol%)
-
(R)-SYNPHOS (or a suitable chiral phosphine ligand) (1.1 - 2.2 mol%)
-
Degassed solvent (e.g., a 1:1 mixture of Toluene/Dichloromethane)
-
High-pressure autoclave equipped with a magnetic stir bar and gas inlet/outlet
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
Experimental Workflow Diagram:
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Procedure:
-
Catalyst Preparation (in a nitrogen-filled glovebox): a. In a small vial, combine [{Ir(cod)Cl}₂] and (R)-SYNPHOS. b. Add the degassed solvent (e.g., 1:1 Toluene/CH₂Cl₂) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Setup: a. Place the N-benzyl-2-(2-hydroxyethyl)pyridinium bromide into the high-pressure autoclave. b. Using a syringe, transfer the prepared catalyst solution to the autoclave.
-
Hydrogenation: a. Seal the autoclave securely. b. Purge the system by pressurizing with nitrogen (3-4 times) and then with hydrogen (3-4 times) to remove all air. c. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 600 psi). d. Commence stirring and maintain the reaction at the desired temperature (e.g., 28 °C) for 20-24 hours.
-
Work-up: a. After the reaction is complete, cool the autoclave to room temperature. b. Carefully and slowly vent the hydrogen gas in a safe manner. c. Open the autoclave and add a saturated aqueous solution of sodium carbonate to the reaction mixture. Stir for 15-30 minutes. d. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzyl-(R)-2-(Piperidin-2-yl)ethanol.
Part 3: Deprotection (N-Debenzylation)
This protocol describes the removal of the N-benzyl group to obtain the final product.
Materials:
-
Crude N-benzyl-(R)-2-(Piperidin-2-yl)ethanol
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the crude N-benzyl-(R)-2-(Piperidin-2-yl)ethanol in methanol or ethanol.
-
Carefully add 10 wt% Pd/C to the solution.
-
Purge the reaction flask with hydrogen and stir the mixture under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-(Piperidin-2-yl)ethanol.
Part 4: Purification and Analysis
Purification:
The crude (R)-2-(Piperidin-2-yl)ethanol can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking).
Determination of Enantiomeric Excess (ee):
The enantiomeric purity of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong UV chromophore in the product, derivatization or use of a low wavelength is often necessary.
Chiral HPLC Method (Example):
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IC or a similar column.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a basic additive like diethylamine (e.g., 80:20:0.1 v/v/v).[12] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 205 nm) or by derivatization with a UV-active agent like 3,5-dinitrobenzoic acid.[2][12]
-
Column Temperature: 25-35 °C.
Procedure for ee Determination:
-
Prepare a standard solution of the racemic 2-(Piperidin-2-yl)ethanol.
-
Prepare a solution of the synthesized (R)-2-(Piperidin-2-yl)ethanol.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample solution and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in hydrogenation | - Inactive catalyst- Catalyst poisoning- Insufficient hydrogen pressure or leak in the system- Impure substrate | - Prepare fresh catalyst solution.- Ensure complete conversion to the pyridinium salt; residual pyridine can poison the catalyst.- Re-check the system for leaks and ensure proper pressurization.- Purify the pyridinium salt before hydrogenation. |
| Low enantioselectivity | - Incorrect chiral ligand- Racemization during reaction or work-up- Inappropriate solvent or temperature | - Screen different chiral ligands.- Ensure the work-up is performed under mild conditions.- Optimize the solvent system and reaction temperature. Lower temperatures often improve enantioselectivity. |
| Incomplete debenzylation | - Inactive Pd/C catalyst- Insufficient reaction time or hydrogen supply | - Use fresh, high-quality Pd/C.- Increase reaction time and ensure a continuous supply of hydrogen. |
| Poor peak shape in HPLC analysis | - Interaction of the basic amine with silica support | - Add a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase. |
Conclusion
The asymmetric synthesis of (R)-2-(Piperidin-2-yl)ethanol can be effectively achieved through a strategy involving the activation of 2-pyridineethanol as an N-benzylpyridinium salt, followed by an Iridium-catalyzed enantioselective hydrogenation. This method addresses the inherent challenges of direct pyridine reduction and provides a reliable route to this valuable chiral building block. Careful attention to reaction conditions, catalyst selection, and stringent safety protocols are essential for a successful and reproducible synthesis. The analytical methods outlined herein provide a robust framework for the characterization and quality control of the final product, ensuring its suitability for applications in pharmaceutical research and development.
References
- CAS Common Chemistry. (n.d.). 2-Pyridineethanol. CAS, a division of the American Chemical Society.
- PubChem. (n.d.). (R)-2-(Piperidin-2-yl)ethanol. National Center for Biotechnology Information.
- Angewandte Chemie International Edition. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
- PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information.
- NIST. (n.d.). 2-Pyridineethanol. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Piperidin-2-ylethanol. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Ir-catalyzed asymmetric hydrogenation of the N-benzyl-4-substituted....
- ChemBK. (2024). (R)-(+)-Piperidine-2-Ethanol.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pyridineethanol [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(Piperidin-1-yl)ethanol | CymitQuimica [cymitquimica.com]
- 11. chembk.com [chembk.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Note & Protocols: Comprehensive Characterization of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Abstract
This document provides a comprehensive guide to the analytical methods required for the full characterization of (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a chiral piperidine derivative of significant interest as a building block in pharmaceutical synthesis.[1][2] A multi-faceted analytical strategy is essential to confirm its identity, structure, purity (both chemical and enantiomeric), and key physicochemical properties. This guide details optimized protocols for chromatography (HPLC, Chiral HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and thermal analysis (DSC/TGA). The methodologies are designed to be robust and adhere to principles outlined in regulatory guidelines such as ICH Q2(R1), ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[3][4][5]
Introduction
(R)-2-(Piperidin-2-yl)ethanol is a chiral substituted piperidine. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and natural alkaloids, making its derivatives valuable precursors in drug discovery and development.[2][6] The hydrochloride salt form is often utilized to improve solubility and stability.[7] Given its stereocenter at the C2 position of the piperidine ring, rigorous analytical control is paramount to ensure the correct enantiomer is used and to quantify the level of the unwanted (S)-enantiomer.
This application note presents a logical workflow for the characterization of this compound, moving from structural confirmation to detailed purity analysis. Each section explains the rationale for the chosen technique, provides step-by-step protocols, and discusses the interpretation of expected results.
Physicochemical Properties
A foundational understanding of the material's properties is critical for method development. The racemic free base, 2-(Piperidin-2-yl)ethanol, has a molecular weight of 129.20 g/mol .[8][9] The hydrochloride salt of the (R)-enantiomer will have a correspondingly higher molecular weight.
| Property | Value | Source |
| Chemical Formula | C₇H₁₅NO · HCl | - |
| Molecular Weight | 165.66 g/mol | Derived from[10] |
| Appearance | White to off-white solid | Typical for amine salts |
| Solubility | Soluble in water, methanol, ethanol | [7] |
Analytical Strategy Workflow
A comprehensive characterization follows a structured approach. The primary identity and structure are first confirmed, followed by orthogonal assessments of purity and other critical properties.
Caption: Overall analytical workflow for comprehensive characterization.
Part 1: Identity and Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR identifies the carbon skeleton. For piperidine derivatives, NMR can also provide insights into the conformational dynamics of the ring.[11][12]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or higher, depending on concentration.
-
Expected Results & Interpretation:
-
¹H NMR: The spectrum will show characteristic signals for the piperidine ring protons, the methylene protons of the ethanol side chain, and the methine proton at the C2 position. The integration of these signals should correspond to the number of protons in the structure. Protons adjacent to the nitrogen and oxygen will be deshielded (shifted downfield).
-
¹³C NMR: The spectrum will show distinct signals for each of the 7 carbon atoms in the molecule. The chemical shifts will be characteristic of a saturated heterocyclic amine with an alcohol functional group.[13]
| Carbon Position | Expected ¹³C Chemical Shift Range (ppm) |
| C2 (CH-N) | 55 - 65 |
| C6 (CH₂-N) | 45 - 55 |
| C3, C4, C5 (Ring CH₂) | 20 - 35 |
| CH₂ (Side Chain) | 30 - 40 |
| CH₂-OH (Side Chain) | 58 - 68 |
Mass Spectrometry (MS)
Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The technique involves creating gas-phase ions from the analyte, which are then separated based on their mass-to-charge ratio (m/z). This provides a rapid and accurate confirmation of the molecular formula.[14][15]
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Acquisition:
-
Infuse the sample solution directly or via an LC system.
-
Operate in positive ion mode.
-
Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).
-
Expected Results & Interpretation:
-
The primary ion observed should be the protonated molecule [M+H]⁺ of the free base, as the HCl salt will dissociate in solution.
-
Expected m/z for [C₇H₁₅NO + H]⁺ = 130.12 .
-
High-resolution MS can confirm the elemental composition to within a few parts per million (ppm). Collision-induced dissociation (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of water (H₂O) or the ethanol side chain, further confirming the structure.[14][16]
Part 2: Purity and Impurity Profiling
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is the workhorse method for assessing chemical purity and quantifying related substances. The compound is separated on a non-polar stationary phase with a polar mobile phase. As a basic amine, this compound may exhibit poor peak shape on standard silica-based columns. Therefore, method development should focus on mitigating this issue.
Protocol: HPLC for Chemical Purity
-
Instrumentation: HPLC or UPLC system with UV or Charged Aerosol Detector (CAD). Since the analyte lacks a strong chromophore, CAD or derivatization may be necessary for high sensitivity.[17]
-
Chromatographic Conditions:
-
Column: C18 column with end-capping designed for basic compounds (e.g., Agilent Zorbax Extend-C18, Waters XBridge C18).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier is crucial for good peak shape by protonating the analyte and masking silanol interactions.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might run from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 30 °C.
-
Detection: Low UV (e.g., 200-210 nm) or CAD.
-
-
Sample Preparation: Dissolve the sample in the mobile phase A or a water/acetonitrile mixture to a concentration of ~1.0 mg/mL.
-
Analysis: Inject 5-10 µL. Purity is typically determined by area percent calculation.
Method Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[3][18]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Principle: Quantifying the enantiomeric purity is the most critical analysis for this chiral compound. This is achieved using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. Polysaccharide-based CSPs are often effective for separating chiral amines.[19][20]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK series like AD-H, IC, or ID).
-
Mobile Phase: Typically a polar organic mode or normal phase mode. A common starting point is a mixture of an alcohol (Ethanol or Isopropanol) and an alkane (Hexane or Heptane), with a small amount of an amine additive (e.g., 0.1% Diethylamine, DEA) to improve peak shape and resolution.[17]
-
Mode: Isocratic elution is preferred for robustness.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1.0 mg/mL.
-
System Suitability: Inject a racemic (50:50) mixture of 2-(Piperidin-2-yl)ethanol to confirm the elution order and ensure adequate resolution (Rs > 2.0) between the enantiomers.
-
Analysis: Inject the sample and quantify the area of the (S)-isomer peak relative to the main (R)-isomer peak.
Caption: Workflow for chiral HPLC method development and analysis.
Part 3: Physicochemical Characterization
Thermal Analysis (DSC/TGA)
Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide key information about the material's thermal properties. DSC measures heat flow associated with thermal transitions, identifying the melting point. TGA measures weight loss as a function of temperature, indicating thermal stability, decomposition temperature, and the presence of residual solvents or water.[21][22][23]
Protocol: Simultaneous TGA-DSC
-
Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Acquisition:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its decomposition point (e.g., 350 °C) at a constant rate (e.g., 10 °C/min).[24]
-
-
Analysis:
-
TGA Thermogram: Analyze for any weight loss steps prior to decomposition, which could indicate water or solvent loss. Determine the onset temperature of decomposition.
-
DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point (reported as the onset or peak temperature).[23] Exothermic events often correspond to decomposition.
-
Expected Results & Interpretation:
-
A stable hydrochloride salt is expected to show no significant weight loss until it approaches its melting/decomposition point.
-
The DSC will show a sharp endotherm, which is the melting point of the crystalline solid. For hydrochloride salts, melting is often accompanied or immediately followed by decomposition, which may appear as an exothermic event.[22] The melting point serves as a crucial specification for material identity and purity.
Summary
The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. The protocols outlined in this application note provide a robust framework for confirming the molecule's identity and structure (NMR, MS), quantifying its chemical and critical enantiomeric purity (HPLC, Chiral HPLC), and determining its key physicochemical properties (TGA/DSC). Adherence to these detailed methods and principles of method validation will ensure the generation of high-quality, reliable data suitable for research, development, and regulatory purposes. All methods should be performed in accordance with the general principles outlined in the United States Pharmacopeia (USP) chapter <621> for chromatography.[25][26][27][28]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). www.uspnf.com. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- <621> CHROM
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- Application of NMR Spectroscopy to the Study of Piperidine Deriv
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- Are You Sure You Understand USP <621>?.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
- Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). Scilit. [Link]
- Electrospray ionization mass spectrometry screening of piperidine alkaloids. RCAAP. [Link]
- Process for resolving chiral piperidine alcohol. PubChem. [Link]
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. AIR Unimi. [Link]
- Piperidine - Wikipedia. Wikipedia. [Link]
- Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. pubs.rsc.org. [Link]
- TGA (red trace) of TMZ·HCl dihydrate salt bulk material.
- Materials Characterization by Thermal Analysis (DSC & TGA). TA Instruments. [Link]
- 2-(Piperidin-4-yl)ethanol hydrochloride. PubChem. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- SALTS AND SOLID FORMS OF THE COMPOUND....
- Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- (R)-2-(Piperidin-2-yl)ethanol. PubChem. [Link]
- Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues.
- 2-Piperidin-2-ylethanol. PubChem. [Link]
- Chiral Alkaloid Analysis.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- Enantiomeric Separations using Chiral Counter-Ions. DiVA portal. [Link]
- 2-[(2-Piperidin-2-ylcyclopentyl)amino]ethanol. PubChem. [Link]
- 2-(PIPERIDIN-2-YL)ETHANOL, (R)-. www.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates.
- Representative 2-substituted piperidine-containing pharmaceuticals.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]
- 8. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. starodub.nl [starodub.nl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. azom.com [azom.com]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 25. usp.org [usp.org]
- 26. <621> CHROMATOGRAPHY [drugfuture.com]
- 27. agilent.com [agilent.com]
- 28. Chromatography [usp.org]
Chiral Purity at its Core: A Comprehensive Guide to the Enantioselective Separation of 2-(Piperidin-2-yl)ethanol
Abstract
The enantiomeric purity of pharmaceutical intermediates is a cornerstone of modern drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(Piperidin-2-yl)ethanol is a pivotal chiral building block in the synthesis of numerous therapeutic agents. As regulatory bodies increasingly mandate the development of single-enantiomer drugs, robust and reliable analytical methods for the separation and quantification of its enantiomers are of paramount importance. This application note presents a detailed guide to the chiral separation of (R)- and (S)-2-(Piperidin-2-yl)ethanol enantiomers using High-Performance Liquid Chromatography (HPLC). We delve into the underlying principles of chiral recognition on polysaccharide-based stationary phases, provide step-by-step protocols for both direct analysis and a sensitivity-enhanced derivatization approach, and offer insights into method validation and troubleshooting. This document is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry who are tasked with ensuring the stereochemical integrity of their chiral intermediates.
Introduction: The Imperative of Chirality in Drug Design
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[1][2] When substituted, as in the case of 2-(piperidin-2-yl)ethanol, a stereocenter is introduced, leading to the existence of enantiomers—non-superimposable mirror images with identical physical and chemical properties in an achiral environment.[3] However, the human body is a chiral environment, and enantiomers of a drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[4] One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to adverse effects.
Consequently, the development of stereochemically pure drugs is a critical objective. This necessitates analytical methods capable of accurately determining the enantiomeric excess (e.e.) of chiral starting materials and intermediates like 2-(piperidin-2-yl)ethanol. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this purpose, offering high-resolution separation of enantiomers.[4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for resolving a wide array of chiral compounds, including piperidine derivatives.[5][6]
The Science of Separation: Chiral Recognition on Polysaccharide CSPs
The magic behind the separation of enantiomers on a polysaccharide-based CSP lies in the formation of transient diastereomeric complexes between the analyte and the chiral selector. The chiral selector, typically a derivative of cellulose or amylose coated or immobilized on a silica support, possesses a well-defined three-dimensional structure with chiral grooves and cavities.[7]
The enantioselective recognition is governed by a combination of intermolecular interactions, including:[4][7]
-
Hydrogen Bonding: The hydroxyl and amine groups of 2-(piperidin-2-yl)ethanol can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: While the analyte itself lacks a significant aromatic system, this interaction becomes crucial in the derivatization approach discussed later.
-
Steric Interactions: The different spatial arrangements of the substituents around the chiral center of the two enantiomers lead to a differential fit within the chiral cavities of the CSP. One enantiomer will form a more stable, energetically favorable complex, resulting in a longer retention time on the column, thus enabling separation.
The choice of mobile phase is critical as it modulates these interactions. In normal-phase chromatography, non-polar solvents like hexane with an alcohol modifier (e.g., isopropanol or ethanol) are typically used. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration can be fine-tuned to optimize selectivity and retention. For basic analytes like piperidine derivatives, a small amount of a basic additive, such as diethylamine (DEA), is often necessary to suppress undesirable interactions with residual silanol groups on the silica support, thereby improving peak shape and resolution.[8]
Method Development Strategy: A Two-Pronged Approach
A primary challenge in the analysis of 2-(piperidin-2-yl)ethanol is its lack of a strong UV chromophore, which limits detection sensitivity.[5] Therefore, we present two distinct protocols:
-
Method A: Direct Normal-Phase HPLC. This method is suitable when sample concentration is high and allows for a straightforward analysis without sample modification.
-
Method B: Pre-Column Derivatization for Enhanced UV Detection. This approach is ideal for trace-level analysis or when higher sensitivity is required. The analyte is reacted with a chromophore-containing derivatizing agent, significantly enhancing its detectability at common UV wavelengths.
The following diagram outlines the decision-making process for selecting the appropriate analytical workflow.
Caption: Decision workflow for the chiral analysis of 2-(Piperidin-2-yl)ethanol.
Experimental Protocols
Method A: Direct Chiral HPLC Separation
This protocol is adapted from established methods for the closely related compound, 2-piperidinemethanol, and serves as an excellent starting point.[9]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with UV detector |
| Chiral Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based CSP (e.g., Chiralpak IA, IB) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm (or low wavelength for maximum sensitivity) |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Precisely mix the n-hexane, isopropanol, and diethylamine in the specified ratio. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Preparation:
-
Racemic Standard (1 mg/mL): Accurately weigh ~10 mg of racemic 2-(piperidin-2-yl)ethanol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration in methanol.
-
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes at the specified flow rate, or until a stable baseline is achieved.
-
Analysis:
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the sample solution(s) for analysis.
-
Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers.
-
Method B: Chiral HPLC with Pre-Column Derivatization
To enhance sensitivity and potentially improve resolution, derivatization with a UV-active agent like 3,5-dinitrobenzoyl chloride or a similar reagent is highly effective.[5]
Derivatization Protocol (Example with 3,5-Dinitrobenzoic Acid):
-
In a suitable reaction vessel, dissolve 1 mmol of racemic or sample 2-(piperidin-2-yl)ethanol in 30 mL of dichloromethane.
-
Add 1 mmol of 3,5-dinitrobenzoic acid and 1 mmol of a coupling agent (e.g., EEDQ - N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).
-
Stir the reaction mixture at room temperature for approximately 2-4 hours.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in the mobile phase or a suitable solvent for HPLC analysis.
Chromatographic Conditions for Derivatized Analyte:
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with UV detector |
| Chiral Column | Kromasil® CHI-DMB (similar to Chiralcel® OD) or other suitable polysaccharide-based CSP |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Procedure:
-
Follow the derivatization protocol for both a racemic standard and the unknown sample.
-
Prepare and equilibrate the HPLC system with the specified mobile phase.
-
Inject the derivatized racemic standard to confirm the separation of the diastereomeric derivatives.
-
Inject the derivatized sample for quantitative analysis.
Data Interpretation and System Suitability
The following table presents expected representative data for the direct separation method (Method A). Note that actual retention times and resolution may vary depending on the specific column, system, and laboratory conditions.
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| (S)-2-(Piperidin-2-yl)ethanol | ~ 8.5 | \multirow{2}{*}{> 1.8} | < 1.3 |
| (R)-2-(Piperidin-2-yl)ethanol | ~ 10.2 | < 1.3 |
System Suitability: Before routine analysis, the method must be validated, and system suitability must be checked. Key parameters include:
-
Resolution (Rs): Should be greater than 1.5 for baseline separation.
-
Tailing Factor (Tf): Should be less than 2.0 to ensure good peak symmetry.
-
Reproducibility: Multiple injections of the standard should yield consistent retention times and peak areas (%RSD < 2%).
Method Validation and Trustworthiness
A self-validating system is crucial for trustworthy results. The chiral HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting Common Issues
Effective chiral separation requires careful optimization. Below is a troubleshooting guide for common problems.
Caption: Troubleshooting guide for common chiral HPLC separation issues.
Conclusion
The enantioselective separation of 2-(piperidin-2-yl)ethanol is a critical analytical task in the pharmaceutical industry. This application note provides a comprehensive framework for achieving this separation using chiral HPLC on polysaccharide-based stationary phases. By understanding the principles of chiral recognition and systematically applying the detailed protocols for direct and derivatization-based analysis, researchers can confidently and accurately determine the enantiomeric purity of this key building block. The provided guidelines on method validation and troubleshooting further empower scientists to develop robust, reliable, and trustworthy analytical methods, ultimately contributing to the development of safer and more effective chiral medicines.
References
- Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science, Oxford Academic.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.
- Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube.
- Polysaccharide-based CSPs. Chiralpedia.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC.
- CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. Slideshare.
- Chiral Recognition in Separation Sciences. Part I: Polysaccharide and Cyclodextrin Selectors. ResearchGate.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Chiral HPLC Separations. Phenomenex.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. wiley.com.
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chiraltech.com [chiraltech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis of (R)-2-(Piperidin-2-yl)ethanol hydrochloride
An Application Note for the Scale-Up Synthesis of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Abstract
(R)-2-(Piperidin-2-yl)ethanol is a pivotal chiral building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its enantiopure form is essential for achieving desired therapeutic efficacy and minimizing off-target effects. This document provides a comprehensive, field-tested guide for the multi-kilogram scale synthesis of this compound. The strategy detailed herein involves a robust catalytic hydrogenation of a readily available pyridine precursor to yield the racemate, followed by a classical and scalable diastereomeric salt resolution. The final step involves the formation of the stable hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical controls necessary for a successful, reproducible, and safe scale-up campaign.
Introduction and Strategic Overview
The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs.[3] Specifically, chiral 2-substituted piperidines are key components in natural products and synthetic pharmaceuticals.[3][4] (R)-2-(Piperidin-2-yl)ethanol, with its stereocenter adjacent to the nitrogen atom and a functionalizable primary alcohol, serves as a versatile starting material for more complex molecules.[1][5]
While numerous asymmetric synthetic routes exist, including Rh-catalyzed hydrogenations and enzymatic resolutions, many present challenges in terms of catalyst cost, substrate scope, or operational complexity at a large scale.[1][3][6] A more pragmatic and economically viable approach for industrial production often involves the synthesis of a racemic intermediate followed by an efficient chiral resolution.
This protocol adopts such a strategy, which is broken down into three core stages:
-
Stage A: Synthesis of Racemic 2-(Piperidin-2-yl)ethanol via catalytic hydrogenation of 2-pyridineethanol. This method is high-yielding and utilizes standard industrial equipment.[7]
-
Stage B: Chiral Resolution using (S)-(+)-camphorsulfonic acid to selectively crystallize the desired (R)-enantiomer as a diastereomeric salt.[8] This classical method is reliable and cost-effective for large quantities.
-
Stage C: Hydrochloride Salt Formation to provide a stable, crystalline, and easily handleable final product.[9]
Overall Synthesis Workflow
Caption: Overall workflow for the scale-up synthesis.
Experimental Protocols
Stage A: Scale-Up Synthesis of Racemic 2-(Piperidin-2-yl)ethanol
This stage focuses on the complete reduction of the aromatic pyridine ring to a piperidine ring. Rhodium on carbon is selected as the catalyst for its high efficiency under moderate conditions, minimizing potential side reactions.[7]
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| 2-Pyridineethanol | ≥98% | 50 L High-Pressure Hydrogenation Reactor |
| Rhodium on Carbon (5 wt%) | 50% water wet | Mechanical Stirrer with Gas Entrainment Impeller |
| Methanol (MeOH) | ACS Grade | Inert Gas Source (Nitrogen or Argon) |
| Celite® or equivalent filter aid | --- | Spark-proof Filtration Apparatus |
| --- | --- | Rotary Evaporator (20 L) |
| --- | --- | Vacuum Distillation Setup |
Step-by-Step Protocol
-
Reactor Charging: In a well-ventilated area, charge the 50 L hydrogenation reactor with 2-pyridineethanol (5.0 kg, 40.6 mol).
-
Solvent Addition: Add methanol (25 L) to the reactor. Begin agitation to ensure the substrate is fully dissolved.
-
Inerting: Seal the reactor and purge the headspace with nitrogen three times to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.
-
Catalyst Slurry: In a separate container, carefully prepare a slurry of 5% Rh/C (250 g, 2.5 wt% dry basis) in methanol (1 L). Causality: Preparing a slurry prevents the dry, potentially pyrophoric catalyst from being exposed to air and ensures safe transfer.
-
Catalyst Charging: Under a positive nitrogen pressure, transfer the catalyst slurry into the reactor.
-
Hydrogenation: Seal the reactor again. Pressurize with hydrogen to 5 bar (approx. 75 psi) and heat the reactor contents to 50°C. Maintain vigorous stirring. The reaction is exothermic; ensure adequate cooling is available to maintain the target temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. A stable reactor pressure indicates completion. This typically takes 12-18 hours. A sample can be carefully taken and analyzed by GC or TLC to confirm the disappearance of the starting material.
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. Wash the filter cake with methanol (2 x 2 L). Safety Note: The filter cake may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water immediately after filtration.
-
Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude oil.
-
Purification: Purify the crude racemic 2-(Piperidin-2-yl)ethanol by vacuum distillation to yield a colorless to pale yellow oil.
Stage B: Chiral Resolution of (±)-2-(Piperidin-2-yl)ethanol
This stage leverages the formation of diastereomeric salts. The (R)-amine/(S)-acid salt has different solubility properties than the (S)-amine/(S)-acid salt, allowing for separation via fractional crystallization.[8]
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| Racemic 2-(Piperidin-2-yl)ethanol | ≥99% | 100 L Jacketed Glass Reactor with Stirrer |
| (S)-(+)-Camphorsulfonic acid | ≥99% | Temperature Control Unit (TCU) |
| Ethanol (95%) | ACS Grade | Filtration Nutsche or Large Buchner Funnel |
| Diethyl Ether (Et₂O) | ACS Grade | Vacuum Oven |
| Sodium Hydroxide (NaOH) | Pellets | 50 L Separatory Funnel or Extraction Vessel |
| Dichloromethane (DCM) | ACS Grade | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- |
Step-by-Step Protocol
-
Solution Preparation: Charge the 100 L reactor with racemic 2-(Piperidin-2-yl)ethanol (e.g., 4.0 kg, 30.96 mol) and 95% ethanol (10 L). Stir until a homogenous solution is formed.
-
Resolving Agent Addition: In a separate vessel, dissolve (S)-(+)-camphorsulfonic acid (7.19 kg, 30.96 mol, 1.0 eq.) in 95% ethanol (20 L). Warm gently if necessary.
-
Salt Formation: Slowly add the camphorsulfonic acid solution to the stirred amine solution in the reactor. A precipitate may begin to form.
-
Heating to Dissolution: Gently heat the mixture to reflux (approx. 78°C) until all solids have dissolved, forming a clear solution.
-
Controlled Crystallization: Slowly cool the solution. A typical cooling profile would be from 80°C to 20°C over 4-6 hours. Causality: Slow cooling is crucial for forming well-defined, pure crystals of the desired diastereomer, minimizing the inclusion of the more soluble diastereomer. Hold the resulting slurry at 20°C for an additional 2 hours with gentle stirring.
-
Isolation: Filter the crystalline solid using a filtration nutsche. Wash the cake with a cold (0°C) mixture of ethanol/diethyl ether (1:1, 2 x 4 L).
-
Liberation of the Free Base: Transfer the wet salt cake to a clean reactor. Add water (20 L) and dichloromethane (20 L). Cool the mixture to 10°C and slowly add a 50% (w/w) aqueous NaOH solution until the pH of the aqueous layer is >12.
-
Extraction: Stir the biphasic mixture for 30 minutes. Separate the layers. Extract the aqueous layer again with dichloromethane (2 x 10 L).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (R)-2-(Piperidin-2-yl)ethanol as an oil.
-
Chiral Purity Analysis: At this stage, determine the enantiomeric excess (e.e.) of the free base using chiral HPLC. The e.e. should be ≥98%. If not, a second recrystallization of the diastereomeric salt may be necessary.
Stage C: Formation of this compound
The final step converts the basic amine into a stable, non-hygroscopic, and crystalline hydrochloride salt, which is ideal for storage and subsequent use.
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| (R)-2-(Piperidin-2-yl)ethanol | ≥98% e.e. | 50 L Jacketed Glass Reactor with Stirrer |
| Isopropanol (IPA) | ACS Grade | Filtration Nutsche or Large Buchner Funnel |
| HCl in Isopropanol (5-6 M) | Titrated | Vacuum Oven |
Step-by-Step Protocol
-
Dissolution: Charge the enantiomerically pure (R)-2-(Piperidin-2-yl)ethanol (e.g., 2.5 kg, 19.35 mol) into the 50 L reactor. Add isopropanol (25 L) and stir to dissolve.
-
Acidification: Cool the solution to 0-5°C using the reactor jacket. Slowly add a 5-6 M solution of HCl in isopropanol (approx. 3.5 L, 1.05 eq.) subsurface. Causality: Subsurface addition and good agitation prevent localized high concentrations and ensure uniform salt precipitation. The reaction is exothermic and cooling is required.
-
Crystallization: A white precipitate will form immediately. Stir the slurry at 0-5°C for 2 hours after the addition is complete.
-
Isolation and Drying: Filter the solid product. Wash the filter cake with cold isopropanol (2 x 2 L). Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Analytical Characterization and Data
Rigorous analytical testing is required to ensure the identity, purity, and stereochemical integrity of the final product.
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Purity | HPLC | ≥99.0% |
| Enantiomeric Excess | Chiral HPLC | ≥99.0% e.e. |
| Melting Point | USP <741> | 145-149 °C |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm |
Process Safety and Hazard Management
The scale-up of this synthesis involves significant hazards that must be properly managed.
-
Hydrogenation Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air.[10] All hydrogenation equipment must be pressure-rated, bonded, and grounded to prevent static discharge. The reactor area must be equipped with hydrogen sensors and adequate ventilation.
-
Chemical Hazards:
-
Piperidine Derivatives: These compounds can be corrosive and toxic. Avoid all personal contact, including inhalation, and use appropriate personal protective equipment (PPE), including rubber gloves, safety goggles, and a lab coat.[11][12]
-
Flammable Solvents: Methanol, isopropanol, and diethyl ether are highly flammable.[13] All operations should be conducted in an area free from ignition sources, using explosion-proof equipment.[10]
-
Corrosives: Sodium hydroxide and hydrochloric acid are highly corrosive and can cause severe burns. Handle with extreme care.
-
-
Operational Safety:
-
Exothermic Reactions: Both the liberation of the free base and the final HCl salt formation are exothermic. Ensure controlled addition rates and adequate cooling capacity to prevent thermal runaways.
-
Catalyst Handling: The Rh/C catalyst can be pyrophoric upon exposure to air, especially after the reaction. Never allow the used catalyst to dry in the open. Quench it immediately and handle it as hazardous waste.
-
Reaction Scheme Diagram
Sources
- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 8. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. lobachemie.com [lobachemie.com]
Application Notes & Protocols: The Strategic Utility of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride in Chiral Pharmaceutical Intermediate Synthesis
Abstract
The 2-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and approved therapeutic agents.[1] Its rigid, saturated ring system allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[2] This guide provides an in-depth exploration of (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a versatile and high-value chiral building block. We will move beyond a simple recitation of facts to explain the underlying chemical logic, providing researchers, scientists, and drug development professionals with actionable protocols and the rationale necessary to adapt these methods for the synthesis of novel pharmaceutical intermediates.
Introduction: The Value Proposition of a Chiral Synthon
(R)-2-(Piperidin-2-yl)ethanol is a bifunctional molecule featuring a stereocenter at the C2 position of the piperidine ring and a primary alcohol.[3][4] The hydrochloride salt form enhances stability and simplifies handling, making it an ideal starting material for multi-step synthesis. Its strategic value lies in its dual reactivity:
-
The Piperidine Nitrogen: A secondary amine that can be readily protected with standard groups (e.g., Boc, Cbz) to prevent unwanted side reactions, and then deprotected in the final stages of a synthesis.
-
The Hydroxyethyl Side Chain: A primary alcohol that serves as a versatile functional "handle." It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.
This combination allows for the controlled, stereospecific elaboration of a complex side chain at the C2 position, making it a powerful tool for accessing novel chemical space, particularly in the development of drugs targeting the central nervous system.[5]
Physicochemical Properties and Safe Handling Protocols
Accurate knowledge of a reagent's properties and strict adherence to safety protocols are foundational to successful and reproducible research.
Compound Specifications
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(2R)-piperidin-2-yl]ethanol;hydrochloride | [4] |
| CAS Number | 68419-38-5 (free base) | [4][5] |
| Molecular Formula | C₇H₁₆ClNO | [6] |
| Molecular Weight | 165.66 g/mol | [6] |
| Appearance | White to off-white solid (typical) | N/A |
| Boiling Point | 234.5°C at 760 mmHg (free base) | [5] |
| Storage | 2-8°C, dry and sealed away from light | [5] |
Safety and Handling
This compound and its free base are classified as irritants. Handling requires adherence to strict safety measures to prevent exposure.[7][8]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[9] Facilities should be equipped with an eyewash station and a safety shower.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN 166).[8][9]
-
Hand Protection: Use impermeable gloves (e.g., nitrile rubber) that comply with EN 374 standards.[8]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[9]
-
Respiratory Protection: For operations with a high potential for aerosolization, use a NIOSH or European Standard EN 149 approved respirator.[8][10]
-
-
Handling Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[9] Contaminated clothing should be removed immediately and washed before reuse.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[7][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[9]
Core Synthetic Strategy: A Modular Approach
The primary utility of (R)-2-(Piperidin-2-yl)ethanol is as a foundational block for building more complex 2-substituted piperidines. A robust and common synthetic workflow involves initial protection of the nitrogen, modification of the side chain, and final deprotection.
Caption: General workflow for elaborating (R)-2-(Piperidin-2-yl)ethanol.
Foundational Protocol: Preparation of (R)-N-Boc-2-(2-hydroxyethyl)piperidine
This initial protocol is critical as it converts the stable hydrochloride salt into a protected intermediate ready for further functionalization. The Boc (tert-butyloxycarbonyl) group is chosen for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.
Methodology
-
Neutralization:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >10. This ensures the complete conversion of the amine hydrochloride to the free base.
-
-
Extraction:
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer). The free base is organic-soluble.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: The free base is a volatile oil; do not over-dry.
-
-
Boc Protection:
-
Immediately redissolve the crude free base oil in DCM.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
-
Add triethylamine (TEA, 1.2 eq) as a base to scavenge the acid formed during the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
-
Workup and Purification:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once complete, wash the reaction mixture sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield (R)-N-Boc-2-(2-hydroxyethyl)piperidine as a pure oil or solid.
-
Application Protocol: Stereoselective Synthesis of (-)-Coniine
To demonstrate the utility of the chiral intermediate, we present a protocol adapted from established syntheses for the preparation of the natural hemlock alkaloid, (-)-coniine.[11] This three-step sequence from the protected alcohol showcases the oxidation-elaboration-reduction paradigm.
Caption: Synthetic workflow for (-)-Coniine from the key intermediate.
Step A: Oxidation to the Aldehyde
-
Rationale: Dess-Martin periodinane (DMP) is a mild and highly efficient oxidizing agent for converting primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid.
-
Protocol:
-
Dissolve (R)-N-Boc-2-(2-hydroxyethyl)piperidine (1.0 eq) in dry DCM under an argon atmosphere.
-
Add DMP (1.5 eq) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude aldehyde is often used directly in the next step without further purification.
-
Step B: Wittig Reaction for Side-Chain Elaboration
-
Rationale: The Wittig reaction is a powerful method for forming a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide, thereby extending the carbon chain.
-
Protocol:
-
In a separate flask under argon, suspend propyltriphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF).
-
Cool the suspension to -78°C (dry ice/acetone bath) and add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The solution should turn a deep orange/red, indicating ylide formation.
-
Allow the mixture to warm to 0°C and stir for 30 minutes.
-
Cool the ylide solution back to -78°C.
-
Add a solution of the crude aldehyde from Step A in dry THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with diethyl ether or ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to isolate the alkene intermediate.
-
Step C: Hydrogenation and Deprotection
-
Rationale: Catalytic hydrogenation reduces the alkene to a saturated alkyl chain. Subsequent treatment with a strong acid cleaves the Boc protecting group to yield the final natural product.
-
Protocol:
-
Dissolve the alkene intermediate (1.0 eq) from Step B in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 10 wt%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously until TLC analysis shows complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate to obtain the N-Boc protected (-)-coniine.
-
For deprotection, dissolve the crude product in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure. Redissolve in a small amount of DCM and neutralize with saturated NaHCO₃.
-
Extract the final product into an organic solvent, dry, and concentrate to yield (-)-coniine. Purity can be assessed by GC-MS or NMR.
-
Conclusion: A Gateway to Innovation
This compound is more than a simple chemical reagent; it is a strategic starting material that provides a stereochemically defined entry point into the vast and pharmacologically rich class of 2-substituted piperidines. The protocols detailed herein provide a validated framework for its use. By understanding the causality behind each step—from the choice of a protecting group to the selection of an oxidation or C-C bond-forming reaction—researchers can confidently adapt these methods to construct novel molecular architectures, accelerating the discovery of next-generation therapeutics.
References
- AK Scientific, Inc. (n.d.). 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride Safety Data Sheet.
- CymitQuimica. (2023).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
- Jubilant Ingrevia. (2024).
- ChemicalBook. (n.d.). Repaglinide synthesis.
- Contente, M. L., & Molinari, F. (2019). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 24(15), 2829.
- Pranava Chemical Pvt. Ltd. (2006). Process for the preparation of repaglinide. U.S. Patent No. 7,148,355 B2.
- MySkinRecipes. (n.d.). (R)-2-(Piperidin-2-yl)ethanol.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Piperidine, hydrochloride.
- Beijing Boshi Antai Technology Co Ltd. (2015). New synthetic route of levosimendan. Chinese Patent No. CN104418810A.
- Hubei Gedian Humanwell Pharmaceutical Co., Ltd. (n.d.). Exploring 2-(Piperidin-1-yl)
- Tianjin Institute of Pharmaceutical Research. (2008). A kind of technique of synthesizing repaglinide. Chinese Patent No. CN100445275C.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1715108, (R)-2-(Piperidin-2-yl)ethanol.
- Pfizer Inc. (2010). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent No. 7,786,306 B2.
- Vasilev, N. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6891.
- BenchChem. (2025). A Comparative Guide to Chiral Synthons in Piperidine Synthesis.
- Jiangsu University of Science and Technology. (2015). Synthesis process of levosimendan. Chinese Patent No. CN104987310A.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1519381, (R)-2-(Piperazin-2-yl)ethanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19773564, 2-(Piperidin-4-yl)ethanol hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2008). A kind of method for preparing repaglinide. Chinese Patent No. CN101220007A.
- Chengdu Organic Chemicals Co., Ltd., Chinese Academy of Sciences. (2006). Repaglinide synthesis process. Chinese Patent No. CN1865253A.
- Wang, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 859-874.
- Adir et Cie. (1993). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. European Patent No. EP0524846A1.
- LGC Standards. (n.d.). 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine).
- Reilly Industries, Inc. (2001). Process for preparing 2-piperidineethanol compounds. U.S. Patent No. 6,258,955 B1.
- ResearchGate. (n.d.). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. Request PDF.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3033825, Levosimendan.
- Beijing Sihuan Pharmaceutical Co., Ltd. (2004). Levosimendan formulation and its preparing method. Chinese Patent No. CN1470238A.
- Orion Corporation. (2005). Levosimendan medicinal composition and its preparing method. Chinese Patent No. CN1611219A.
- Defense Technical Information Center. (1966). Piperidine Synthesis.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-(Piperidin-2-yl)ethanol [myskinrecipes.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive 1D and 2D NMR Assignment of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Introduction
(R)-2-(Piperidin-2-yl)ethanol is a valuable chiral building block in pharmaceutical synthesis. Its hydrochloride salt form ensures stability and enhances solubility in polar solvents. Accurate and unambiguous structural verification is paramount for quality control and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise chemical structure and stereochemistry of such molecules in solution.
This application note provides a comprehensive, field-proven guide to the complete ¹H and ¹³C NMR assignment of (R)-2-(Piperidin-2-yl)ethanol hydrochloride. We will detail the strategic selection of NMR experiments, provide step-by-step acquisition protocols, and demonstrate a logical workflow for spectral interpretation that moves from basic 1D analysis to the conclusive power of 2D correlation spectroscopy.
Molecular Structure and Atom Numbering
A prerequisite for any NMR assignment is a systematic numbering scheme for all proton and carbon atoms. The IUPAC name for the parent compound is 2-[(2R)-piperidin-2-yl]ethanol.[1] The structure and numbering convention used throughout this guide are shown in Figure 1.
***Figure 1.** Structure and numbering scheme for this compound.*
Part 1: Experimental Design and Rationale
The successful assignment of a molecule like this, which contains a flexible piperidine ring with multiple overlapping aliphatic signals, requires more than a simple 1D proton spectrum. Our strategy employs a suite of experiments designed to build a complete picture of atomic connectivity.
Sample Preparation and Solvent Choice
The hydrochloride salt form of the analyte dictates the choice of solvent. Protic, polar deuterated solvents are ideal for ensuring sample solubility.
-
Recommended Solvent: Deuterium oxide (D₂O) is an excellent choice. It readily dissolves the hydrochloride salt, and the labile protons (N-H and O-H) will exchange with deuterium, simplifying the ¹H spectrum by removing their signals. This allows for clearer observation of the C-H skeleton.
-
Alternative Solvent: DMSO-d₆ can also be used.[2] It is a highly polar aprótic solvent capable of dissolving a wide range of compounds.[2] In DMSO-d₆, the N-H and O-H protons will typically be visible, which can provide additional structural information but may also complicate the spectrum through additional couplings. For this guide, we will proceed with D₂O.
Expert Insight: The choice of D₂O is strategic. While observing exchangeable protons can be useful, their signals are often broad and can obscure underlying C-H resonances. For a definitive assignment of the carbon framework, their removal is advantageous.
NMR Experiment Selection
A multi-dimensional approach is essential for an unambiguous assignment.[3] It is recommended to always acquire a standard 1D ¹H spectrum first to verify sample purity, assess concentration, and optimize the spectral window for subsequent 2D experiments.[4]
-
¹H NMR (Proton): Provides initial information on the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and integration (proton count).
-
¹³C{¹H} NMR (Carbon): Reveals the number of unique carbon atoms in the molecule. The proton-decoupled mode gives sharp singlets for each carbon.
-
¹H-¹H COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are spin-spin coupled, typically through 2 or 3 bonds.[5][6] This is critical for mapping out adjacent protons within the piperidine ring and the ethanol side chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond correlation).[5] This is the primary tool for assigning carbon resonances based on their known proton assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over 2 to 4 bonds.[5][7] It is invaluable for connecting different spin systems (e.g., linking the side chain to the piperidine ring) and for assigning quaternary carbons, which do not appear in HSQC spectra.
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for NMR assignment.
Part 2: Experimental Protocols
The following are generalized protocols. Instrument-specific parameters should be optimized based on the available spectrometer and sample concentration.[8]
Protocol 2.1: 1D ¹H NMR Acquisition
-
Sample: ~5-10 mg of this compound dissolved in ~0.6 mL of D₂O.
-
Experiment: Standard proton acquisition (e.g., Bruker zg30).
-
Key Parameters:
-
Spectral Width (SW): ~12 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16 or 32 for good signal-to-noise.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the residual HDO peak to 4.79 ppm.
Protocol 2.2: 1D ¹³C{¹H} NMR Acquisition
-
Sample: Same as above.
-
Experiment: Standard proton-decoupled carbon acquisition (e.g., Bruker zgpg30).
-
Key Parameters:
-
Spectral Width (SW): ~100-120 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or higher, as ¹³C is much less sensitive than ¹H.
-
-
Processing: Apply Fourier transform with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction.
Protocol 2.3: 2D ¹H-¹H COSY Acquisition
-
Sample: Same as above.
-
Experiment: Gradient-selected COSY (e.g., Bruker cosygpqf).[8]
-
Key Parameters:
-
Spectral Width (F1 and F2): Set based on the ¹H spectrum to include all relevant signals.[9]
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 4-8 per increment.
-
-
Processing: Apply sine-bell window functions in both dimensions, Fourier transform, and symmetrize the spectrum.
Protocol 2.4: 2D ¹H-¹³C HSQC Acquisition
-
Sample: Same as above.
-
Experiment: Phase-sensitive, gradient-selected HSQC with multiplicity editing (e.g., Bruker hsqcedetgpsisp2.3). This can distinguish CH/CH₃ signals (positive) from CH₂ signals (negative).
-
Key Parameters:
-
¹H Spectral Width (F2): Set from the ¹H spectrum.
-
¹³C Spectral Width (F1): Set to cover the aliphatic region (~10-70 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 8-16 per increment.
-
-
Processing: Apply appropriate window functions (e.g., QSIN in F2, SINE in F1) and perform Fourier transform.
Protocol 2.5: 2D ¹H-¹³C HMBC Acquisition
-
Sample: Same as above.
-
Experiment: Gradient-selected HMBC (e.g., Bruker hmbcgplpndqf).[8]
-
Key Parameters:
-
¹H Spectral Width (F2): Set from the ¹H spectrum.
-
¹³C Spectral Width (F1): Set to cover the full expected carbon range.
-
Long-Range Coupling Delay: Optimized for J = 8-10 Hz.
-
Number of Scans (NS): 16-32 per increment.
-
-
Processing: Apply a sine-bell window function and Fourier transform.
Part 3: Data Interpretation and Assignment
Analysis of the ¹H NMR Spectrum
The ¹H spectrum will show a series of complex multiplets in the aliphatic region.
-
Downfield Signals: The protons on C8 (-CH₂OH) and C2 (-CH-ring) will be the most downfield in the aliphatic region due to the deshielding effects of the adjacent oxygen and nitrogen atoms, respectively.
-
Upfield Signals: The protons on C3, C4, and C5 of the piperidine ring will appear further upfield.
-
Diastereotopicity: The piperidine ring is a chair-like structure, and the protons on the CH₂ groups (C3, C4, C5, C6) are diastereotopic (axial and equatorial). They will have different chemical shifts and will show geminal coupling to each other and vicinal coupling to adjacent protons. This leads to complex, overlapping multiplets.
Step-by-Step Assignment using 2D NMR
Step 1: Identify the Side Chain using COSY Locate the most downfield proton signal, which is expected to be H8 (next to OH). The COSY spectrum will show a cross-peak between H8 and H7. This confirms the -CH₂(7)-CH₂(8)- fragment.
Step 2: Trace the Piperidine Ring using COSY Start with the most downfield ring proton, H2. The COSY spectrum will show correlations from H2 to the two H3 protons (axial and equatorial). From the H3 protons, you can "walk" around the ring, identifying correlations to H4 protons, then from H4 to H5, and finally from H5 to H6. This establishes the complete connectivity of the piperidine ring spin system.
Step 3: Link Protons to Carbons using HSQC The HSQC spectrum provides the definitive link between the proton and carbon skeletons.
-
Each cross-peak in the HSQC spectrum connects a proton signal on the F2 (¹H) axis to its directly attached carbon on the F1 (¹³C) axis.
-
Using the proton assignments from the COSY analysis, you can now unambiguously assign C2, C3, C4, C5, C6, C7, and C8.
-
If a multiplicity-edited HSQC was used, the CH₂ carbons (C3, C4, C5, C7, C8) will show cross-peaks with a different phase (e.g., blue) than the CH carbons (C2, C6), aiding in confirmation.
Step 4: Confirm Global Structure with HMBC The HMBC spectrum provides the final, conclusive evidence by showing long-range connections.
-
Key Correlation: Look for a cross-peak between the side-chain protons (H7) and the chiral ring carbon (C2). This correlation bridges the two spin systems identified by COSY and confirms the attachment point of the ethanol side chain.
-
Other Correlations: Other important HMBC correlations would be from H2 to C3 and C6, and from H6 to C2 and C5, further validating the ring structure.
dot graph TD { layout=TB; rankdir=LR; node [shape=circle, style="filled", fontname="Arial", fontsize=10, width=0.6, height=0.6, margin=0.1]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Key 2D NMR correlations for assignment.
Part 4: Data Summary
After a complete analysis, the chemical shifts and multiplicities should be compiled into a table. The following table presents typical, expected chemical shift ranges for this compound in D₂O. Actual values will be instrument- and condition-dependent.
| Atom | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
| C2 | ~3.1-3.3 | m | ~58-60 |
| C3 | ~1.6-1.9 | m | ~28-30 |
| C4 | ~1.4-1.7 | m | ~22-24 |
| C5 | ~1.6-1.9 | m | ~28-30 |
| C6 | ~2.8-3.0 (eq)~2.5-2.7 (ax) | m | ~45-47 |
| C7 | ~1.8-2.0 | m | ~35-37 |
| C8 | ~3.6-3.8 | t | ~60-62 |
Note: The chemical shifts for piperidine derivatives can vary.[10][11][12][13] The proton signals for the diastereotopic protons on C3, C4, C5, and C6 will be complex and overlapping multiplets (m).
Conclusion
The combination of 1D ¹H and ¹³C NMR with 2D COSY, HSQC, and HMBC experiments provides a robust and reliable method for the complete and unambiguous structural assignment of this compound. This systematic workflow ensures high confidence in the identity and purity of the compound, which is essential for researchers, scientists, and drug development professionals. The application of this multi-dimensional NMR strategy exemplifies a self-validating system, where assignments derived from one experiment are confirmed and refined by others, upholding the highest standards of scientific integrity.
References
- Benchchem. Application Notes and Protocols for 2D NMR Spectroscopy in DMSO-d6.
- Bruker. Basic 2D NMR experiments.
- Ge, D. H., et al. Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. ChemCatChem. 2013, 5, 2183-2186.
- ResearchGate. Experimental and calculated 13C, 1H and 15N NMR chemical shifts (ppm) of 4-pypp.
- Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR.
- University of Toronto. Manualy Setting up 2D experiments. Nuclear Magnetic Resonance Facility. 2022.
- Eliel, E. L., et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Anderson, N. H., et al. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. PubMed. 2009.
- University of Wisconsin-Madison. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- Kock, M. Theoretical NMR correlations based Structure Discussion. PubMed Central. 2011.
- Chemistry LibreTexts. 2D NMR Introduction. 2025.
- ResearchGate. Correlations in the HSQC and HMBC spectra of 19.
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
- MDPI. (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b].
- ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
- PubChem. (R)-2-(Piperidin-2-yl)ethanol. National Center for Biotechnology Information.
- ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. 2020.
Sources
- 1. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. ulethbridge.ca [ulethbridge.ca]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and protocols for the crystallization of (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. Moving beyond simplistic step-by-step instructions, this document elucidates the scientific principles underpinning various crystallization techniques, including cooling crystallization and anti-solvent crystallization. It is designed to empower researchers, scientists, and drug development professionals to develop robust, scalable, and reproducible crystallization processes that yield high-purity crystalline material with desirable physicochemical properties. Protocols are presented with an emphasis on the causal relationships between experimental parameters and crystalline outcomes, supported by authoritative citations and visual workflows.
Introduction: The Critical Role of Crystallization
(R)-2-(Piperidin-2-yl)ethanol is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its hydrochloride salt is often the preferred form for handling and formulation due to its enhanced stability and solubility. The isolation and purification of this compound via crystallization is a critical downstream process that dictates the purity, yield, and solid-state properties of the final compound. A well-controlled crystallization process is paramount for ensuring batch-to-batch consistency, which is a cornerstone of modern pharmaceutical manufacturing.
This guide will explore systematic approaches to the crystallization of this compound, focusing on the principles of solubility, supersaturation, and nucleation.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization strategy. As a hydrochloride salt of an organic amine, it is expected to be a crystalline solid with a relatively high melting point and good solubility in polar protic solvents.
Anticipated Solubility
| Solvent Class | Anticipated Solubility | Rationale |
| Water | High | The ionic nature of the hydrochloride salt and the presence of polar functional groups promote strong interactions with water molecules. |
| Alcohols (Methanol, Ethanol, Isopropanol) | Moderate to High | These protic solvents can effectively solvate the molecule through hydrogen bonding. Solubility is expected to decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol). |
| Ketones (Acetone) | Low to Moderate | Acetone is a polar aprotic solvent and is generally a poorer solvent for ionic salts compared to alcohols. |
| Ethers (Diethyl ether, MTBE) | Very Low | These are non-polar aprotic solvents and are not expected to effectively solvate the ionic compound. They are good candidates for use as anti-solvents. |
| Hydrocarbons (Hexane, Toluene) | Insoluble | These non-polar solvents will not effectively solvate the polar, ionic compound. They are excellent candidates for use as anti-solvents. |
Experimental Determination of Solubility
Given the lack of precise data, it is highly recommended that researchers experimentally determine the solubility of this compound in a selection of solvents before designing a crystallization protocol. A general workflow for this is outlined below.
Crystallization Techniques and Protocols
The selection of a crystallization technique is dictated by the solubility profile of the compound and the desired attributes of the crystalline product. For this compound, cooling crystallization and anti-solvent crystallization are highly effective methods.
Cooling Crystallization
This classical technique relies on the principle that the solubility of most solids in a liquid increases with temperature. A saturated or near-saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
Causality: The gradual decrease in temperature reduces the kinetic energy of the molecules in the solution, allowing the intermolecular forces to draw them into a highly ordered crystal lattice. The rate of cooling is a critical parameter; slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller crystals or even precipitation of amorphous material.
Protocol 1: Cooling Crystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Methanol and ethanol are excellent starting points based on patent literature for similar compounds.[2]
-
Dissolution: In a suitable vessel equipped with a stirrer and a condenser, dissolve the crude this compound in a minimal amount of the chosen solvent (e.g., ethanol) at an elevated temperature (e.g., 60-70 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature over several hours. For maximum yield, further cooling in an ice bath or refrigerator may be beneficial.
-
Crystal Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Anti-solvent Crystallization
This technique involves the addition of a miscible "anti-solvent" to a solution of the compound, in which the compound is poorly soluble. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[3]
Causality: The anti-solvent alters the polarity of the solvent system, making it less favorable for the solute to remain in solution. The rate of addition of the anti-solvent is a critical parameter. A slow addition rate allows for controlled crystal growth, while a rapid addition can cause rapid precipitation and potentially trap impurities.
Protocol 2: Anti-solvent Crystallization
-
Solvent System Selection: Choose a "good" solvent in which this compound is freely soluble (e.g., methanol). Select a miscible "anti-solvent" in which the compound is insoluble or poorly soluble (e.g., diethyl ether or methyl tert-butyl ether (MTBE)).
-
Dissolution: Dissolve the crude this compound in the "good" solvent at room temperature to create a concentrated solution.
-
Anti-solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition should continue until turbidity is observed, indicating the onset of nucleation.
-
Crystallization: Continue to add the anti-solvent slowly to complete the crystallization process. The mixture can be stirred for a period to allow for crystal growth.
-
Crystal Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum at a moderate temperature.
Key Considerations for Optimizing Crystallization
| Parameter | Impact on Crystallization | Recommendations |
| Solvent Choice | Determines solubility, crystal habit, and potential for solvate formation. | Screen a range of solvents with varying polarities. Consider mixed solvent systems to fine-tune solubility. |
| Cooling/Addition Rate | A slower rate generally leads to larger, more ordered crystals with higher purity. | Optimize the rate to balance crystal quality with process time. |
| Agitation | Promotes heat and mass transfer, but excessive agitation can lead to crystal breakage. | Use gentle to moderate stirring to maintain a homogenous suspension. |
| Supersaturation | The driving force for crystallization. Too high can lead to uncontrolled precipitation. | Control supersaturation through careful temperature control or anti-solvent addition rate. |
| Seeding | Can be used to control polymorphism and induce crystallization at a lower level of supersaturation. | Introduce a small amount of previously obtained high-purity crystals at the point of supersaturation. |
| Polymorphism | The ability of a compound to exist in multiple crystalline forms with different properties. | Characterize the solid form obtained under different conditions to identify any polymorphic behavior. |
Characterization of the Crystalline Product
After crystallization, it is essential to characterize the solid material to confirm its identity, purity, and crystalline form. Standard analytical techniques include:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess polymorphism.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and purity.
-
Microscopy: To visually inspect the crystal habit (shape) and size distribution.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound is precipitating as a liquid phase instead of a solid. | Use a more dilute solution, a slower cooling/addition rate, or a different solvent system. |
| No Crystals Form | Insufficient supersaturation or nucleation barrier is too high. | Concentrate the solution, cool to a lower temperature, add an anti-solvent, or introduce seed crystals. |
| Poor Yield | The compound has significant solubility in the mother liquor at the final temperature. | Cool to a lower temperature, add more anti-solvent, or consider a different solvent system. |
| Impure Crystals | Inefficient purification or inclusion of impurities in the crystal lattice. | Recrystallize the material, potentially using a different solvent system. Ensure a slow rate of crystallization. |
Conclusion
The crystallization of this compound is a critical step in its synthesis and purification. By systematically evaluating solubility and applying controlled crystallization techniques such as cooling and anti-solvent crystallization, researchers can consistently obtain high-purity crystalline material. The protocols and principles outlined in this guide provide a robust framework for developing and optimizing a crystallization process tailored to this important pharmaceutical intermediate.
References
- Chen, F. X., Tamarez, M. M., & Xie, J. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S.
- PubChem. (n.d.). 2-(Piperidin-2-yl)ethanol. National Center for Biotechnology Information.
- PubChem. (n.d.). (R)-2-(Piperidin-2-yl)ethanol. National Center for Biotechnology Information.
- Jadhav, S. R., & Patil, P. S. (2015). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Research & Reviews: A Journal of Pharmaceutical Science.
- Myande Group. (2019).
- Sandoz AG. (2011). Crystallization of hydrohalides of pharmaceutical compounds.
- Glaxo Group Limited. (1994). Preparation of form 1 ranitidine hydrochloride. U.S.
- Conti, P., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 20(6), 10957–10977. [Link]
Sources
- 1. US5338871A - Preparation of form 1 ranitidine hydrochloride - Google Patents [patents.google.com]
- 2. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 3. CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Welcome to the technical support center for the synthesis of (R)-2-(Piperidin-2-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in this critical synthesis. (R)-2-(Piperidin-2-yl)ethanol is a valuable chiral building block in medicinal chemistry, and achieving high yields of its hydrochloride salt is crucial for efficient downstream applications.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you diagnose and resolve common issues leading to low product yield.
Understanding the Core Synthesis: The LiAlH₄ Reduction Pathway
The most prevalent laboratory-scale synthesis of (R)-2-(Piperidin-2-yl)ethanol involves the reduction of an (R)-piperidine-2-carboxylic acid derivative, typically the acid itself or its corresponding ester. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the stable carboxylate or ester functional group.[2][3]
The overall transformation can be visualized as follows:
Caption: General synthesis route for (R)-2-(Piperidin-2-yl)ethanol HCl.
The mechanism involves a nucleophilic attack by the hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon of the carboxylic acid or ester.[4] For a carboxylic acid, the first equivalent of hydride acts as a base, deprotonating the acidic proton.[5] Subsequent hydride additions and work-up lead to the primary alcohol.
Troubleshooting Guide: Diagnosing Low Yields
This section addresses specific problems you might encounter during the synthesis.
Q1: My overall yield is low after the final hydrochloride salt formation. Where should I start investigating?
A low overall yield can stem from issues at any of the three main stages: the reduction, the work-up/extraction, or the final salt formation. A systematic approach is key.
Caption: A logical workflow for troubleshooting low synthesis yields.
Recommended Actions:
-
Analyze the Crude Reaction: Before work-up, take a small aliquot, quench it carefully, and analyze it by TLC or LC-MS. If you see a significant amount of starting material, the issue is with the reduction itself.
-
Check the Aqueous Layer: After extraction, concentrate a small sample of the aqueous layer and analyze it. The presence of your product indicates a problem with the extraction pH.
-
Examine the Mother Liquor: After attempting to precipitate the HCl salt, check the filtrate (mother liquor). If the product is present, the issue lies with your salt formation/crystallization procedure.
Q2: My reduction of (R)-piperidine-2-carboxylic acid is incomplete. What are the most common causes?
Incomplete reduction is almost always linked to the reagents or reaction conditions.
-
Insufficient LiAlH₄: The reduction of a carboxylic acid with LiAlH₄ requires at least two equivalents of hydride: one for the initial acid-base reaction (deprotonation) and subsequent equivalents for the reduction of the carboxylate.[5] For amino acids, the secondary amine proton is also acidic and will consume an additional equivalent. Therefore, a significant excess (e.g., 3-4 equivalents) of LiAlH₄ is often necessary.
-
Inactive LiAlH₄: LiAlH₄ reacts violently with water.[6] If the reagent has been improperly stored or handled, it will be partially decomposed and less active. Always use a fresh bottle or a properly stored, unopened container of LiAlH₄.
-
Wet Starting Material or Solvent: Any moisture in your starting material or solvent (THF) will consume the LiAlH₄ before it can reduce the carboxylic acid. Ensure your (R)-piperidine-2-carboxylic acid is thoroughly dried and use anhydrous THF, preferably distilled from a suitable drying agent like sodium/benzophenone.[7]
-
Reaction Temperature: While these reductions are often rapid, ensure the reaction is allowed to proceed to completion. Adding the substrate solution slowly to the LiAlH₄ slurry at 0 °C and then allowing it to warm to room temperature or gently refluxing is a common practice to ensure full conversion.[7][8]
Q3: The aqueous work-up is forming a thick, unfilterable emulsion. How can I prevent this and isolate my product?
This is a classic problem with LiAlH₄ reductions due to the formation of colloidal aluminum salts. The "Fieser work-up" is the standard and highly effective solution.[9][10] It is designed to produce granular, easily filterable aluminum salts.[2][6]
Fieser Work-up Protocol: For a reaction that used X grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add X mL of water.
-
Slowly add X mL of 15% aqueous NaOH solution.
-
Slowly add 3X mL of water.
-
Remove the ice bath, warm the mixture to room temperature, and stir vigorously for 15-30 minutes.
-
The resulting white, granular precipitate can be easily removed by filtration through a pad of Celite®.
This procedure reliably breaks down the aluminum complexes into a manageable solid, preventing emulsions and simplifying product isolation.[6][11]
Q4: I've isolated the free base, but I'm getting a low yield of the hydrochloride salt, or it's oily and impure. What's going wrong?
The final salt formation step is highly sensitive to the solvent and the presence of water.
-
Using Aqueous HCl: Adding aqueous HCl is a common mistake. The water introduced will increase the solubility of the amine hydrochloride salt, preventing it from precipitating effectively.[12] It can also lead to the product oiling out instead of crystallizing.
-
Incorrect Solvent: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is required. Common choices include diethyl ether, isopropanol (IPA), or ethyl acetate.
-
Solution: Use an anhydrous solution of HCl, such as HCl in diethyl ether or HCl in dioxane. Add this solution dropwise to a solution of the purified free base in a suitable solvent (e.g., ether or cold IPA) until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate as a white solid.[13] If it oils out, try adding more solvent or scratching the inside of the flask to induce crystallization.
Frequently Asked Questions (FAQs)
Q: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄? A: No. Sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids or esters.[3] Its use will result in no reaction.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of Ammonium Hydroxide) to visualize both the starting material and the more polar amino alcohol product. Stain with ninhydrin to visualize the amine or potassium permanganate to visualize the alcohol.
Q: My final product is a slightly off-white or tan powder. How can I purify it? A: The hydrochloride salt can often be purified by recrystallization. A common solvent system is isopropanol/diethyl ether. Dissolve the salt in a minimal amount of warm isopropanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to induce the formation of pure crystals.
Optimized Protocol: Synthesis of this compound
This protocol incorporates best practices to maximize yield and purity.
Step 1: Reduction of (R)-Piperidine-2-carboxylic Acid
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Under a positive pressure of nitrogen, charge the flask with Lithium Aluminum Hydride (3.0 eq.) and anhydrous THF. Cool the resulting slurry to 0 °C using an ice bath.
-
In a separate flask, dissolve (R)-piperidine-2-carboxylic acid (1.0 eq.) in anhydrous THF.
-
Slowly add the amino acid solution dropwise to the stirred LiAlH₄ slurry via an addition funnel. Control the addition rate to maintain the internal temperature below 10 °C. Hydrogen gas will evolve.[7]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux for 4-6 hours to ensure complete conversion.
-
Monitor the reaction by TLC until the starting material is no longer visible.
Step 2: Work-up and Extraction
-
Cool the reaction mixture to 0 °C.
-
Perform a Fieser work-up as described in the troubleshooting guide (Q3) to quench the excess LiAlH₄ and precipitate the aluminum salts.[6][9]
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (R)-2-(Piperidin-2-yl)ethanol free base as an oil.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring.
-
A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until the mixture is acidic (test with moist pH paper).
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield pure this compound.
Key Parameter Summary
| Stage | Parameter | Recommendation | Rationale & Common Pitfall |
| Reduction | LiAlH₄ Stoichiometry | 3.0 - 4.0 equivalents | Required to deprotonate acidic protons (COOH, NH) and reduce the carboxylate. Pitfall: Using too little LiAlH₄ leads to incomplete reaction. |
| Solvent Purity | Anhydrous THF (distilled) | Moisture consumes the highly reactive LiAlH₄. Pitfall: Using "sure-seal" THF without checking for water content. | |
| Work-up | Quenching Method | Fieser Work-up (1:1:3 ratio) | Forms granular, filterable aluminum salts. Pitfall: Adding only water, which creates intractable emulsions and traps the product.[2] |
| Salt Formation | HCl Source | Anhydrous HCl (in ether/dioxane) | Prevents the product from remaining dissolved or oiling out. Pitfall: Using aqueous HCl, which introduces water and hinders precipitation.[12] |
| Solvent | Diethyl ether, Isopropanol | The salt is insoluble in these solvents, allowing for high recovery. Pitfall: Using a solvent like methanol where the salt is soluble. |
References
- Fieser Workup (LAH and DiBAL). University of Rochester, Department of Chemistry. [Link]
- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Lithium Aluminum Hydride (LiAlH4)
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- Properties of Amines and their Hydrochloride Salt.
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
- About Magic Formulas. University of Rochester, Department of Chemistry. [Link]
- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
- Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Chemistry Steps. [Link]
- 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Chemistry LibreTexts. [Link]
- Isolation of primary amines as HCL salt problem. ScienceMadness Discussion Board. [Link]
- Reduction of Amides with LiAlH4. YouTube. [Link]
- Amine and HCl - salt form
- Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]
- NaBH4 and LiAlH4 Reduction Mechanism Made Easy! Organic Chemistry. YouTube. [Link]
- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
- PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
- Reductions with Lithium Aluminium Hydride.
- Piperidine Synthesis.
- Synthesis of (a) N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine. PrepChem. [Link]
- L-VALINOL. Organic Syntheses. [Link]
- Process for preparing 2-piperidineethanol compounds.
Sources
- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Magic Formulas [chem.rochester.edu]
- 10. Magic Formulas [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Welcome to the technical support center for the synthesis of (R)-2-(Piperidin-2-yl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this multi-step synthesis. Our focus is on providing in-depth, mechanistically grounded solutions to ensure high yield, purity, and enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My asymmetric hydrogenation of 2-pyridine-ethanol is sluggish, incomplete, or results in a low yield. What are the likely causes and how can I fix it?
Answer: A low yield or incomplete conversion during the catalytic hydrogenation of the pyridine ring is a frequent issue. The stability of the aromatic ring requires specific conditions for efficient reduction. The problem often originates from the catalyst, reaction conditions, or starting material purity.
Probable Causes:
-
Catalyst Inactivity or Poisoning: The catalyst (e.g., Rhodium, Ruthenium, Platinum-based) is the engine of this reaction. Its activity can be compromised if it's old, improperly handled, or poisoned. Sulfur compounds, strong coordinating amines (the piperidine product itself), and other impurities can irreversibly bind to the catalyst's active sites.[1]
-
Insufficient Hydrogen Pressure: The dearomatization of pyridine is energetically demanding.[1] Low hydrogen pressure may be insufficient to drive the reaction to completion, leading to partially reduced intermediates like di- or tetrahydropyridines.[2][3]
-
Suboptimal Temperature and Solvent: The reaction rate is sensitive to temperature. If the temperature is too low, the reaction will be slow. The choice of solvent (commonly acetic acid or an alcohol) is also critical as it affects substrate solubility and catalyst performance.[4]
-
Product Inhibition: The newly formed piperidine is a stronger base than the starting pyridine and can bind to the metal center of the catalyst, inhibiting its activity. Performing the hydrogenation in an acidic medium like acetic acid protonates the product, preventing it from poisoning the catalyst.[1][4]
Troubleshooting & Solutions:
Protocol 1: Optimizing the Hydrogenation Reaction
-
Catalyst Verification:
-
Use a fresh batch of catalyst (e.g., PtO₂, Rh/C, or a specific chiral catalyst system).
-
If reusing a catalyst, ensure it has been thoroughly washed and dried. For heterogeneous catalysts, consider a pre-activation step if recommended by the manufacturer.
-
Ensure starting materials are free from potential poisons by purification (e.g., distillation or chromatography) if their quality is uncertain.
-
-
Reaction Condition Adjustment:
-
Pressure: Increase the hydrogen pressure incrementally (e.g., from 50 psi to 100 psi, up to higher pressures if equipment allows). Many pyridine hydrogenations require elevated pressures to proceed efficiently.[4]
-
Temperature: Gently increase the reaction temperature (e.g., from room temperature to 40-50°C). Monitor for side reactions, as higher temperatures can sometimes reduce selectivity.
-
Solvent: Ensure you are using an appropriate solvent. Acetic acid is often preferred as it protonates the product and prevents catalyst inhibition.[4]
-
-
Reaction Monitoring:
-
Track the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction will show the presence of the starting material or intermediates.
-
Monitor hydrogen uptake on the pressure gauge. A stall in uptake before the theoretical amount has been consumed indicates a reaction issue.
-
Question 2: My final product has a low enantiomeric excess (ee). How can I improve the stereoselectivity to favor the (R)-enantiomer?
Answer: Achieving high enantioselectivity is the primary challenge in this synthesis. A low ee% indicates that the hydrogenation is not being effectively controlled by the chiral catalyst or auxiliary, leading to the formation of the undesired (S)-enantiomer.
Probable Causes:
-
Ineffective Chiral Catalyst/Auxiliary: The choice of chiral ligand or auxiliary is paramount. Not all systems are equally effective for all substrates. The combination of the metal precursor and the chiral ligand must form a highly selective catalytic species.[5]
-
Racemization: While less common for this specific reaction, harsh conditions (e.g., excessively high temperatures or presence of strong base/acid) could potentially lead to racemization of intermediates.
-
Non-Asymmetric Reaction Pathway: If the chiral catalyst is poisoned or inactive, a non-catalyzed or achiral background reaction may occur, producing a racemic mixture.
Troubleshooting Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantiomeric excess.
Solutions & Protocols:
Protocol 2: Enhancing Enantioselectivity
-
Re-evaluate the Chiral System:
-
Consult the literature for the most effective chiral catalysts for 2-substituted pyridines. Systems involving Iridium or Rhodium with chiral phosphine ligands are common.[4][5] Chiral auxiliaries, such as oxazolidinones, attached to the pyridine before hydrogenation are also a powerful strategy.[4][6]
-
-
Optimize Conditions for Selectivity:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at a lower temperature (e.g., 0°C or room temperature) typically enhances enantioselectivity, albeit at the cost of reaction speed.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents (e.g., THF, Dioxane, Toluene) in addition to standard protic solvents.
-
-
Analytical Verification:
| Parameter | Effect on Enantioselectivity (ee%) | Recommendation |
| Temperature | Lower temperature generally increases ee%. | Start at room temperature and cool if ee% is low. |
| H₂ Pressure | Can influence ee%; effect is catalyst-dependent. | Screen a range of pressures (e.g., 1 atm to 10 atm). |
| Solvent | Significant impact on catalyst conformation. | Screen non-coordinating and coordinating solvents. |
| Catalyst Loading | Too low may be ineffective; too high is wasteful. | Start with recommended loading (e.g., 0.5-2 mol%). |
Question 3: I've detected a byproduct with a mass 14 units higher than my product. What is it and how do I prevent it?
Answer: This is a classic sign of N-methylation , resulting in the formation of N-methyl-2-(2-hydroxyethyl)piperidine. This side reaction is particularly common when using methanol as a solvent during catalytic hydrogenation.[10]
Mechanism of N-Methylation: The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is often responsible.[11][12]
-
The catalyst dehydrogenates the methanol solvent to form traces of formaldehyde.
-
The product amine, (R)-2-(Piperidin-2-yl)ethanol, reacts with the in-situ generated formaldehyde to form an iminium ion.
-
The catalyst then reduces this iminium ion with hydrogen to yield the N-methylated byproduct.
Caption: Main synthesis pathway and key side reactions.
Preventative Measures:
-
Change the Solvent: The most effective solution is to avoid methanol. Switch to other alcoholic solvents like ethanol or isopropanol, which are less prone to forming aldehydes. Non-alcoholic solvents like THF, ethyl acetate, or using acetic acid are also excellent choices.
-
Use of Additives: In some cases, adding a small amount of another amine, such as piperidine itself, can act as a competitive substrate for any stray methylation, protecting your main product.[10]
-
Temperature Control: N-methylation is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.
Question 4: I'm having issues with the N-Boc protection or deprotection steps. What are the common pitfalls?
Answer: Protecting group manipulations are crucial and can be a source of yield loss or impurity generation if not performed correctly.
A. For N-Boc Protection:
-
Problem: Incomplete reaction.
-
Cause: The secondary amine of 2-(piperidin-2-yl)ethanol is relatively nucleophilic, but incomplete reactions can occur with insufficient Boc-anhydride (Boc₂O) or base, or too short a reaction time.
-
Solution: Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) and a suitable base like triethylamine (TEA) or run under aqueous conditions with NaOH or NaHCO₃. Monitor the reaction by TLC until the starting material is fully consumed. Alcoholic solvents can enhance the reaction rate for some amines.[13]
B. For N-Boc Deprotection:
-
Problem 1: Incomplete Deprotection.
-
Cause: Insufficient acid strength or quantity. The Boc group requires strong acid for efficient cleavage.[14]
-
Solution: Use a strong acid like Trifluoroacetic Acid (TFA), typically in a 20-50% solution in Dichloromethane (DCM), or a 4M solution of HCl in dioxane.[15] Ensure sufficient equivalents of acid are used and allow adequate reaction time (typically 1-4 hours at room temperature).[14][16]
-
-
Problem 2: Formation of Side Products (t-butylation).
-
Cause: During deprotection, a reactive tert-butyl cation is formed. This cation can alkylate nucleophiles, including the solvent, the product amine, or other sensitive functional groups.[15][17]
-
Solution: Use a Scavenger. Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your desired product.[17]
-
Protocol 3: Clean N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected piperidine (1 eq.) in DCM (approx. 0.1 M).
-
Add a scavenger, such as triethylsilane (1.5 eq.).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (10-20 eq., often as a 25-50% solution in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Proceed with a standard aqueous workup (basifying with NaHCO₃ or NaOH and extracting the product) or precipitate the hydrochloride salt directly.
Question 5: How can I effectively purify the final hydrochloride salt and deal with a product that is difficult to crystallize?
Answer: Purification is the final, critical step to obtain a high-purity active pharmaceutical ingredient (API) precursor. The hydrochloride salt is often chosen for its crystallinity and stability.
Probable Causes for Difficulty:
-
Residual Impurities: The presence of side products (e.g., N-methylated byproduct, residual starting material, or grease) can inhibit crystallization.
-
Hygroscopic Nature: Amine salts can be hygroscopic, absorbing atmospheric moisture to become an oil or gum.
-
Incorrect Stoichiometry: An incorrect amount of HCl can lead to a mixture of the free base and the salt, which may not crystallize well.
Troubleshooting & Solutions:
Protocol 4: Purification and Salt Formation
-
Pre-Purification: Before forming the salt, ensure the free base is as pure as possible. Use flash column chromatography on silica gel if necessary to remove non-basic impurities.
-
Salt Formation:
-
Dissolve the purified free base in a suitable solvent where the salt is insoluble (e.g., diethyl ether, ethyl acetate, or a mixture like DCM/hexane).
-
Slowly add a stoichiometric amount (1.0 eq.) of HCl solution (e.g., 2M HCl in diethyl ether or gaseous HCl) with vigorous stirring. Using a slight excess is sometimes acceptable, but a large excess can hinder crystallization.
-
If a precipitate forms, it can be collected by filtration.[18]
-
-
Inducing Crystallization:
-
If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Add a small seed crystal of a previously successful batch, if available.
-
Try trituration: Add a poor solvent (like hexane or pentane) to the oil and stir vigorously to induce solidification.
-
Consider recrystallization from a different solvent system (e.g., isopropanol/ether, ethanol/ethyl acetate).
-
-
Drying: Dry the final salt thoroughly under high vacuum, possibly with gentle heating (e.g., 40°C), to remove all residual solvents and moisture. Store the final product in a desiccator.
References
- Wikipedia. (2023). Asymmetric hydrogenation.
- ResearchGate. (n.d.). Catalytic reduction of pyridines.
- Journal of the American Chemical Society. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- American Chemical Society. (2024). Catalytic reduction of pyridinium cations with metal hydrides. ACS Spring 2024 Posters.
- Angewandte Chemie International Edition. (2004). Efficient Asymmetric Hydrogenation of Pyridines.
- Advanced Synthesis & Catalysis. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
- Organic Letters. (2002). Partial Reduction of Electron-Deficient Pyridines.
- ResearchGate. (2025). N‐methylation of amines with methanol in a hydrogen free system with catalyst 3.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- University of Illinois Urbana-Champaign. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes.
- National Institutes of Health. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
- ResearchGate. (n.d.). Asymmetric Hydrogenation of pyridine derivatives by using Oxazolidinones chiral auxiliaries.
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.
- ResearchGate. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2.
- PubChem. (n.d.). (S)-1-N-Boc-piperidine-2-ethanol.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2018). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.
- Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
- ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
- Google Patents. (n.d.). US3428641A - Methylation of pyridines.
- PubChem. (n.d.). 2-Piperidin-2-ylethanol.
- National Institutes of Health. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- National Institutes of Health. (2017). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- DTIC. (1992). Piperidine Synthesis.
- Universidad de Zaragoza. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis Utilizing (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Welcome to the technical support center for (R)-2-(Piperidin-2-yl)ethanol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists aiming to leverage this versatile chiral building block for stereoselective synthesis. Rather than functioning as a traditional, removable chiral auxiliary, (R)-2-(Piperidin-2-yl)ethanol serves as a chiral scaffold, where its inherent, stable stereocenter at the C2 position directs the formation of new stereocenters within the target molecule's framework. This resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help you navigate the complexities of your synthetic challenges and enhance the stereochemical purity of your products.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of (R)-2-(Piperidin-2-yl)ethanol in stereoselective synthesis?
A1: (R)-2-(Piperidin-2-yl)ethanol is best described as a chiral building block or chiral template . Its (R)-configured stereocenter is incorporated as a permanent feature of the final molecular architecture. The primary utility of this compound lies in its use as a starting material for the synthesis of complex molecules, particularly piperidine alkaloids and other bioactive compounds where the piperidine motif is essential for function.[1] The synthesis of enantiopure alkaloids like (+)-Conhydrine and Boehmeriasin A has been successfully accomplished using derivatives of (R)-2-(piperidin-2-yl)ethanol.[1]
Q2: My compound is the hydrochloride salt. How does this affect its use in reactions?
A2: this compound is an ammonium salt, which enhances its crystallinity and stability for storage. However, the protonated piperidine nitrogen is not nucleophilic. For reactions requiring the free secondary amine (e.g., N-acylation, N-alkylation), the hydrochloride salt must be neutralized with a suitable base to liberate the free base form. This is typically achieved by treatment with an aqueous base like sodium bicarbonate or a stronger base like sodium hydroxide, followed by extraction of the free amine into an organic solvent. The dihydrochloride form of similar compounds is often used to improve solubility in aqueous or protic solvents for specific applications.[2]
Q3: What are the key reactive handles on this molecule?
A3: This molecule possesses two primary points for chemical modification:
-
The Secondary Amine (Piperidine NH): This site can be protected or functionalized through acylation, alkylation, or sulfonylation. This is often the first step to prevent side reactions and modulate solubility.
-
The Primary Alcohol (-CH₂OH): The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for substitution reactions, or used in esterification or etherification reactions. The oxidation to the corresponding N-protected aldehyde is a common and crucial step, as this new functionality is then used to introduce additional stereocenters under the directing influence of the adjacent C2 stereocenter.[1]
Core Application: Diastereoselective Synthesis via the Chiral Aldehyde Intermediate
A predominant strategy for leveraging (R)-2-(Piperidin-2-yl)ethanol involves its protection and subsequent oxidation to the corresponding chiral N-protected 2-formylpiperidine. This aldehyde is a powerful intermediate where the existing stereocenter at C2 exerts strong stereocontrol over additions to the adjacent carbonyl group.
Caption: General workflow for stereoselective synthesis.
Troubleshooting Guide
Problem 1: My diastereoselective addition to the N-Boc-(R)-2-formylpiperidine intermediate is showing low selectivity (low d.r.). What are the likely causes and solutions?
This is a common challenge that often points to issues with the reaction conditions, which fail to maximize the energy difference between the competing transition states.
-
Causality: The stereochemical outcome of nucleophilic additions to α-chiral aldehydes is governed by the Felkin-Anh model or chelation-controlled models. For N-Boc-2-formylpiperidine, a chelation-controlled pathway involving the Boc-carbonyl oxygen and the aldehyde oxygen complexing a Lewis acid or the organometallic cation can provide a rigid transition state, leading to high diastereoselectivity. If conditions do not favor this rigid conformation, selectivity will be poor.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many stereoselective additions are highly temperature-dependent. Running the reaction at -78 °C or even lower can significantly enhance diastereoselectivity by favoring the lower-energy transition state.
-
Screen Solvents: The solvent can influence the degree of chelation. Ethereal solvents like THF or Et₂O often favor chelation-controlled pathways with organometallic reagents. A systematic solvent screen is recommended.[3]
-
Vary the Nucleophile/Metal Cation: The nature of the metal cation in your organometallic reagent is critical. Grignard reagents (Mg) and organolithium reagents (Li) have different chelating abilities. The use of organozinc or organotitanium reagents can also dramatically alter the stereochemical outcome.
-
Consider a Chiral Reagent: For creating a second stereocenter, employing a chiral reagent, such as Brown's asymmetric allylboration, can lead to excellent diastereoselectivity (>95% d.e.) by matching the chirality of the reagent with the substrate.[1]
-
| Condition | Expected Outcome | Rationale |
| High Temperature (e.g., 0 °C to RT) | Low d.r. | Higher thermal energy allows the reaction to proceed through higher-energy, less-ordered transition states. |
| Low Temperature (e.g., -78 °C) | High d.r. | Favors the most stable, chelation-controlled transition state, enhancing facial selectivity. |
| Non-coordinating Solvent (e.g., Toluene) | Potentially lower d.r. | May not effectively support the formation of a rigid chelated intermediate. |
| Coordinating Solvent (e.g., THF) | Potentially higher d.r. | Stabilizes the metal-chelate complex required for high stereodirection. |
| Brown's Allylboration | Very High d.r. (>95%)[1] | The reagent itself has a strong stereodirecting influence, which complements the substrate's chirality. |
Problem 2: I am observing racemization or epimerization at the C2 center during my reaction sequence. How can I prevent this?
The C2 proton is adjacent to the piperidine nitrogen and can become acidic under certain conditions, especially if a carbonyl group is introduced at C2 (e.g., in an N-acyl piperidine).
-
Causality: Strong basic conditions can lead to deprotonation at the C2 position, forming an enolate or related species. Reprotonation can occur non-stereoselectively, leading to racemization. This is a known issue in asymmetric synthesis.
-
Troubleshooting Steps:
-
Avoid Strong, Non-hindered Bases: When possible, use hindered bases like LDA or LiHMDS at low temperatures for deprotonations alpha to a carbonyl, as they are less likely to cause epimerization.
-
Protect the Nitrogen Appropriately: The choice of the N-protecting group is crucial. A Boc (tert-butyloxycarbonyl) group is often preferred as it can participate in chelation control and is generally stable.
-
Control pH During Workup and Purification: Ensure that workup procedures and purification (e.g., chromatography) are performed under neutral or mildly acidic/basic conditions to avoid prolonged exposure to harsh pH that could cause epimerization.
-
Minimize Reaction Times: If a step is known to pose a risk of epimerization, optimize the reaction to proceed as quickly as possible.
-
Problem 3: The cleavage of my N-Boc protecting group is proving difficult or is causing side reactions. What are my options?
While Boc is a robust protecting group, its removal requires acidic conditions that sensitive functional groups in your molecule may not tolerate.
-
Causality: The standard method for Boc cleavage is treatment with a strong acid like trifluoroacetic acid (TFA). This can cause decomposition or side reactions if other acid-labile groups are present.
-
Troubleshooting Steps:
-
Use Milder Acidic Conditions: Consider using HCl in a solvent like dioxane or diethyl ether, or formic acid. These can sometimes be effective while being less harsh than neat TFA.
-
Alternative Protecting Groups: If acid sensitivity is a major issue, consider using a different N-protecting group from the start. A Cbz (carboxybenzyl) group, for example, is stable to acidic and basic conditions but can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C).
-
Reductive Cleavage: In some specific contexts, certain N-protecting groups can be removed reductively, for example, using lithium aluminum hydride (LiAlH₄), though this is a powerful reducing agent that will also reduce esters, amides, and other functional groups.
-
Detailed Experimental Protocol: Oxidation and Diastereoselective Allylation
This protocol outlines a representative two-step sequence for the conversion of N-Boc-(R)-2-(piperidin-2-yl)ethanol to a diastereomerically enriched homoallylic alcohol.
Part A: Swern Oxidation to the Aldehyde
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.2 M) and cool to -78 °C using an acetone/dry ice bath.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.
-
DMSO Addition: After 15 minutes, add anhydrous dimethyl sulfoxide (DMSO, 3.0 eq.) dropwise. Stir for another 30 minutes at -78 °C.
-
Substrate Addition: Add a solution of N-Boc-(R)-2-(piperidin-2-yl)ethanol (1.0 eq.) in DCM dropwise. Stir for 1 hour at -78 °C.
-
Quench: Add triethylamine (5.0 eq.) dropwise. Allow the reaction to warm slowly to room temperature over 1 hour.
-
Workup: Add water and separate the layers. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often used immediately in the next step without further purification.
Part B: Asymmetric Allylboration
-
Reagent Preparation: In a separate flame-dried flask under argon, prepare the allylborating reagent by reacting allylmagnesium bromide (1.1 eq.) with (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™, 1.1 eq.) in anhydrous diethyl ether at -78 °C.
-
Aldehyde Addition: Cool the prepared allylborane reagent to -78 °C. Add a solution of the crude N-Boc-(R)-2-formylpiperidine from Part A in diethyl ether dropwise.
-
Reaction: Stir the mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of 3 M NaOH followed by 30% H₂O₂. Stir vigorously for 1 hour.
-
Extraction & Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically pure homoallylic alcohol. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.
Caption: Proposed chelation-controlled transition state.
References
- Goti, G., et al. (2017). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 22(9), 1436. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- ResearchGate. (n.d.). Removal of the chiral auxiliary or N-protecting group. [Link]
- University of York. (n.d.). Asymmetric Synthesis. [Link]
- ResearchGate. (n.d.). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. [Link]
- AIR Unimi. (n.d.).
- PubMed. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. [Link]
- ResearchGate. (2023).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
- ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
- PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. [Link]
- MySkinRecipes. (n.d.). 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. [Link]
Sources
Technical Support Center: Best Practices for the Storage and Handling of (R)-2-(Piperidin-2-yl)ethanol hydrochloride
Welcome to the Technical Support Center for (R)-2-(Piperidin-2-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral building block in their experimental workflows. As a valued intermediate in the synthesis of complex molecules, its stability and purity are paramount to achieving reliable and reproducible results. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its storage and handling.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: The compound appears clumpy, wet, or has changed in physical appearance.
-
Question: I received this compound as a crystalline solid, but it now appears clumpy and somewhat sticky. What could be the cause, and is it still usable?
-
Expert Analysis & Solution: This observation strongly suggests that the compound has absorbed atmospheric moisture. Amine hydrochloride salts, including those of piperidine derivatives, are often hygroscopic.[1] While slight moisture absorption may not necessarily mean chemical degradation, it can affect the accuracy of weighing and stoichiometry in your reactions.
-
Immediate Action:
-
Immediately and securely reseal the container, purging with an inert gas like argon or nitrogen if possible.
-
To assess usability for non-critical experiments, you can attempt to dry a small amount in a vacuum oven at a gentle temperature (e.g., 30-40°C) for a few hours. However, for applications requiring high precision, using a fresh, unopened vial is strongly recommended.
-
-
Preventative Measures:
-
Always store the compound in a desiccator, preferably in a light-resistant container.
-
When not in use, ensure the container is tightly sealed.
-
For frequent use, consider aliquoting the compound into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere.
-
-
Issue 2: I am observing inconsistent or lower-than-expected yields in my reactions.
-
Question: My reactions using this compound are giving inconsistent yields. What are the potential storage-related factors that could be contributing to this?
-
Expert Analysis & Solution: Inconsistent yields can be a frustrating issue, often pointing towards reagent instability or impurities. Several factors related to the storage and handling of this compound could be at play.
-
Potential Causes & Troubleshooting Steps:
-
Moisture Content: As discussed in Issue 1, absorbed water can alter the effective concentration of your reagent, leading to incorrect stoichiometry. Always handle the compound in a dry environment and store it appropriately.
-
Degradation from Improper Storage: Exposure to high temperatures, direct sunlight, or incompatible materials can lead to the degradation of the compound. The piperidine ring is susceptible to oxidation, which can be catalyzed by heat and light.[2]
-
Contamination: Ensure that the compound has not been cross-contaminated. Use clean spatulas and weighing boats for each measurement.
-
-
Workflow for Assessing Compound Integrity:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is recommended to store it under the following conditions, synthesized from best practices for related chiral amino alcohols and piperidine salts:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[2] | Refrigeration slows down potential degradation pathways. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture. |
| Container | Tightly sealed, light-resistant vial | Protects from light-induced degradation and moisture ingress. |
| Location | In a desiccator within the refrigerator | Provides a dry environment to counteract its likely hygroscopic nature.[1] |
Q2: Is this compound sensitive to air or moisture?
A2: Yes, based on the properties of similar piperidine hydrochloride salts, it is highly likely to be hygroscopic (readily absorbs moisture from the air).[1] Exposure to air over prolonged periods can also lead to oxidation of the piperidine nitrogen. Therefore, it is crucial to minimize its exposure to the atmosphere.
Q3: What materials should I avoid storing this compound with?
A3: this compound should not be stored in close proximity to strong oxidizing agents.[1][3] Additionally, contact with strong bases should be avoided as this will deprotonate the hydrochloride salt, liberating the free amine which may have different stability and reactivity profiles.
Q4: What is the expected shelf-life of this compound?
A4: When stored under the recommended conditions (refrigerated, dry, under inert atmosphere), this compound is expected to be stable for at least a year. However, for best results, it is always advisable to use the compound within the manufacturer's recommended timeframe and to perform a quality check (e.g., by TLC or melting point) if it has been in storage for an extended period.
Q5: What are some suitable solvents for dissolving this compound?
A5: As a hydrochloride salt, it is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in aprotic polar solvents like DMSO and DMF may be moderate, and it is likely to have poor solubility in nonpolar solvents such as hexanes and diethyl ether. Always perform a small-scale solubility test before preparing a stock solution for your reaction.
References
- PubChem. (R)-2-(Piperidin-2-yl)ethanol.
- CymitQuimica.
- AK Scientific, Inc. 2-[4-(4-Piperidinyl)
- Generic Piperidine Safety D
- Sigma-Aldrich.
- Fisher Scientific.
- MySkinRecipes. (R)-2-(Piperidin-2-yl)ethanol.
Sources
Troubleshooting asymmetric induction with (R)-2-(Piperidin-2-yl)ethanol hydrochloride
Technical Support Center: Asymmetric Induction with (R)-2-(Piperidin-2-yl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-2-(Piperidin-2-yl)ethanol hydrochloride for asymmetric induction. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and optimize your stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: What is (R)-2-(Piperidin-2-yl)ethanol and its primary application in asymmetric synthesis?
(R)-2-(Piperidin-2-yl)ethanol is a chiral β-amino alcohol. These bidentate ligands, featuring both a Lewis basic amino group and a hydroxyl group, are fundamental in modern asymmetric catalysis.[1] They coordinate to a metal center, most commonly zinc, to form a chiral catalytic complex. This complex creates a sterically defined environment that directs the approach of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. Its most well-established application is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, which produces valuable, optically active secondary alcohols.[1]
Q2: My starting material is the hydrochloride salt. How do I prepare the active catalyst?
The commercially available hydrochloride salt is a stable precursor to the active ligand. The catalytic species is the neutral amino alcohol, which must be generated in situ by deprotonation. This is a critical step, as incomplete neutralization will result in a non-productive catalytic pathway. A common method involves treating the hydrochloride salt with a stoichiometric amount of a suitable base before the introduction of the aldehyde substrate. Organolithium reagents like n-butyllithium (n-BuLi) are often effective for this purpose. The deprotonation generates the lithium alkoxide of the piperidine nitrogen, which then reacts with diethylzinc to form the active catalyst.
Q3: What is the generally accepted mechanism for this class of reaction?
The reaction is believed to proceed through a dinuclear zinc complex. As proposed by Noyori and others, the chiral amino alcohol reacts with two equivalents of diethylzinc.[2][3] One equivalent deprotonates the alcohol to form a zinc alkoxide, and the second coordinates to the nitrogen atom. This self-assembled, well-defined dimeric zinc complex acts as the chiral Lewis acid catalyst. The aldehyde substrate coordinates to one of the zinc centers, and an ethyl group is transferred intramolecularly from the other zinc center to one of the enantiotopic faces of the aldehyde, leading to the chiral secondary alcohol product.[1][3][4]
Troubleshooting Guide: Low Enantiomeric Excess (ee)
This section addresses one of the most common challenges encountered in asymmetric catalysis: achieving high stereoselectivity.
Q4: My reaction yields the correct product, but the enantiomeric excess (ee) is significantly lower than literature values for similar catalysts. What are the primary causes?
Answer: Low enantiomeric excess is a multifaceted problem that often points to issues with the formation, stability, or environment of the active chiral catalyst. Here are the most critical factors to investigate, presented in a logical troubleshooting workflow.
dot
Caption: Troubleshooting workflow for low enantiomeric excess.
1. Purity of Reagents and Solvents:
-
Problem: Organozinc reagents are extremely sensitive to moisture and protic impurities. Water will rapidly and preferentially react with diethylzinc, consuming the reagent and potentially forming achiral zinc species that can catalyze a background reaction, leading to racemic product. Similarly, impurities in the aldehyde can interfere with the reaction.
-
Solution: Always use freshly distilled, anhydrous solvents (e.g., toluene, hexane). Ensure your diethylzinc solution is fresh and has been properly stored. The aldehyde should be purified (e.g., by distillation or chromatography) to remove any acidic or water impurities. Perform all manipulations under a strict inert atmosphere (Argon or Nitrogen).
2. Incomplete Catalyst Activation:
-
Problem: The active catalyst is the neutral amino alcohol complexed with zinc. If the initial deprotonation of the hydrochloride salt is incomplete, the remaining protonated ligand can form non-productive or less selective catalytic species.
-
Solution: Ensure at least one full equivalent of a strong, non-coordinating base (like n-BuLi) is used relative to the hydrochloride salt. Allow the deprotonation and subsequent reaction with diethylzinc (catalyst pre-formation) to stir for a sufficient time (e.g., 15-30 minutes) at the appropriate temperature before adding the aldehyde substrate.
3. Suboptimal Reaction Temperature:
-
Problem: Asymmetric inductions are highly sensitive to thermal energy. Higher temperatures increase molecular motion, which can lead to less-defined transition states and a decrease in facial selectivity. The energy difference between the two diastereomeric transition states that lead to the (R) and (S) products is often small, and this gap can be narrowed at elevated temperatures.
-
Solution: Maintain strict temperature control throughout the reaction. Use a cryostat or a well-insulated cooling bath. It is often beneficial to run the reaction at lower temperatures (e.g., 0 °C or -20 °C) to enhance selectivity, though this may require longer reaction times.
4. Solvent Effects:
-
Problem: The solvent can play a crucial role in the catalytic cycle. Coordinating solvents (like THF or Diethyl Ether) can compete with the ligand or substrate for binding sites on the zinc center, potentially disrupting the organization of the chiral complex and lowering the ee.
-
Solution: Toluene and hexane are generally the preferred solvents for this reaction as they are non-coordinating. If you are using a coordinating solvent and experiencing low ee, switching to a non-polar, non-coordinating alternative is a primary optimization step.
| Parameter | Toluene | Hexane | Dichloromethane | THF |
| Typical ee% | High | High | Moderate | Low-Moderate |
| Coordination | Non-coordinating | Non-coordinating | Weakly coordinating | Coordinating |
| Notes | Often the solvent of choice, balances solubility and inertness. | Good choice, especially at low temperatures. | Can be effective but may offer lower ee than hydrocarbons. | Generally avoided due to strong coordination to zinc. |
| Caption: Table 1. General effect of solvent choice on enantioselectivity in diethylzinc additions. |
Troubleshooting Guide: Low Reaction Yield / Conversion
Q5: My enantioselectivity is acceptable, but the reaction is sluggish and gives a low yield. How can I improve conversion?
Answer: Low yield or poor conversion typically points to issues with catalyst activity or stability.
-
Catalyst Decomposition: The active zinc-amino alcohol complex can be sensitive to air and moisture. Ensure your reaction is rigorously maintained under an inert atmosphere. Degassing solvents prior to use can also be beneficial.
-
Insufficient Catalyst Loading: While these reactions are catalytic, too low a loading (e.g., <1 mol%) may result in a slow reaction, especially if minor impurities are present that consume some of the catalyst. Try incrementally increasing the catalyst loading (e.g., from 2 mol% to 5 mol%).
-
Low Temperature: While lower temperatures favor higher enantioselectivity, they also decrease the reaction rate. If conversion is low at a given temperature, you may need to significantly extend the reaction time. Monitor the reaction by TLC or GC to determine when it has reached completion.
-
Quality of Diethylzinc: Diethylzinc solutions can degrade over time. Use of a partially hydrolyzed or oxidized reagent will lead to lower-than-expected concentrations of the active nucleophile, resulting in incomplete conversion of the aldehyde. Titrating the diethylzinc solution before use is a good practice to confirm its molarity.
Experimental Protocols
Protocol 1: In Situ Generation of the Chiral Catalyst and Asymmetric Ethylation of Benzaldehyde
This protocol is a representative starting point. Optimal conditions, particularly temperature and reaction time, may vary depending on the specific substrate.
Materials:
-
This compound
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 1.6 M)
-
Diethylzinc (Et₂Zn) solution in hexanes (e.g., 1.0 M)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of dry argon or nitrogen.
-
Ligand Preparation: To a Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 2 mol%). Add anhydrous toluene (2 mL).
-
Deprotonation: Cool the resulting suspension to 0 °C. Add one equivalent of n-BuLi solution (0.02 mmol) dropwise. A gas evolution (butane) may be observed. Stir the mixture at 0 °C for 20 minutes.
-
Catalyst Formation: To the solution of the deprotonated ligand, add diethylzinc solution (2.2 mmol, 2.2 equivalents relative to the aldehyde) dropwise at 0 °C. Stir the resulting solution for 30 minutes at 0 °C.
-
Substrate Addition: Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) to the catalyst mixture at 0 °C over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can range from 2 to 24 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.
Catalytic Cycle and Mechanism
dot
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
The mechanism is initiated by the in situ formation of the free amino alcohol ligand from its hydrochloride salt. This ligand then reacts with diethylzinc to form a dimeric zinc complex, which is the active catalytic species.[2][3] The aldehyde coordinates to this chiral complex, and the ethyl group is delivered to one face of the carbonyl in the enantiodetermining step. After the product is formed, it is released from the catalyst (typically during aqueous workup), allowing the catalyst to re-enter the cycle.
References
- Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
- Pericàs, M. A., et al. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. [Link]
- Noyori, R., et al. (1990). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. [Link]
- Noyori, R., et al. (1994). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society. [Link]
Sources
Technical Support Center: Synthesis of Piperidine Derivatives
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of piperidine and its derivatives. The piperidine motif is a cornerstone in medicinal chemistry, and mastering its synthesis is critical for the advancement of new therapeutics. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your success in the lab.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: N-Alkylation & N-Arylation
-
Troubleshooting Guide: Cyclization Reactions
-
Reductive Amination
-
Aza-Diels-Alder Reaction
-
Dieckmann Condensation
-
Pictet-Spengler Reaction
-
-
Protecting Group Strategies
-
Purification Challenges
-
References
Frequently Asked questions (FAQs)
Q1: My purified piperidine derivative has a yellow tint. What is the cause, and how can I remove it?
A: A yellow discoloration in piperidine samples is typically due to oxidation products.[1][2] While minor oxidation may not interfere with all downstream applications, it is crucial to remove these impurities for high-purity requirements, such as in pharmaceutical development.
-
Cause: Piperidines, especially secondary amines, are susceptible to air oxidation over time. The N-H bond can undergo radical abstraction, leading to a cascade of reactions that form colored impurities.
-
Solution: The most effective method for removing these colored impurities is distillation.[1] For solid derivatives, recrystallization or column chromatography can be effective.
-
Prevention: To prevent future discoloration, store purified piperidine derivatives under an inert atmosphere, such as nitrogen or argon, and protect them from light and heat.[1]
Q2: I'm struggling to separate my final piperidine product from the starting pyridine via distillation. Why is this so difficult?
A: The difficulty arises because piperidine and pyridine form a constant boiling azeotropic mixture.[1] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine by weight, has a constant boiling point, making complete separation by simple fractional distillation challenging.[1]
-
Solution 1: Azeotropic Distillation with Water. Adding water can alter the vapor pressures and break the azeotrope, allowing for separation.
-
Solution 2: Selective Salt Formation. A highly effective chemical separation involves reacting the mixture with carbon dioxide. Piperidine, being a more basic secondary amine, readily reacts with CO2 to form a solid piperidinium carbonate salt, while the less basic pyridine does not.[3] The solid salt can then be separated by filtration. The free piperidine can be regenerated by treating the salt with a strong base, followed by extraction and final purification.[3][4]
Q3: My solution of a piperidine derivative in an organic solvent (e.g., DMF, DCM) formed crystals upon storage. What is the cause?
A: This is a common observation with amines and is likely due to the formation of a salt.[1] Piperidine is basic and can react with acidic gases present in the atmosphere or liberated from other reagents in storage.
-
Common Reactants:
-
Carbon Dioxide (CO₂): Atmospheric CO₂ can react with piperidine to form piperidinium carbonate.[1]
-
Hydrogen Halides (HX): Trace amounts of HCl or HBr, which can be liberated from chlorinated solvents like dichloromethane (DCM) or from other reagents, can form piperidinium hydrochloride or hydrobromide salts.
-
-
Resolution: You can often redissolve the crystals by gentle heating or sonication. For long-term storage, it is advisable to prepare fresh solutions. To prevent this issue, ensure your storage container is well-sealed and consider storing solutions under an inert atmosphere.[1]
Troubleshooting Guide: N-Alkylation & N-Arylation
N-alkylation is a fundamental transformation for elaborating the piperidine scaffold. However, it is often plagued by issues of over-alkylation and slow reaction rates.
Q4: My N-alkylation of a secondary piperidine with an alkyl halide is giving me a significant amount of the quaternary ammonium salt. How can I improve the selectivity for the tertiary amine?
A: Over-alkylation is a frequent side reaction, especially with reactive alkylating agents. The desired tertiary amine product can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt.[5]
-
Causality: The newly formed tertiary amine is still nucleophilic and can react further with the alkyl halide. This is particularly problematic at higher temperatures and concentrations.
-
Troubleshooting Strategies:
-
Control Stoichiometry: Use the piperidine as the limiting reagent and add the alkyl halide slowly to the reaction mixture, for instance, using a syringe pump.[6] This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly reduce the rate of the second alkylation, thereby improving selectivity.[5]
-
Use a Hindered Base: Incorporate a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid (HX) produced during the reaction.[5][7] This prevents the protonation of the starting piperidine without competing in the alkylation. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is also a common and effective choice.[6]
-
Experimental Protocol: Selective Mono-N-Alkylation of Piperidine
-
Dissolve the secondary piperidine (1.0 eq.) and N,N-diisopropylethylamine (1.5 eq.) in anhydrous acetonitrile or DMF.
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add the alkyl halide (1.05 eq.) dropwise via a syringe pump over 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q5: My N-alkylation reaction is very sluggish or incomplete. What are the potential causes and solutions?
A: Slow or incomplete N-alkylation can be due to several factors, including a poor leaving group, steric hindrance, or insufficient basicity.[7]
| Potential Cause | Explanation | Suggested Solution |
| Poor Leaving Group | The reactivity of the alkylating agent follows the trend I > Br > Cl > OTs. | If using an alkyl chloride, switch to the more reactive alkyl bromide or iodide.[7] |
| Steric Hindrance | Bulky substituents on the piperidine ring or the alkylating agent can impede the Sₙ2 reaction. | Increase the reaction temperature to overcome the activation energy barrier. Consider using a less hindered alkylating agent if possible.[7] |
| Insufficient Basicity | The reaction generates an acid (e.g., HBr, HCl) that protonates the starting piperidine, rendering it non-nucleophilic.[7] | Add a non-nucleophilic base like K₂CO₃, Et₃N, or DIPEA to scavenge the acid.[7] |
Troubleshooting Guide: Cyclization Reactions
Reductive Amination
Intramolecular or intermolecular reductive amination is a powerful method for constructing the piperidine ring.
Q6: In my reductive amination to form a piperidine, I am observing a significant amount of the starting ketone being reduced to an alcohol. How can I prevent this?
A: This is a common side reaction, particularly when using strong, less selective reducing agents like sodium borohydride (NaBH₄).[5]
-
Causality: The reducing agent can directly reduce the carbonyl group of the starting material before it has a chance to form the imine or iminium ion intermediate with the amine.
-
Troubleshooting Strategies:
-
Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is specifically designed for reductive amination and is less likely to reduce the ketone directly.[5][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires mildly acidic conditions (pH 4-6).[5][9]
-
Allow for Imine Formation: Pre-stir the ketone and amine together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/iminium ion equilibrium to be established.[5] Adding a dehydrating agent like molecular sieves can also drive this equilibrium forward.[5]
-
Workflow for Reductive Amination
Caption: Reductive amination workflow.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction provides a convergent route to substituted piperidines but can suffer from poor stereoselectivity and side reactions.
Q7: My aza-Diels-Alder reaction is resulting in poor diastereoselectivity. How can I improve it?
A: Poor stereoselectivity can arise if the reaction proceeds through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which can be influenced by the choice of catalyst and substrates.[1][10]
-
Troubleshooting Strategies:
-
Use Cyclic Dienes: Cyclic dienes often exhibit higher diastereoselectivities due to their conformationally restricted transition states.[1]
-
Optimize the Catalyst: The choice of Lewis or Brønsted acid catalyst can significantly influence the stereochemical outcome.[11] Screen a variety of catalysts (e.g., ZnCl₂, Sc(OTf)₃, TFA) to find the optimal conditions for your substrate.
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy.
-
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, which are precursors to piperidones.
Q8: My Dieckmann condensation is giving a low yield and a lot of side products. What could be the issue?
A: The Dieckmann condensation is an equilibrium-driven reaction, and side reactions like intermolecular condensation can be problematic.[12][13]
-
Causality: If the reaction is too concentrated, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to oligomers and polymers.[14] The choice of base and solvent is also critical.
-
Troubleshooting Strategies:
-
High Dilution: Run the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the diester to a solution of the base.
-
Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices.[12] Ensure you use at least one equivalent of base, as the product β-keto ester is acidic and will be deprotonated, driving the equilibrium forward.[15]
-
Aprotic Solvent: Use an aprotic solvent like THF or toluene to avoid side reactions with the base and enolates.[12]
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are piperidine-fused systems.
Q9: The Pictet-Spengler reaction between my tryptamine derivative and an aldehyde is not proceeding or giving low yields. What should I check?
A: The Pictet-Spengler reaction relies on the electrophilicity of an intermediate iminium ion, which requires an acid catalyst.[16][17] Reaction failure is often due to catalyst choice or deactivation of the aromatic ring.
-
Troubleshooting Strategies:
-
Catalyst Choice: The reaction is typically catalyzed by Brønsted or Lewis acids.[16] Trifluoroacetic acid (TFA) is a common choice. If standard conditions fail, consider stronger Lewis acids, but be mindful of potential side reactions.
-
Substrate Electronics: The aromatic ring must be sufficiently electron-rich to participate in the electrophilic aromatic substitution step. If your tryptamine or phenethylamine derivative has strongly electron-withdrawing groups on the aromatic ring, the reaction will be disfavored.
-
Iminium Ion Formation: Ensure the initial condensation to form the imine/iminium ion is efficient. This step is often the rate-limiting step. Performing the reaction in a solvent that allows for the removal of water can be beneficial.
-
Protecting Group Strategies
Q10: Do I need to protect the piperidine nitrogen during synthesis, and which protecting group should I use?
A: Protecting the piperidine nitrogen is often crucial, especially when using reagents that can react with the basic and nucleophilic nitrogen, such as strong bases, organometallics, or certain oxidizing/reducing agents.[1]
-
When to Protect:
-
When performing reactions on other parts of the molecule that are sensitive to basic conditions.
-
When using strong nucleophiles or bases that could be quenched by the N-H proton.
-
To prevent unwanted side reactions at the nitrogen atom.
-
-
Common Protecting Groups for Piperidine Nitrogen:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, NaOH) | Strong acid (e.g., TFA, HCl)[18] | Stable to a wide range of non-acidic conditions. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C)[19] | Orthogonal to Boc group. Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., 20% piperidine in DMF)[18] | Base-labile, commonly used in peptide synthesis.[20][21] |
Protecting Group Selection Logic
Caption: Decision tree for protecting group selection.
Purification Challenges
Q11: What are the best general strategies for purifying piperidine derivatives?
A: The choice of purification method depends on the physicochemical properties of your compound (e.g., solid/liquid, polarity, thermal stability) and the nature of the impurities.[4][22]
-
Column Chromatography: This is the most versatile technique for purifying a wide range of piperidine derivatives. Normal-phase silica gel chromatography is common. Due to the basic nature of piperidines, they can streak on silica gel. To mitigate this, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Recrystallization: This is a powerful technique for purifying solid compounds to a high degree of purity, provided a suitable solvent system can be found.
-
Distillation: Ideal for liquid piperidines, especially for removing non-volatile impurities. As discussed in Q2, azeotropic or chemical methods may be needed to separate closely boiling impurities like pyridine.[1][4]
-
Acid-Base Extraction: This classic technique can be very effective for removing non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The piperidine derivative will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH), and the free piperidine is back-extracted into an organic solvent.
References
- Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids.
- Stereocontrolled Synthesis of Substituted Chiral Piperidines viaOne-Pot Asymmetric 6π-Azaelectrocyclization.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
- Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. PubMed Central. [Link]
- Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing. [Link]
- A kind of purification method of high-purity piperidine.
- What are the best methods for Piperidine purification alternatives to distillation?.
- Procedure for N-alkylation of Piperidine?.
- Reductive amin
- Protecting group. Wikipedia. [Link]
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium.
- Experimental Help for Dieckmann Condens
- Dieckmann Condens
- Master The Dieckmann Condens
- Dieckmann Condens
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- Piperidine synthesis. Organic Chemistry Portal. [Link]
- Ruthenium Catalyzed Tandem Pictet-Spengler Reaction. chem.wisc.edu. [Link]
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. [Link]
- The Pictet-Spengler Reaction Upd
- An Overview of Palladium-Catalyzed N-alkyl
- Show how to synthesize the following amines from the indic
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. [Link]
- Reductive amin
- Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central. [Link]
- Piperidine ring-containing secondary metabolites from a variety of sources..
- The Pictet-Spengler Reaction Updates Its Habits.
- The Pictet-Spengler Reaction Upd
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Dieckmann Condensation [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 21. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ycdehongchem.com [ycdehongchem.com]
Technical Support Center: (R)-2-(Piperidin-2-yl)ethanol hydrochloride
Welcome to the technical support center for (R)-2-(Piperidin-2-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential issues related to the stereochemical stability of this chiral building block. Maintaining enantiomeric purity is critical for the efficacy and safety of pharmaceutical intermediates, and this document provides in-depth, field-proven insights to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for this compound?
A1: Racemization is the process where an enantiomerically pure substance, like the (R)-enantiomer, converts into a mixture containing equal amounts of both (R) and (S) enantiomers, known as a racemate.[1][2] This is a critical issue in drug development because different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities, potencies, and toxicities.[3][4] For this compound, the chiral center is the carbon at the 2-position of the piperidine ring. Loss of stereochemical integrity at this position can compromise the final product's purity, leading to reduced therapeutic efficacy or unforeseen side effects.[1][3]
Q2: What are the primary factors that can induce racemization in this molecule?
A2: The stereocenter in 2-substituted piperidines is susceptible to racemization under certain conditions. The key factors include:
-
pH: The protonated state of the piperidine nitrogen is crucial. In basic conditions (high pH), the free amine is generated. The lone pair on the nitrogen can facilitate the formation of transient achiral intermediates (like an enamine if a carbonyl were adjacent, though not the case here), or otherwise lower the energy barrier for inversion at the adjacent chiral carbon. Acidic conditions generally stabilize the chiral center by keeping the nitrogen protonated as the hydrochloride salt.
-
Temperature: Elevated temperatures provide the necessary thermal energy to overcome the activation barrier for racemization.[] Reactions or storage at high temperatures significantly increase this risk.
-
Solvent: The choice of solvent can influence racemization.[] Polar protic solvents might stabilize charged intermediates that could facilitate racemization, whereas non-polar or aprotic solvents are often preferred for maintaining stereochemical integrity.[][6]
Q3: How can I be sure of the enantiomeric purity of my starting material?
A3: It is essential to verify the enantiomeric excess (e.e.) of your starting material before use. The most reliable methods for this are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[7][8] It often requires a specialized chiral stationary phase (CSP). Polysaccharide-based columns are widely used for piperidine derivatives.[7][8] For amines that lack a strong chromophore, pre-column derivatization may be necessary to allow for UV detection.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): This technique involves adding a chiral solvating agent to your NMR sample.[10][11][12] The CSA forms diastereomeric complexes with the (R) and (S) enantiomers, which results in distinct signals in the NMR spectrum (e.g., different chemical shifts), allowing for quantification.[12][13]
-
Polarimetry: While a traditional method, it measures the bulk optical rotation of the sample. It can be a quick check but is less accurate than HPLC or NMR for precise e.e. determination, as impurities can affect the reading.[14]
Troubleshooting Guide: Preventing and Diagnosing Racemization
This section provides a structured approach to identifying and solving racemization issues during your experimental workflow.
Issue 1: Loss of Enantiomeric Purity Detected After a Reaction
If you have confirmed that your starting material was enantiopure, but the product shows significant racemization, consider the following factors related to your reaction conditions.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting workflow for racemization during a reaction.
| Potential Cause | Underlying Reason | Recommended Solution & Rationale |
| High Reaction Temperature | Provides the activation energy for the chiral center to invert. The rate of racemization often increases more rapidly with temperature than the rate of the desired reaction.[] | Lower the reaction temperature. Start the reaction at 0 °C or even lower if kinetics permit. If the reaction is too slow, allow it to warm to room temperature gradually. This minimizes the energy available for the racemization pathway.[1] |
| Use of Strong Bases | Deprotonation of the piperidine nitrogen to the free amine increases its susceptibility to racemization. Strong, non-hindered bases can also deprotonate the α-carbon, leading to a planar, achiral intermediate. | Use a weaker or sterically hindered base. Non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are preferable. If possible, run the reaction under neutral or slightly acidic conditions to keep the piperidine nitrogen protonated and locked in its configuration. |
| Prolonged Reaction Time | The longer the chiral molecule is exposed to potentially destabilizing conditions (e.g., heat, base), the greater the extent of racemization. | Monitor the reaction closely. Use TLC or LC-MS to determine the point of completion and quench the reaction promptly. Avoid letting reactions run overnight without prior stability studies under the reaction conditions. |
| Inappropriate Solvent | Polar protic solvents (e.g., methanol, water) can stabilize charged intermediates or facilitate proton transfer steps that are part of a racemization mechanism.[6] | Switch to an aprotic solvent. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally safer choices for maintaining stereochemical integrity.[15] |
Issue 2: Decreased Enantiomeric Purity During Storage or Workup
Racemization can also occur after the reaction is complete. The hydrochloride salt form is generally more stable for storage than the free base.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Best practices for workup and storage to prevent racemization.
| Procedure Step | Potential Problem | Recommended Best Practice |
| Aqueous Workup | Washing with basic solutions (e.g., NaHCO₃) will generate the free amine, which is more prone to racemization, especially if residual heat or reactive species are present. | Avoid strong bases. If a wash is necessary, use neutral solutions like brine. If an acid quench is used, ensure the pH does not swing to strongly basic during neutralization. Perform all workup steps at low temperatures (0-5 °C).[6] |
| Solvent Removal | Using high heat on a rotary evaporator to remove solvent can provide the energy for racemization. | Remove solvent under reduced pressure at low temperatures. Keep the water bath temperature for the rotary evaporator below 30 °C if possible. |
| Long-Term Storage | The free base form of the amine is less stable than its hydrochloride salt. Ambient temperatures and exposure to atmospheric moisture or CO₂ can degrade the sample and potentially affect its stereochemical purity. | Store as the hydrochloride salt. The protonated amine is more conformationally rigid and less susceptible to racemization. Store the salt in a desiccator at low temperatures (e.g., -10 °C) under an inert atmosphere.[16][17] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of (R)-2-(Piperidin-2-yl)ethanol
This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required based on the specific equipment and sample matrix.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IC or Chiralcel® OD column.
-
Mobile Phase (Normal Phase):
-
A common mobile phase is a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).
-
Add a small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1%), to the mobile phase to improve peak shape and reduce tailing.
-
-
Instrumentation Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore. If sensitivity is an issue, derivatization may be needed.[9]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
If analyzing the hydrochloride salt, neutralize a small amount with a suitable base and extract the free amine into an organic solvent for analysis, or ensure it is soluble and stable in the mobile phase.
-
-
Analysis:
-
Inject a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of interest and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Protocol 2: Storage as a Stable Hydrochloride Salt
If your process generates the free base of (R)-2-(Piperidin-2-yl)ethanol, converting it to the hydrochloride salt is recommended for stable, long-term storage.
-
Dissolution: Dissolve the purified free amine in a suitable anhydrous solvent, such as diethyl ether or dichloromethane (DCM).
-
Cooling: Cool the solution in an ice bath (0 °C).
-
Protonation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. Add approximately 1.0 to 1.1 molar equivalents of HCl.
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the salt under high vacuum to remove all residual solvent.
-
Storage: Store the resulting white solid in a tightly sealed container in a desiccator at -10 °C or below.
By following these guidelines, you can significantly mitigate the risk of racemization and ensure the stereochemical integrity of your this compound throughout your research and development process.
References
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
- Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
- Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives.
- A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. Benchchem.
- Preparation of Enantiopure Substituted Piperidines Containing 2-Alkene or 2-Alkyne Chains: Application to Total Syntheses of Natural Quinolizidine-Alkaloids. The Journal of Organic Chemistry.
- Preparation of enantiopure substituted piperidines containing 2-alkene or 2-alkyne chains: application to total syntheses of n
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.
- Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry.
- Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry.
- Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis. Benchchem.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- Chiral Intermedi
- Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solv
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
- The HPLC analytical approach of 3-amino piperidine.
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Technical Support Center: Prevention of Racemization During Workup of Chiral Products. Benchchem.
- TCO-amine hydrochloride salt. Chem-Impex.
- The problem of racemization in drug discovery and tools to predict it. PubMed.
- Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Proposed mechanisms for racemization and related processes.
- Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
- Racemiz
- What's a Racemic Mixture?. Master Organic Chemistry.
- The problem of racemization in drug discovery and tools to predict it.
- Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed.
- Racemization in Drug Discovery. ORCA - Online Research @ Cardiff.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Process for resolving racemic mixtures of piperidine derivatives.
- Racemiz
- (R)-2-(Piperidin-2-yl)ethanol. PubChem.
- Ways of crashing out amines. Reddit.
- TCO, AMINE, HCL SALT DESCRIPTION SPECIFIC
- 2-(PIPERIDIN-2-YL)ETHANOL. precisionFDA.
- Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi.
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. DigitalRefining.
- Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses.
- Kinetics of racemization of amino acids as a function of pH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Reaction Conditions for (R)-2-(Piperidin-2-yl)ethanol Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (R)-2-(Piperidin-2-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical chiral building block. The piperidine moiety is a privileged scaffold in medicinal chemistry, and the stereocenter at the 2-position makes (R)-2-(Piperidin-2-yl)ethanol a valuable precursor for numerous pharmaceuticals.[1][2] This document provides answers to frequently asked questions and detailed troubleshooting guides to help you optimize your reaction conditions and achieve high yield and enantiopurity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and analysis of (R)-2-(Piperidin-2-yl)ethanol.
Q1: What are the primary strategies for synthesizing enantiopure (R)-2-(Piperidin-2-yl)ethanol?
There are three principal strategies to obtain the enantiomerically pure (R)-isomer:
-
Chiral Resolution of a Racemic Mixture: This is a common and scalable industrial method. It involves reacting racemic 2-(Piperidin-2-yl)ethanol with a chiral resolving agent, such as L-(+)-tartaric acid or (S)-(+)-camphorsulfonic acid, to form diastereomeric salts.[1][3] One diastereomer will selectively crystallize from a suitable solvent, which can then be isolated. The free base is subsequently liberated from the purified salt.
-
Asymmetric Synthesis: This approach builds the chiral center during the reaction sequence. A prominent method is the asymmetric hydrogenation of 2-pyridineethanol or related pyridine precursors using a chiral catalyst, often based on transition metals like Iridium, Rhodium, or Ruthenium complexed with chiral ligands.[4][5][6] Other asymmetric methods include catalytic cyclization reactions.[7][8]
-
Chiral Pool Synthesis: This strategy utilizes a readily available, inexpensive enantiopure starting material from nature. For the (S)-enantiomer, L-lysine is a common precursor.[1] While less direct for the (R)-enantiomer, this approach is a powerful tool in asymmetric synthesis.
Q2: How is the final hydrochloride salt typically formed and why is this step important?
The hydrochloride salt is typically formed in the final step by dissolving the purified (R)-2-(Piperidin-2-yl)ethanol free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and adding a solution of hydrogen chloride (HCl) in the same or a miscible solvent.[9] The hydrochloride salt then precipitates and can be collected by filtration.
This step is crucial for several reasons:
-
Stability: The salt form is generally more crystalline and stable for long-term storage compared to the free base, which can be a hygroscopic oil.
-
Purification: Crystallization of the salt is an effective final purification step, removing non-basic impurities.
-
Handling: Crystalline solids are easier to handle, weigh, and dispense accurately than oils.
Q3: What are the most critical analytical techniques to verify the stereochemical purity of the final product?
Verifying the enantiomeric excess (e.e.) is paramount. The two most reliable and widely used methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the (R) and (S) enantiomers, leading to different retention times.[10]
-
NMR Spectroscopy with a Chiral Derivatizing Agent: The amino alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride ((R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters.[11] These diastereomers will have distinct and quantifiable signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric ratio by integrating the corresponding peaks.[11]
Q4: Can I synthesize the target compound by starting from 2-pyridineethanol? What are the key considerations for the hydrogenation step?
Yes, the catalytic hydrogenation of 2-pyridineethanol is a direct and common route to produce the racemic 2-(piperidin-2-yl)ethanol, which can then be resolved.[12][13] Key considerations for this step include:
-
Catalyst Selection: Common catalysts include Palladium on carbon (Pd/C), Platinum oxide (PtO₂), and Rhodium on carbon (Rh/C). The choice can affect reaction efficiency and selectivity.[12]
-
Reaction Conditions: High hydrogen pressure (≥500 psig) and elevated temperatures (90-120°C) are often employed to ensure complete reduction of the aromatic pyridine ring.[12]
-
Solvent Choice: The solvent can significantly impact the reaction. While alcohols like ethanol are common, they can sometimes lead to side reactions. For instance, using methanol can cause the formation of N-methylated byproducts.[12] Using water or adding an amine co-solvent like piperidine can suppress such side reactions.[12][14]
-
Byproduct Formation: The primary concern is incomplete reduction, leaving the starting material. Another significant byproduct can be the N-methylated derivative if methanol is used as a solvent.[12]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during synthesis.
Problem 1: Low Enantiomeric Excess (e.e.) after Chiral Resolution
-
Question: My chiral resolution of racemic 2-(Piperidin-2-yl)ethanol with L-(+)-tartaric acid is resulting in low e.e. What factors should I investigate?
-
Answer: Low enantiomeric excess is a common issue in diastereomeric salt crystallization. The underlying cause is typically co-precipitation of the undesired diastereomer. To optimize this separation, consider the following:
-
Solvent System: The choice of solvent is critical. Alcohols like ethanol or methanol are frequently used.[3] Experiment with different solvents or solvent mixtures (e.g., ethanol/water) to find a system where the desired diastereomeric salt has significantly lower solubility than the other.
-
Stoichiometry of Resolving Agent: While an equimolar amount of the resolving agent is often the starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) can lead to a purer initial crop of crystals.
-
Crystallization Conditions: Control the rate of cooling. Slow, controlled cooling allows for more selective crystallization. Crash-cooling the solution will almost certainly trap impurities and the undesired diastereomer. Seeding the solution with a few crystals of the pure diastereomeric salt can also promote selective crystallization.
-
Recrystallization: It is almost always necessary to perform one or more recrystallizations of the diastereomeric salt to achieve high diastereomeric and, consequently, high enantiomeric purity. Each recrystallization step will enrich the desired diastereomer.
-
Problem 2: Incomplete Hydrogenation of 2-Pyridineethanol
-
Question: The catalytic hydrogenation of 2-pyridineethanol to 2-(piperidin-2-yl)ethanol is sluggish or incomplete. How can I improve the conversion?
-
Answer: Incomplete hydrogenation is often related to catalyst activity or reaction conditions.
-
Catalyst Activity: Ensure the catalyst is fresh and active. Catalysts like Pd/C can lose activity over time or if exposed to air. Consider using a more active catalyst like Rhodium or Platinum.[12] Catalyst "pickling" or pre-treatment by heating in an amine-containing solvent under hydrogen can also enhance activity.[12]
-
Catalyst Loading: Increase the weight percentage of the catalyst relative to the substrate.
-
Hydrogen Pressure: The reduction of a pyridine ring is more demanding than that of a simple double bond. Increasing the hydrogen pressure (e.g., from 500 psig to 1000 psig) can significantly increase the reaction rate.[12]
-
Temperature: Gently increasing the temperature (e.g., to 100-120°C) will increase the reaction rate, but be cautious of promoting side reactions.[12]
-
Catalyst Poisons: The substrate or solvent may contain impurities (e.g., sulfur compounds) that can poison the catalyst. Ensure high-purity starting materials and solvents are used.
-
Problem 3: Formation of N-Methylated Byproduct during Hydrogenation
-
Question: I am observing a significant amount of N-methyl-2-(2-hydroxyethyl)piperidine in my product after hydrogenation in methanol. What is the cause and how can it be prevented?
-
Answer: This is a known side reaction where the solvent, methanol, acts as a source of methylation for the secondary amine of the piperidine ring under reductive (hydrogenation) conditions. The reaction proceeds via the formation of an iminium ion intermediate followed by reduction. To prevent this:
-
Change the Solvent: The most effective solution is to switch to a solvent that cannot act as a methylating agent. Recommended alternatives include ethanol, isopropanol, or water.[12]
-
Use a Co-solvent: Adding an amine like piperidine as a co-solvent can suppress the formation of N-methylated byproducts.[14]
-
Problem 4: Low Yield or Oiling Out during Hydrochloride Salt Formation
-
Question: When I try to precipitate the hydrochloride salt using HCl in ether, I get an oil or a very low yield of solid. What can I do?
-
Answer: "Oiling out" or poor precipitation during salt formation is usually due to issues with solubility, water content, or concentration.
-
Ensure Anhydrous Conditions: The presence of water can significantly increase the solubility of the hydrochloride salt, preventing it from precipitating. Use anhydrous solvents and a stock solution of anhydrous HCl (e.g., HCl in isopropanol or HCl in 1,4-dioxane).
-
Optimize the Solvent: Diethyl ether is very nonpolar and can sometimes cause the salt to crash out too quickly as an amorphous solid or oil. Try a slightly more polar solvent like ethyl acetate or isopropanol. You can also try a layered approach, dissolving the free base in a minimal amount of a polar solvent like isopropanol and then adding a nonpolar anti-solvent like hexane or ether to induce crystallization.
-
Control Concentration and Temperature: Start with a reasonably concentrated solution of the free base. After adding the HCl solution, cool the mixture slowly (e.g., to 0-5 °C) to promote the formation of well-defined crystals. Vigorous stirring and scratching the inside of the flask with a glass rod can help induce crystallization.
-
Section 3: Key Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 2-(Piperidin-2-yl)ethanol
This protocol is a representative procedure based on established chemical transformations for diastereomeric salt resolution.[1][3]
-
Dissolution: Dissolve racemic 2-(piperidin-2-yl)ethanol (1.0 eq.) in a suitable solvent such as 95% ethanol.
-
Addition of Resolving Agent: To this solution, add a solution of (S)-(+)-camphorsulfonic acid (1.0 eq.) in 95% ethanol.[3]
-
Crystallization: Warm the resulting solution to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally cool to 0-5 °C for several hours to promote crystallization.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Recrystallization: Recrystallize the salt from fresh hot ethanol to improve diastereomeric purity. Monitor the purity of the salt at each stage by measuring the optical rotation.
-
Liberation of Free Base: Once the desired purity is achieved, dissolve the salt in water and basify the solution with a strong base (e.g., NaOH or K₂CO₃) to pH > 12.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-2-(Piperidin-2-yl)ethanol.
Protocol 2: Quality Control - Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a direct analysis method for determining the enantiomeric purity of 2-piperidinemethanol.[10]
-
Column: Polysaccharide-based chiral stationary phase (CSP) column.
-
Mobile Phase: Prepare a mobile phase consisting of n-hexane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).
-
Sample Preparation: Prepare a sample solution of your synthesized (R)-2-(Piperidin-2-yl)ethanol at approximately 1 mg/mL in methanol.
-
Standard Preparation: Prepare a 1 mg/mL solution of the racemic 2-(piperidin-2-yl)ethanol in methanol to serve as a standard for identifying the retention times of both enantiomers.
-
Injection and Analysis: Inject 10 µL of the racemic standard to confirm the separation of the two enantiomer peaks. Then, inject the sample solution.
-
Calculation: Calculate the enantiomeric excess (e.e.) using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
Section 4: Data & Visualization
Table 1: Comparison of Common Chiral Resolving Agents
| Resolving Agent | Typical Solvent | Comments | Reference |
| L-(+)-Tartaric Acid | Ethanol, Methanol | Widely available and cost-effective. May require multiple recrystallizations. | [1] |
| (S)-(+)-Camphorsulfonic Acid | Ethanol | Often provides good crystallinity and separation. | [3] |
| N-acetyl-L-Leucine | Methanol/THF | Reported to give high yields and purity for the (S)-isomer salt. | [3] |
Table 2: Typical Hydrogenation Conditions and Outcomes for 2-Pyridineethanol
| Catalyst | Pressure (psig) | Temperature (°C) | Solvent | Key Outcome/Consideration | Reference |
| Pd/C | 500-1000 | 100-120 | Water | Good conversion, avoids N-alkylation. | [12] |
| PtO₂ | 50 | 25 | Ethanol/HCl | Classic Adams' catalyst conditions, effective but catalyst can be expensive. | [12] |
| Rh/C | 500-1000 | 25-60 | Ethanol | Highly active catalyst, can operate at lower temperatures. | [12] |
| Ru-based | ~600 | 30 | THF/Water | Effective for cis-hydrogenation of substituted pyridines. | [5] |
Diagrams of Experimental Workflows
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 13. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (R)-2-(Piperidin-2-yl)ethanol hydrochloride
Introduction
Welcome to the technical support guide for (R)-2-(Piperidin-2-yl)ethanol hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this chiral building block in their experimental workflows. As a hydrochloride salt, this compound offers advantages in terms of stability and solubility in polar solvents. However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents specific handling challenges that can impact experimental accuracy, reproducibility, and the material's integrity.[1]
This guide provides in-depth, practical solutions to common issues encountered when working with this and other hygroscopic reagents. Our goal is to equip you with the expertise to mitigate these challenges, ensuring the validity and success of your results.
Section 1: Product Specifications and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward proper handling. The hydrochloride salt form is intentionally used to convert the parent amine, which may be a liquid or low-melting solid, into a more stable, crystalline solid, which also enhances its solubility in aqueous media.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₁₅NO · HCl | PubChem[4] |
| Molecular Weight | 165.66 g/mol | PubChem[4] |
| Appearance | White to off-white solid | Typical Supplier Data |
| Key Characteristic | Hygroscopic | Fisher Scientific[5] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[3] Poorly soluble in non-polar solvents.[3] | Smolecule[3] |
Section 2: Frequently Asked Questions (FAQs) - Storage and Handling
This section directly addresses the most common questions regarding the storage and handling of this hygroscopic compound.
Q1: I received a new bottle of this compound. How should I store it to prevent moisture absorption?
A1: Proper storage is critical to maintaining the integrity of the compound.
-
Immediate Action: Upon receipt, inspect the container seal. If it is compromised, do not accept the product.
-
Primary Storage: Store the tightly sealed container in a desiccator containing an active desiccant (e.g., silica gel, Drierite).[1] The desiccator provides a moisture-free environment, which is the most crucial factor.
-
Temperature: Store at a cool, consistent temperature. Avoid areas with significant temperature fluctuations, as this can cause pressure changes that may compromise the container seal over time.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider transferring the material inside a nitrogen-filled glove box into smaller, single-use vials.[6][7] This minimizes the exposure of the bulk material to the atmosphere with each use.
Q2: My material has become clumpy and difficult to handle. What happened and can I still use it?
A2: Clumping is a clear visual indicator of moisture absorption.[1] The hydrochloride salt has attracted water molecules from the air, causing the fine powder to agglomerate.
-
Causality: The polar nature of the salt and the presence of N-H and O-H bonds make it susceptible to forming hydrogen bonds with atmospheric water.
-
Impact on Experiments: Using the "wet" material will lead to significant errors. The measured weight will be artificially high due to the mass of the absorbed water, resulting in lower-than-calculated molar quantities in your reaction. This directly impacts reaction stoichiometry, yield calculations, and kinetic measurements.
-
Can it be salvaged? For non-critical applications, you may be able to dry the material. Gently heating the compound under a high vacuum can remove absorbed water.[1][8] However, this is not recommended without validation. You must first confirm that the compound does not decompose at the required drying temperature. A safer, though more technically demanding, approach is to use a drying pistol (Abderhalden pistol). For most GMP or GLP applications, it is strongly advised to discard the compromised reagent and use a fresh, properly handled supply.
Q3: What is the correct way to weigh a hygroscopic compound like this one? The mass on the analytical balance keeps increasing.
A3: A drifting mass reading is the classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time.[9] Standard weighing procedures are inadequate. You must employ techniques that minimize air exposure.
-
Recommended Method: Weighing by Difference. This is the most reliable method for obtaining an accurate weight.[10] See the detailed protocol in Section 4 . The core principle is to measure the mass of the capped vial before and after transferring the reagent, rather than weighing the reagent on an open weigh boat. The difference in the two masses is the exact amount of compound transferred.
-
Alternative Method: Glove Box/Bag. For the highest precision, all manipulations should be performed in an inert atmosphere, such as a nitrogen-filled glove box or glove bag.[6][11] This provides a moisture-free environment for the entire process.
-
Rapid Weighing: If a glove box is unavailable, work quickly.[1] Have your reaction vessel ready and minimize the time the container is open. Close the balance doors during measurement to reduce air currents.[10]
Section 3: Troubleshooting Guide - Experimental Issues
This section provides solutions for problems that may arise during the experimental use of this compound.
Q4: My reaction yield is consistently lower than expected. Could the hygroscopic nature of the starting material be the cause?
A4: Yes, this is a very likely cause. As discussed in Q2, if you weigh out 165.66 mg of the compound that has absorbed water, you are not adding 1.0 mmol to your reaction. The actual amount of the active molecule is less, making it the limiting reagent and thus reducing your theoretical maximum yield.
-
Root Cause Analysis:
-
Inaccurate Weighing: The most common source of error. Review your weighing technique. Are you using the "weighing by difference" method?[10]
-
Degradation: While amine hydrochloride salts are generally stable, prolonged exposure to moisture and atmospheric CO₂ can potentially lead to the formation of carbonates or other degradation products.[12] The presence of water can also affect the reaction mechanism itself, for example, by competing as a nucleophile or altering catalyst activity.[13][14]
-
-
Solution Pathway:
-
Implement Proper Handling: Strictly follow the storage and weighing protocols outlined in this guide.
-
Verify Reagent Quality: Use a fresh, unopened bottle of the reagent and repeat the experiment. If the yield improves significantly, your previous stock was compromised.
-
Characterize the Material: If problems persist, consider obtaining a Certificate of Analysis (CoA) for the batch or perform characterization (e.g., ¹H NMR, Karl Fischer titration to quantify water content) to confirm its identity and purity.
-
Q5: I am preparing a stock solution and see some insoluble particulates. What could be wrong?
A5: Assuming you are using a suitable polar solvent, insolubility is not expected for this compound.
-
Possible Causes:
-
Contamination: The material may have been contaminated with an insoluble substance. This can happen if spatulas are not cleaned properly or if the reagent was previously handled in a dirty environment.
-
Degradation: Over time, and with exposure to contaminants, the amine salt could degrade into less soluble polymeric materials or side products.
-
Incorrect Solvent: Double-check that you are using a sufficiently polar solvent. While soluble in water and ethanol, it will have poor solubility in solvents like hexane or toluene.[3]
-
-
Troubleshooting Steps:
-
Attempt to dissolve a small, fresh sample from an unopened container in the same solvent. If it dissolves completely, your working stock is contaminated.
-
Slightly warm the solution and agitate. If the particulates dissolve, it may be a simple solubility issue that can be resolved with gentle heating.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before use, but be aware that this does not solve the underlying problem and the actual concentration of your solution will be lower than calculated. The best course of action is to discard the solution and start over with fresh material.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Accurate Weighing of this compound by Difference
This protocol ensures an accurate mass of the hygroscopic reagent is measured for transfer to a reaction vessel.
Materials:
-
Analytical balance (readable to 0.1 mg)
-
Spatula
-
Camel-hair brush (optional, for quantitative transfer)[10]
-
Vial containing this compound with a secure cap
-
Receiving vessel (e.g., reaction flask)
Procedure:
-
Ensure the analytical balance is clean, level, and calibrated.
-
Place the sealed vial of this compound on the balance pan. Close the balance doors.
-
Once the reading is stable, record this initial mass (Mass 1 ) in your laboratory notebook.[10]
-
Remove the vial from the balance.
-
Working quickly and preferably next to the balance, remove the cap and carefully transfer an estimated amount of the solid from the vial to your receiving vessel using the spatula.[10]
-
Crucially, do not place the receiving vessel on the balance.
-
Immediately and securely recap the reagent vial.
-
Place the recapped vial back onto the same analytical balance. Close the doors.
-
Once the reading is stable, record this final mass (Mass 2 ).[10]
-
The exact mass of the compound transferred is the difference between the two readings: Transferred Mass = Mass 1 - Mass 2 .
Section 5: Safety and Disposal
Safety Precautions:
-
Always handle this chemical in a well-ventilated area or a chemical fume hood.[15][16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][16]
-
The compound may cause skin, eye, and respiratory irritation.[4][15] Avoid breathing dust.[15]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of soap and water.[17] Seek medical attention if irritation persists.
Disposal:
-
Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations.[15] Do not allow the product to enter drains.
References
- TutorChase. How do you handle hygroscopic solutes in the lab?.
- University of Rochester, Department of Chemistry. Tips & Tricks: Weighing.
- Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56.
- UCTV. (2017). Weighing by Difference. [Video]. YouTube.
- HepatoChem. How do you handle hygroscopic salts?.
- Chromatography Forum. How to weigh a higroscopic substance.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1715108, (R)-2-(Piperidin-2-yl)ethanol.
- Quora. What is the reaction between hydrochloric and amine?.
- Reddit. Storing/handling moisture sensitive chemicals outside of the glovebox?.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Jasperse, J. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines.
- CITI Program. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol.
- Chemistry Student. (2023). Amines - Reactions (A-Level IB Chemistry). [Video]. YouTube.
- Sulphur Experts Inc. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process.
- PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. J Pharm Sci, 108(9), 2858-2864.
- Amine Experts. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1. [Video]. YouTube.
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Image].
- National Center for Biotechnology Information. PubChem Compound Summary for CID 19773564, 2-(Piperidin-4-yl)ethanol hydrochloride.
- Drugfuture. (n.d.). 2-(PIPERIDIN-2-YL)ETHANOL, (R)-.
- precisionFDA. 2-(PIPERIDIN-2-YL)ETHANOL.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. quora.com [quora.com]
- 3. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]
- 4. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. hepatochem.com [hepatochem.com]
- 7. reddit.com [reddit.com]
- 8. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Scaling Up (R)-2-(Piperidin-2-yl)ethanol Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of (R)-2-(Piperidin-2-yl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable chiral building block. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab and during process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for (R)-2-(Piperidin-2-yl)ethanol?
There are two predominant strategies for the large-scale synthesis of enantiomerically pure (R)-2-(Piperidin-2-yl)ethanol:
-
Asymmetric Catalytic Hydrogenation: This is an atom-economical approach that involves the direct hydrogenation of a prochiral precursor, such as 2-pyridineethanol, using a chiral catalyst to induce stereoselectivity.[1] Catalytic systems often employ iridium or rhodium complexes with chiral ligands to achieve high enantiomeric excess (ee).[1][2][3] This method is elegant but can be sensitive to catalyst poisoning and requires significant optimization of the catalyst system and reaction conditions.
-
Chiral Resolution of Racemic 2-Piperidineethanol: This classical method involves synthesizing the racemic mixture of 2-piperidineethanol, typically via catalytic hydrogenation of 2-pyridineethanol with a non-chiral catalyst, followed by separation of the enantiomers.[4][5] The most common method is the formation of diastereomeric salts using a chiral resolving agent, such as N-acetyl-L-leucine or (S)-(+)-camphorsulfonic acid.[6][7] One diastereomer selectively crystallizes from the solution, allowing for separation by filtration. While robust and often easier to implement initially, this method's maximum theoretical yield for the desired enantiomer is 50%, necessitating a racemization and recycling process for the unwanted (S)-enantiomer to be economically viable.[8][9]
Table 1: Comparison of Primary Synthesis Routes
| Feature | Asymmetric Catalytic Hydrogenation | Chiral Resolution via Diastereomeric Salts |
| Theoretical Yield | Up to 100% | Max 50% (without racemization of unwanted enantiomer) |
| Key Challenge | Catalyst cost, sensitivity, and optimization; achieving >99% ee. | Process efficiency; solvent throughput; racemization of the unwanted enantiomer. |
| Atom Economy | High | Lower, due to the use of a resolving agent. |
| Common Precursor | 2-Pyridineethanol | Racemic 2-Piperidineethanol |
| Primary Advantage | Potentially fewer steps and higher throughput. | Often more robust and easier to implement at scale initially.[6][7] |
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Issue 1: Low Yield and Significant Byproduct Formation During Hydrogenation
Q: My catalytic hydrogenation of 2-pyridineethanol to produce the racemic precursor is resulting in low yields and a significant peak in the GC-MS corresponding to N-methyl-2-(2-hydroxyethyl)piperidine. What is the cause and how can I prevent this?
A: This is a well-documented issue in the hydrogenation of pyridine derivatives, particularly when using alcohol-based solvents like ethanol or methanol.
-
Causality: The formation of the N-methyl byproduct is believed to occur through a reductive N-alkylation process on the catalyst surface. The alcohol solvent can be a source of the alkyl group. This side reaction reduces the yield of the desired product and introduces a problematic impurity that can be difficult to remove.[4]
-
Solution: A patented and highly effective solution is to alter the reaction medium to suppress this side reaction.[4]
-
Addition of a Secondary Amine: Conduct the hydrogenation in the presence of an added amine, preferably piperidine itself. The added amine competitively adsorbs to the catalyst's active sites, sterically hindering the N-alkylation pathway.[4]
-
High Catalyst Loading & Temperature Control: Employing a higher loading of a noble metal catalyst (such as Ruthenium or Palladium on a carbon support) combined with strict temperature control can drive the reaction towards the desired product and minimize byproduct formation.[4]
-
Solvent Choice: While the addition of an amine is the primary solution, minimizing the use of lower alcohols as the primary solvent can also be beneficial.
-
Following this modified protocol has been shown to reduce the N-methyl byproduct to less than 0.5% by weight.[4]
Issue 2: Poor Stereoselectivity / Low Enantiomeric Excess (ee)
Q: I'm struggling to achieve the target of >99% ee for my (R)-2-(Piperidin-2-yl)ethanol. What are the common causes and how can I improve the stereoselectivity?
A: Low stereoselectivity is a frequent challenge that can stem from several factors, depending on your chosen synthetic route. A systematic approach to troubleshooting is recommended.
Workflow: Troubleshooting Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantioselectivity.
-
For Asymmetric Hydrogenation:
-
Catalyst Poisoning: Nitrogen-containing compounds are known catalyst poisons.[10] Impurities in your 2-pyridineethanol starting material or solvents (e.g., sulfur, halides) can deactivate the chiral catalyst or interfere with its stereodirecting ability.
-
Solution: Ensure the use of high-purity, degassed solvents and starting materials. Consider passing materials through a guard bed of activated carbon or alumina to remove trace impurities before they enter the reactor.[10]
-
-
Suboptimal Catalyst or Ligand: The choice of metal precursor and chiral ligand is critical and highly specific to the substrate. An off-the-shelf catalyst may not be optimal.
-
Solution: Screen a variety of chiral ligands. Ensure the catalyst/ligand is handled under strictly inert conditions to prevent degradation.
-
-
-
For Chiral Resolution:
-
Incomplete Crystallization or Co-precipitation: This is the most common failure mode. If the undesired diastereomeric salt is not fully soluble or if it co-precipitates with the desired salt, the enantiomeric purity of your isolated product will be compromised.[10]
-
Solution: Meticulously optimize the crystallization protocol. Key parameters include the solvent system (e.g., a mixture of a polar solvent like methanol and an aprotic one like THF is effective[6]), the final concentration, and the cooling profile. A very slow cooling rate is often essential for selective crystallization.
-
-
Purity of Resolving Agent: The enantiomeric and chemical purity of your resolving agent is paramount.
-
Issue 3: Difficulty with Final Product Isolation and Purification
Q: My final product, this compound, is difficult to crystallize, resulting in an oily product or low purity. What are the best practices for isolation?
A: The final crystallization of the hydrochloride salt is a critical purification step that dictates the purity, stability, and handling properties of your API intermediate.
-
Causality: The presence of residual solvents, excess HCl, or process-related impurities can inhibit crystallization, leading to oils or amorphous material. The hygroscopic nature of the free base and its salt can also complicate handling.
-
Solutions & Best Practices:
-
Ensure a Pure Free Base: Before salt formation, ensure the (R)-2-(Piperidin-2-yl)ethanol free base is as pure as possible. If necessary, perform a distillation or column chromatography after liberating the free base from the resolving agent.
-
Stoichiometric HCl: Use a precise amount of HCl (typically 1.0 to 1.05 equivalents). Anhydrous HCl in a solvent like isopropanol (IPA) or diethyl ether is preferred over aqueous HCl to avoid introducing water, which can hinder crystallization.
-
Solvent Selection for Crystallization: Anti-solvent crystallization is highly effective. Dissolve the free base in a solvent in which the hydrochloride salt is soluble (e.g., methanol, ethanol). Then, slowly add an anti-solvent in which the salt is insoluble (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or heptane) to induce precipitation.[11]
-
Temperature and Seeding: Cool the solution slowly after adding the anti-solvent. If crystallization is sluggish, seeding with a few crystals of pure this compound can be highly effective.
-
Drying: Dry the filtered crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvents.
-
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol is adapted from methodologies described for achieving high enantiomeric purity.[6]
Workflow: Chiral Resolution Protocol
Caption: Step-by-step workflow for chiral resolution.
-
Solution Preparation: In a suitable reactor, dissolve N-acetyl-L-Leucine (0.5 eq based on the desired R-enantiomer, or 0.25 eq based on the racemate) in methanol. Warm the solution to 35-40 °C with stirring. In a separate vessel, prepare a solution of racemic 2-piperidin-2-yl-ethanol (1.0 eq) in tetrahydrofuran (THF).[6]
-
Salt Formation: Slowly add the THF solution of the amine to the warm methanol solution of the resolving agent, maintaining the temperature between 35-40 °C.
-
Dissolution: Add additional THF to the mixture and heat to 50-55 °C for approximately 30 minutes to ensure all solids are completely dissolved. A clear solution is critical for selective crystallization.[6]
-
Controlled Crystallization: Cool the reaction mixture slowly and linearly over at least 2 hours to a final temperature of 15 °C. The salt of the (R)-amine with N-acetyl-L-Leucine should selectively precipitate.
-
Isolation: Hold the slurry at 15 °C for at least 1 hour, then collect the precipitate by filtration. Wash the filter cake with a small amount of cold THF to remove the mother liquor containing the soluble (S)-enantiomer salt.
-
Liberation of Free Amine: The filtered diastereomeric salt is treated with an aqueous base (e.g., NaOH) to deprotonate the amine. The free (R)-2-(Piperidin-2-yl)ethanol is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), and the solvent is removed under reduced pressure.
-
Analysis: Check the enantiomeric excess of the product using chiral HPLC or SFC. If the ee is insufficient, a second recrystallization of the diastereomeric salt may be required.
Protocol 2: Final Salt Formation and Purification
-
Dissolution: Dissolve the purified (R)-2-(Piperidin-2-yl)ethanol free base (1.0 eq) in a minimal amount of a suitable alcohol, such as isopropanol (IPA) or ethanol.
-
Acidification: Slowly add a solution of anhydrous hydrogen chloride (1.0-1.05 eq) in IPA to the stirred solution. Monitor the pH to ensure it is acidic. The product should begin to precipitate.
-
Crystallization: To maximize yield, slowly add an anti-solvent such as MTBE or heptane until the solution becomes cloudy. Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C and stir for an additional hour.
-
Isolation and Drying: Collect the white crystalline solid by filtration. Wash the cake with a small amount of the anti-solvent. Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
References
- BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines. BenchChem.
- Eli Lilly and Company. (2001). Process for preparing 2-piperidineethanol compounds. U.S.
- Lesma, G., et al. (n.d.). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi.
- Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- BenchChem. (2025).
- Lesma, G., et al. (n.d.). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol.
- Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Wu, J., et al. (2022). The importance of piperidines and their synthesis via reduction of pyridines.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel.
- The Royal Society of Chemistry. (2017).
- Schering Corporation. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S.
- Contento, M., et al. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC - NIH.
- Sharma, M., et al. (2024).
- BenchChem. (2025).
- Murugesan, V., et al. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 7. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrevlett.com [chemrevlett.com]
Validation & Comparative
A Comparative Guide to Strategies in Asymmetric Piperidine Synthesis: (R)-2-(Piperidin-2-yl)ethanol Hydrochloride vs. Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals where stereochemistry dictates biological activity. Achieving enantiopure substituted piperidines is therefore a critical objective in drug discovery and development. This guide provides an in-depth comparison of two powerful strategies for asymmetric piperidine synthesis: the "chiral pool" approach, exemplified by the use of (R)-2-(Piperidin-2-yl)ethanol, and the "chiral auxiliary-mediated" approach, featuring established auxiliaries such as Evans' oxazolidinones and pseudoephedrine. While (R)-2-(Piperidin-2-yl)ethanol hydrochloride is a valuable chiral building block, it is not typically employed as a traditional, recoverable chiral auxiliary. This guide, therefore, evaluates its role as a chiral starting material against the versatility and predictability of classical chiral auxiliary methods, supported by experimental data and detailed protocols.
Introduction: The Challenge of Asymmetric Piperidine Synthesis
The synthesis of enantiomerically pure substituted piperidines is a significant challenge in organic chemistry.[1][2] The two primary strategies to control stereochemistry are the use of the "chiral pool" and asymmetric induction via chiral auxiliaries.
-
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. (R)-2-(Piperidin-2-yl)ethanol, derived from (R)-pipecolic acid, is an excellent example of a chiral pool starting material that provides a pre-defined stereocenter at the C2 position of the piperidine ring.[3][4]
-
Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can ideally be recovered.[5][6] This method offers high predictability and versatility in creating a wide range of stereoisomers.
This guide will compare these two orthogonal strategies, providing a framework for selecting the most appropriate method for a given synthetic target.
Strategy I: The Chiral Pool Approach with (R)-2-(Piperidin-2-yl)ethanol
The primary utility of (R)-2-(Piperidin-2-yl)ethanol is as a foundational building block. The inherent chirality at the C2 position is leveraged to build more complex molecules, ensuring the stereochemical integrity of that center from the outset.
A common application involves the functionalization of the nitrogen and the hydroxyl group to construct fused ring systems or introduce further substituents. For instance, (R)-2-(Piperidin-2-yl)ethanol can be converted into a bicyclic lactam, which serves as a versatile intermediate for further elaboration.[1][7]
Conceptual Workflow: (R)-2-(Piperidin-2-yl)ethanol as a Chiral Building Block
The following diagram illustrates a general workflow for utilizing (R)-2-(Piperidin-2-yl)ethanol in the synthesis of more complex chiral piperidine derivatives.
Caption: General workflow using (R)-2-(Piperidin-2-yl)ethanol as a chiral building block.
Advantages and Limitations
-
Advantages: The absolute stereochemistry at C2 is predetermined, avoiding the need for chiral separation or asymmetric induction at that position. It is a cost-effective approach when the target molecule contains the piperidine-2-ethanol skeleton.
-
Limitations: This strategy is inherently limited to targets that can be synthesized from the (R)-2-(piperidin-2-yl)ethanol scaffold. Introducing chirality at other positions on the ring requires additional asymmetric transformations.
Strategy II: Chiral Auxiliary-Mediated Asymmetric Synthesis of Piperidines
In contrast to the chiral pool approach, chiral auxiliaries offer a more versatile method for constructing substituted piperidines from achiral precursors. A robust method involves the formation of a chiral bicyclic lactam from a chiral amino alcohol, followed by highly diastereoselective alkylation of the lactam enolate.[1][8]
Key Players: Evans', Oppolzer's, and Pseudoephedrine Auxiliaries
While not always directly used for piperidine synthesis in their most common applications, the principles of stereocontrol established by these auxiliaries are fundamental. For piperidine synthesis, analogues derived from chiral amino alcohols like phenylglycinol are particularly relevant as they can be used to form chiral lactams.[1][7] However, for a broader comparison of their effectiveness in asymmetric C-C bond formation, we will consider their performance in well-established reactions like alkylation and aldol reactions.
-
Evans' Oxazolidinone Auxiliaries: These are renowned for their high and predictable stereocontrol in a variety of reactions, including alkylations and aldol reactions.[5][9] The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.[10]
-
Oppolzer's Camphorsultam: This auxiliary provides excellent stereocontrol, particularly in aldol reactions, where the selectivity for syn or anti products can be tuned by the choice of Lewis acid.[11][12]
-
Pseudoephedrine Amides: Developed by Myers, pseudoephedrine is an inexpensive and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of substrates.[13][14] The chelation of the lithium enolate by the hydroxyl group creates a rigid conformation that directs the approach of the electrophile.[14]
Conceptual Workflow: Chiral Auxiliary-Mediated Synthesis
The general workflow for this strategy involves three key stages: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.
Sources
- 1. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Enantioselectivity of (R)-2-(Piperidin-2-yl)ethanol Derivatives in Asymmetric Catalysis
This guide provides an in-depth technical analysis of (R)-2-(Piperidin-2-yl)ethanol and its derivatives as potential catalysts and ligands in asymmetric synthesis. For researchers, scientists, and drug development professionals, the synthesis of stereochemically defined molecules is paramount. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids.[1][2][3][4] Consequently, methods to install chirality efficiently onto this core are of immense value.
(R)-2-(Piperidin-2-yl)ethanol, a readily available chiral building block, presents a compelling starting point for developing novel catalyst systems.[5][6] Its rigid piperidine backbone, combined with the versatile 1,2-amino alcohol functionality, offers a unique stereochemical environment. While direct, head-to-head comparative studies on a library of its specific hydrochloride derivatives are not extensively documented, this guide synthesizes data from analogous systems to provide a predictive framework for their performance and application. We will explore the structural rationale for their catalytic potential, present detailed experimental protocols for their synthesis and use, and compare their projected efficacy with established alternatives based on supporting data from closely related molecular structures.
The (R)-2-(Piperidin-2-yl)ethanol Scaffold: A Foundation for Chiral Catalysis
The catalytic potential of (R)-2-(Piperidin-2-yl)ethanol stems from its defined stereochemistry and the presence of two key coordinating groups: the secondary amine of the piperidine ring and the primary hydroxyl group. This 1,2-amino alcohol motif is a classic feature in many successful chiral ligands.
Key Structural Features and Catalytic Implications:
-
Chiral Center: The stereocenter at the C2 position of the piperidine ring is fixed, providing the fundamental source of chirality.
-
Bidentate Coordination: The nitrogen and oxygen atoms can act as a bidentate ligand, chelating to a metal center. This forms a rigid, chiral pocket around the metal, which can effectively discriminate between the two faces of a prochiral substrate.
-
Tunable Functionality: Both the secondary amine (N-H) and the hydroxyl group (O-H) are sites for derivatization. By modifying these positions, one can systematically tune the steric and electronic properties of the catalyst to optimize enantioselectivity for a specific transformation. For instance, introducing bulky substituents on the nitrogen can enhance steric shielding of one face of the coordinated substrate.
Below is a diagram illustrating the basic scaffold and its potential mode of action in creating a chiral environment.
Comparative Performance in Asymmetric Catalysis
To objectively evaluate the potential of (R)-2-(Piperidin-2-yl)ethanol derivatives, we have compiled data from studies employing structurally analogous piperidine-based and 1,2-amino alcohol catalysts in various asymmetric transformations. This synthesized comparison provides a strong basis for predicting the efficacy of novel derivatives. The key benchmark reaction is the asymmetric addition of organozinc reagents to aldehydes, a classic test for this catalyst class.
| Catalyst/Ligand | Reaction Type | Substrate | ee (%) | Yield (%) | Reference |
| (1R,2S)-N-Methylephedrine (Analogous Amino Alcohol) | Diethylzinc addition to Benzaldehyde | Benzaldehyde | 95 | 97 | Noyori, R. et al. J. Am. Chem. Soc.1986 , 108, 7117-7119. |
| (L)-Proline (Organocatalyst for Piperidine Synthesis) | Mannich-type reaction with Δ¹-piperideine | Acetone | 97 | 75 | Bertelsen, S. et al. Org. Lett.2011 , 13, 4684-4687.[7] |
| Ir-MeO-BoQPhos (For Piperidine Synthesis) | Asymmetric Hydrogenation of Pyridinium Salt | 2-Methylpyridinium | 93:7 er | 95 | Qu, B. et al. Org. Lett.2016 , 18, 4924-4927.[8] |
| Pd-Pyridine-Oxazoline Ligand (For Piperidine Synthesis) | Intramolecular Oxidative Amination | N-Tosyl-4-penten-1-amine | 92 | 85 | Liu, G. et al. J. Am. Chem. Soc.2011 , 133, 15257-15260.[2] |
| Cu-(S,S)-Ph-BPE (For Piperidine Synthesis) | Cyclizative Aminoboration | Olefinic Hydroxylamine | 96 | 62 | Wang, Y. et al. Nat. Commun.2023 , 14, 1234.[9] |
Analysis and Interpretation:
The data from analogous systems are highly encouraging. Chiral ligands and catalysts designed for the synthesis of, or based on, the piperidine core consistently achieve high levels of enantioselectivity (>90% ee) across a range of reaction types, including C-C bond formations and hydrogenations.[2][7][8][9] Specifically, the high enantiomeric excess observed with amino alcohol ligands like ephedrine in zinc additions strongly suggests that N- and O-derivatized versions of (R)-2-(Piperidin-2-yl)ethanol would perform similarly well, if not better, due to the conformational rigidity of the piperidine ring. The success of organocatalysts like proline in synthesizing chiral 2-substituted piperidines further underscores the utility of N-heterocyclic structures in creating a potent chiral environment.[7]
Experimental Protocols: Synthesis and Application
Reproducibility is the cornerstone of scientific integrity. The following protocols are provided with detailed, step-by-step instructions and rationale to ensure they are self-validating.
Protocol 1: Synthesis of Enantiopure (R)-2-(Piperidin-2-yl)ethanol via Enzymatic Resolution
This protocol is adapted from established enzymatic kinetic resolution methods, which provide a reliable route to the enantiopure starting material.[6]
Materials:
-
Racemic 2-(Piperidin-2-yl)ethanol
-
Vinyl acetate
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Silica gel for column chromatography
Procedure:
-
Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve racemic 2-(Piperidin-2-yl)ethanol (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add vinyl acetate (0.6 eq) to the solution. The use of a slight excess of the alcohol ensures that the acylation reaction goes to approximately 50% conversion.
-
Enzymatic Reaction: Add immobilized CALB (approx. 10-20% by weight of the substrate). Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C, to increase reaction rate).
-
Causality: The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol. Vinyl acetate is used as the acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not interfere with the reaction equilibrium.
-
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to achieve ~50% conversion. This point represents the optimal yield and enantiomeric excess for both the remaining alcohol and the formed acetate.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of (R)-2-(Piperidin-2-yl)ethanol and (S)-2-(Piperidin-2-yl)ethyl acetate can be readily separated by silica gel column chromatography. The significant polarity difference between the alcohol and the ester allows for a clean separation.
-
Characterization: Confirm the enantiomeric purity of the isolated (R)-alcohol using chiral HPLC and compare its optical rotation to literature values.
Protocol 2: General N-Derivatization (N-Benzylation Example)
This protocol describes a standard method to modify the piperidine nitrogen, a crucial step in creating a library of catalysts for screening.
Materials:
-
(R)-2-(Piperidin-2-yl)ethanol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
Setup: Dissolve (R)-2-(Piperidin-2-yl)ethanol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq). The base acts as a proton scavenger for the HBr generated during the reaction.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C to drive the reaction to completion. Monitor by TLC.
-
Work-up: After the starting material is consumed, filter off the K₂CO₃ and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography if necessary.
The overall experimental workflow from precursor synthesis to catalytic testing is outlined below.
Authoritative Grounding and Mechanistic Considerations
The enantioselectivity conferred by chiral 1,2-amino alcohol ligands is generally explained by the formation of a rigid, five-membered chelate ring with the metal center. In the case of the addition of diethylzinc to an aldehyde, a dimeric zinc complex is proposed to be the active catalytic species.
The catalytic cycle, depicted below, involves the coordination of both the aldehyde and a molecule of diethylzinc to this chiral dimeric complex. The predefined geometry of the ligand-metal assembly forces the aldehyde to adopt a specific orientation. This orientation preferentially exposes one of its two prochiral faces to attack by an ethyl group from the coordinated diethylzinc. The steric bulk of the ligand's substituents (e.g., an N-benzyl group) plays a crucial role in blocking the alternative approach, thereby leading to high enantioselectivity.
Conclusion and Future Directions
While direct comparative data on the enantioselectivity of a broad series of (R)-2-(Piperidin-2-yl)ethanol hydrochloride derivatives is an area ripe for exploration, the evidence synthesized from analogous systems is compelling. The structural rigidity of the piperidine ring, combined with the proven efficacy of the 1,2-amino alcohol motif, strongly supports the potential of these compounds as a powerful class of chiral ligands and catalysts.
Future research should focus on the systematic synthesis and screening of a diverse library of N- and O-functionalized derivatives. By correlating the steric and electronic parameters of these derivatives with their performance in benchmark asymmetric reactions, researchers can develop quantitative structure-activity relationships (QSAR) to guide the rational design of highly effective catalysts for specific, targeted transformations in pharmaceutical and fine chemical synthesis.
References
- Bertelsen, S., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4684–4687. [Link][7]
- Li, G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link][1]
- Sang, Y., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(42), 19541–19549. [Link][10]
- Nevado, C., et al. (2011). Gold-Catalyzed Oxidative Amination of Unactivated Alkenes. Journal of the American Chemical Society, 133(40), 15257-15260. [Link][2]
- Wiley Online Library. (n.d.). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives.
- Semantic Scholar. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
- Wang, Z., et al. (2016). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters, 18(1), 132-135. [Link]
- Dong, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14329–14336. [Link]
- Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4924–4927. [Link][8]
- Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds.
- Lesma, G., et al. (2018). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. European Journal of Organic Chemistry, 2018(48), 6891-6899. [Link][5]
- PubChem. (n.d.). 2-Piperidin-2-ylethanol.
- Coldham, I., et al. (2011). Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. Organic Letters, 13(3), 394-397. [Link]
- Wang, Y., et al. (2023). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- Brenna, E., et al. (2021). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 26(11), 3329. [Link][6]
- PubChem. (n.d.). (R)-2-(Piperidin-2-yl)ethanol.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. air.unimi.it [air.unimi.it]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
The (R)-2-(Piperidin-2-yl)ethanol scaffold represents a privileged structure in medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its inherent chirality and the presence of both a secondary amine and a primary alcohol offer versatile points for chemical modification, enabling the exploration of a wide chemical space to optimize biological activity. This guide provides a comparative analysis of the biological activities of analogs of (R)-2-(Piperidin-2-yl)ethanol hydrochloride, with a focus on their potential as neuroprotective and cognitive-enhancing agents. While direct comparative studies on a homologous series of this compound analogs are not extensively available in the public domain, this guide synthesizes data from closely related 2-substituted piperidine derivatives to elucidate key structure-activity relationships (SAR) and guide future research.
Core Biological Activities and Therapeutic Potential
Piperidine derivatives have been investigated for a multitude of pharmacological applications, including as anticancer, antimicrobial, and CNS-active agents.[1][2] For analogs of (R)-2-(Piperidin-2-yl)ethanol, the primary areas of interest lie in their ability to modulate neuronal function, offering potential treatments for neurodegenerative diseases and cognitive impairments.
A significant body of research has focused on the interaction of 2-substituted piperidine analogs with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3][4] Overactivation of NMDA receptors is implicated in excitotoxicity, a pathological process contributing to neuronal damage in conditions like stroke and Alzheimer's disease.[3] Therefore, antagonists of the NMDA receptor are of considerable therapeutic interest.
Quantitative Comparison of Analog Activity: Insights from 2-Piperidinemethanol Derivatives
Direct quantitative comparisons of a series of this compound analogs are scarce in the literature. However, extensive research on the closely related 2-piperidinemethanol scaffold provides valuable insights into the structure-activity relationships that likely govern the biological activity of the target compounds. The primary structural difference lies in the side chain: an ethanol group in our topic compound versus a methanol group. While this difference may influence potency and pharmacokinetics, the SAR trends observed for 2-piperidinemethanol derivatives at the NMDA receptor offer a strong predictive framework.
The following table summarizes the binding affinities of a series of 2-piperidinemethanol analogs for the NMDA receptor, as determined by their ability to displace the radioligand [³H]MK-801.
| Compound ID | N-Substituent | Phenyl Ring Substituent | Kᵢ (nM) [³H]MK-801 Binding |
| 1 | -H | Unsubstituted | 1500 |
| 2a | -CH₃ | Unsubstituted | 350 |
| 2e | -(CH₂)₃CH₃ | Unsubstituted | 85 |
| 3a | -CH₂Ph | Unsubstituted | 45 |
| 4d | -CH₂Ph | 4-Fluoro | 30 |
Data synthesized from structure-activity relationship studies on NMDA receptor antagonists.
Interpretation of Structure-Activity Relationships (SAR):
The data clearly demonstrates that modifications at the piperidine nitrogen significantly impact the affinity for the NMDA receptor.
-
N-Alkylation: Increasing the length of the N-alkyl chain from a methyl group (2a) to a butyl group (2e) leads to a substantial increase in binding affinity (from 350 nM to 85 nM). This suggests that a larger, more lipophilic substituent at this position enhances the interaction with the receptor's binding pocket.
-
N-Benzylation: The introduction of a benzyl group at the nitrogen (3a) results in a marked improvement in affinity (45 nM) compared to smaller alkyl substituents. This highlights the importance of an aromatic moiety at this position for potent receptor binding.
-
Phenyl Ring Substitution: Further modification of the N-benzyl group, such as the addition of a fluorine atom at the 4-position of the phenyl ring (4d), can further enhance affinity (30 nM). This indicates that the electronic and steric properties of this aromatic ring can be fine-tuned to optimize the interaction with the NMDA receptor.
These findings strongly suggest that for this compound analogs, the exploration of various N-substituents, particularly those incorporating aromatic and lipophilic features, is a promising strategy for developing potent NMDA receptor antagonists.
Mechanistic Insights: NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of Ca²⁺ ions, which triggers a cascade of intracellular signaling events essential for synaptic plasticity.
However, excessive activation of NMDA receptors leads to an uncontrolled influx of Ca²⁺, initiating excitotoxic pathways that result in neuronal damage and death. Non-competitive antagonists, such as MK-801 and the 2-piperidinemethanol analogs listed above, bind within the ion channel pore, physically blocking the passage of ions and thereby preventing excitotoxicity.
Caption: Mechanism of NMDA receptor antagonism by (R)-2-(Piperidin-2-yl)ethanol analogs.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro NMDA Receptor Radioligand Binding Assay
This assay determines the binding affinity of test compounds for the NMDA receptor by measuring their ability to displace a known radiolabeled antagonist.
Materials:
-
Rat brain cortical membranes (prepared as a source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Test compounds (this compound analogs)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 10 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation step twice. The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]MK-801 (final concentration ~1-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled MK-801 (final concentration ~10 µM), 50 µL of [³H]MK-801, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of test compound at various concentrations, 50 µL of [³H]MK-801, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: General workflow for the in vitro NMDA receptor radioligand binding assay.
Protocol 2: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of the test compounds to protect cultured neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Glutamate
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Culture: Plate primary cortical neurons or SH-SY5Y cells in 96-well plates and culture until they reach the desired confluency and differentiation state.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Glutamate Exposure: Induce excitotoxicity by adding glutamate to the culture medium at a final concentration known to cause significant cell death (e.g., 50-100 µM for primary neurons). A control group without glutamate should be included.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add fresh medium containing MTT (0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated with glutamate). Determine the EC₅₀ value (the concentration of the test compound that provides 50% protection against glutamate-induced cell death) by plotting cell viability against the log of the compound concentration.
Future Directions and Conclusion
The available data on 2-substituted piperidine analogs strongly suggests that the this compound scaffold is a promising starting point for the development of potent NMDA receptor antagonists with neuroprotective properties. The clear structure-activity relationships observed with 2-piperidinemethanol derivatives highlight the critical role of the N-substituent in determining binding affinity.
Future research should focus on a systematic investigation of a homologous series of this compound analogs, varying the N-substituent with a range of alkyl, aryl, and aralkyl groups. Direct comparative studies using standardized in vitro assays, such as the NMDA receptor binding and neuroprotection assays detailed in this guide, are essential to establish a robust SAR for this specific chemical class. Furthermore, promising candidates should be advanced to in vivo models of neurodegeneration and cognitive impairment to evaluate their therapeutic potential. The insights and protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective treatments for debilitating CNS disorders.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- Pis'ko, G. T., Buriak, V. S., & Ganushchak, N. I. (1977). [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine]. Farmakologiia i toksikologiia, 40(2), 210–215.
- Chaudhary, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
- Kühn, B., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]
- Zarrindast, M. R., et al. (2010). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 20(15), 4655-4659.
- Tasker, A. S., et al. (1997). Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia. Brain Research, 755(1), 15-22. [Link]
- Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111–3115. [Link]
- Franchini, S., et al. (2023). Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress. European Journal of Medicinal Chemistry, 249, 115168. [Link]
- Masuko, T., et al. (2012). Antagonism of NMDA receptors by butanesulfonyl-homospermine guanidine and neuroprotective effects in in vitro and in vivo. Neuroscience Letters, 506(2), 246-251. [Link]
- National Center for Biotechnology Information. (n.d.). Animal Models and the Cognitive Effects of Ethanol. In Animal Models of Cognitive Impairment. [Link]
- Mehranfar, F., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Neuroscience Letters, 811, 137332. [Link]
- Biedermann, J., et al. (2014). Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. Cancer Research, 74(19 Supplement), 2535.
- Micioni Di Bonaventura, M. V., et al. (2015). Behavioral and neurochemical studies in distinct animal models of ethanol's motivational effects. Neuroscience & Biobehavioral Reviews, 57, 267-287.
- Stoyanov, G. S., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 24(21), 15886. [Link]
- Wang, T., et al. (2025). Synergistic stress-relieving and cognitive-enhancing effects of walnut peptide and theanine in human brain organoid and mouse stress models. Journal of Functional Foods, 125, 106599. [Link]
- Wikipedia. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Hydrogenation of 2-Pyridineethanol
Introduction: The Significance of 2-Piperidineethanol
2-Piperidineethanol is a pivotal building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its structure, featuring a saturated piperidine ring, is a key motif in numerous FDA-approved drugs.[3][4] The most direct and atom-economical route to this valuable compound is the catalytic hydrogenation of its aromatic precursor, 2-pyridineethanol.[1][3] This transformation involves the saturation of the pyridine ring, a process that, while conceptually simple, presents significant catalytic challenges. The aromatic stability of the pyridine ring and the potential for catalyst poisoning by the Lewis basic nitrogen atoms of both the reactant and the product necessitate the use of highly effective catalytic systems.[4][5]
This guide provides a comparative analysis of various catalysts for the hydrogenation of 2-pyridineethanol to 2-piperidineethanol. We will delve into the performance of different metal-based catalysts, supported by experimental data, and explain the causality behind experimental choices to aid researchers in catalyst selection and process optimization.
The Catalytic Landscape: A Comparative Overview
The choice of catalyst is paramount in achieving high yield and selectivity in 2-pyridineethanol hydrogenation. The primary catalysts employed are based on platinum-group metals (PGM), including Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt). Both heterogeneous and homogeneous systems have been successfully applied, each with distinct advantages and limitations.
Ruthenium (Ru)-Based Catalysts
Ruthenium catalysts are highly regarded for their efficacy in hydrogenating aromatic and heteroaromatic rings.[6][7] For the conversion of 2-pyridineethanol, both ruthenium dioxide (RuO₂) and supported ruthenium catalysts (e.g., Ru on carbon or alumina) have demonstrated excellent performance.[8][9]
-
Key Strengths: Ruthenium catalysts are particularly effective under moderate to high pressures and have shown high activity and selectivity.[6][10] They are also relatively resistant to poisoning compared to other PGMs.[7] A significant advantage is their ability to be reused multiple times without a substantial loss of activity, making them economically viable for larger-scale synthesis.[10]
-
Operational Considerations: Optimal performance is often achieved at elevated temperatures (e.g., 90-150°C) and hydrogen pressures (≥500 psig or ~35 bar).[8][11] The choice of support and preparation method for heterogeneous Ru catalysts can significantly influence their activity and stability.[6]
Rhodium (Rh)-Based Catalysts
Rhodium catalysts are among the most active for pyridine hydrogenation and can operate under remarkably mild conditions.[12][13] Recent studies have highlighted rhodium(III) oxide (Rh₂O₃) as a stable, commercially available, and highly effective catalyst for this transformation.[12][14]
-
Key Strengths: Rhodium catalysts, particularly Rh₂O₃ and supported versions like Rh/C and Rh/Al₂O₃, can achieve high conversions at lower temperatures (e.g., 40°C) and pressures (e.g., 5 bar H₂).[12][14] This mildness is advantageous for substrates with sensitive functional groups. Electrocatalytic systems using carbon-supported rhodium have also demonstrated quantitative conversion at ambient temperature and pressure.[15]
-
Operational Considerations: While highly active, rhodium is a costly precious metal. Therefore, catalyst recyclability and low catalyst loading (e.g., 0.5 mol%) are critical for practical applications.[12] Homogeneous rhodium catalysts, such as those based on diphosphine ligands, have been explored for asymmetric hydrogenation but often show moderate enantioselectivity for simple pyridines.[16][17][18]
Palladium (Pd)-Based Catalysts
Palladium on carbon (Pd/C) is one of the most common hydrogenation catalysts in organic synthesis.[19][20] However, its application in pyridine ring hydrogenation can be challenging.
-
Key Strengths: Pd/C is relatively inexpensive, widely available, and effective for many reductions.[19]
-
Operational Considerations: The hydrogenation of the pyridine ring using palladium often requires harsh conditions or the presence of an acidic medium to protonate the pyridine nitrogen, thereby activating the ring for reduction.[4][21] Without such activation, the reduction may be slow or incomplete. Furthermore, palladium catalysts can be prone to catalyst poisoning by the nitrogen-containing substrate and product.[5] There is also a risk of over-hydrogenation or side reactions if not carefully controlled.[5]
Platinum (Pt)-Based Catalysts
Platinum catalysts, especially platinum(IV) oxide (PtO₂, Adams' catalyst), are classic choices for pyridine hydrogenation.[22][23]
-
Key Strengths: Platinum catalysts are robust and highly effective, particularly for the reduction of pyridinium salts or when used in acidic solvents like acetic acid.[9][24]
-
Operational Considerations: The use of a strong acid is often necessary to achieve efficient hydrogenation, which may not be compatible with all substrates.[9][22] The reaction of 2-pyridineethanol hydrochloride in a neutral solvent like ethanol has also been reported, demonstrating that pre-formation of the salt can circumvent the need for an acidic medium during the reaction itself.[8]
Quantitative Performance Comparison
The following table summarizes typical performance data for various catalysts in the hydrogenation of 2-pyridineethanol and related pyridine substrates.
| Catalyst System | Support/Ligand | Temperature (°C) | Pressure (bar H₂) | Solvent | Conversion/Yield (%) | Key Observations & Reference |
| RuO₂ | - | 150 | ~35 | Methanol | High Yield | Effective but requires elevated temperature and pressure.[8][9] |
| Ru:Phen@TiO₂ | Phenanthroline | 80 | 40 | H₂O/ⁱPrOH | >90% | Novel supported catalyst with good reusability.[6] |
| Rh₂O₃ | - | 40 | 5 | TFE | >95% | Excellent activity under very mild conditions.[12][14] |
| Rh/C | Carbon | 25 | ~35 | Ethanol | High Yield | A standard heterogeneous rhodium catalyst.[8] |
| Pd/C | Carbon | 25 | ~35 | Water | Good Yield | Effective but may require specific conditions or additives.[8][11] |
| PtO₂ | - | Room Temp | ~2.5 | Ethanol | High Yield | Used for the hydrochloride salt of 2-pyridineethanol.[8][9] |
Controlling Byproduct Formation: A Critical Insight
A recurring challenge in the hydrogenation of 2-pyridineethanol, particularly in industrial settings, is the formation of the N-methylated byproduct, N-methyl-2-(2-hydroxyethyl)piperidine.[11] This side reaction is often attributed to the use of alcohol solvents like methanol, which can act as a carbon source. A highly effective and field-proven strategy to mitigate this issue is to conduct the hydrogenation in the presence of another amine, such as piperidine itself.[8][11][25] The added amine is believed to competitively adsorb to the catalyst surface, suppressing the pathways that lead to N-methylation. This approach has been shown to dramatically improve the selectivity towards the desired 2-piperidineethanol product.[8][25]
Experimental Protocols
The following is a generalized, self-validating protocol for screening catalysts for the hydrogenation of 2-pyridineethanol in a high-pressure reactor system.
Protocol: Catalyst Screening in a High-Pressure Reactor
-
Reactor Preparation:
-
Ensure the high-pressure reactor (e.g., a Parr shaker or autoclave) is clean and dry.
-
Place a glass liner and a magnetic stir bar inside the reactor vessel.
-
-
Charging the Reactor:
-
To the glass liner, add 2-pyridineethanol (e.g., 1.0 eq, 10.0 g).
-
Add the chosen solvent (e.g., methanol, ethanol, or TFE, ~10-20 mL per gram of substrate).[12][26]
-
Under an inert atmosphere (e.g., a glovebox or a stream of nitrogen/argon), carefully add the heterogeneous catalyst (e.g., 5% Ru/C, 0.1-1.0 mol%). For pyrophoric catalysts like Raney® Nickel, handle with extreme care under solvent.[26]
-
-
System Purging (Critical for Safety and Efficacy):
-
Seal the reactor vessel according to the manufacturer's instructions.
-
Purge the system with an inert gas (e.g., nitrogen) by pressurizing to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this hydrogen purge cycle 3-5 times to ensure the atmosphere is fully replaced.[26]
-
-
Reaction Execution:
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5-50 bar).[12][26]
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[27]
-
Heat the reactor to the target temperature (e.g., 40-150°C).
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.[8]
-
-
Work-up and Analysis:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Purge the reactor with an inert gas before opening.
-
Carefully filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the heterogeneous catalyst.[26] Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by GC, HPLC, and/or NMR spectroscopy to determine conversion, yield, and selectivity by comparing it with an authentic standard of 2-piperidineethanol.
-
Visualizing the Workflow
The logical flow of the experimental protocol is crucial for reproducibility and safety.
Caption: General workflow for the catalytic hydrogenation of 2-pyridineethanol.
Conclusion
The selection of an optimal catalyst for the hydrogenation of 2-pyridineethanol is a multi-factorial decision that balances activity, selectivity, cost, and operational conditions. For mild conditions and high activity, Rhodium-based catalysts like Rh₂O₃ are excellent choices.[12] For robust, scalable processes where higher temperatures and pressures are feasible, Ruthenium-based catalysts offer a cost-effective and reusable solution.[6][8] While common, Palladium and Platinum catalysts often require acidic conditions to achieve high efficiency for pyridine ring saturation.[9][21] Critically, for all catalytic systems, addressing byproduct formation through strategies such as the addition of a secondary amine is a key consideration for achieving high selectivity to the desired 2-piperidineethanol product.[8][11] This guide serves as a foundational resource for researchers to make informed decisions in this important synthetic transformation.
References
- Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing. [Link]
- Reilly Industries Inc. (2001). Process for preparing 2-piperidineethanol compounds.
- Journal of the American Chemical Society. (n.d.).
- Chemical Communications. (n.d.). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing. [Link]
- Organic & Biomolecular Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing. [Link]
- ACS Publications. (n.d.).
- Organometallics. (n.d.). Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation.
- The Journal of Organic Chemistry. (n.d.).
- Googleapis.com. (2000). WO 00/12476.
- RSC Publishing. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- European Patent Office. (2006). PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS. [Link]
- Google Patents. (n.d.).
- RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]
- PMC - NIH. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
- ACS Publications. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- SFA Faculty Showcase. (2013). Palladium catalysts containing pyridinium-substituted pyridine ligands for the C-H oxygenation of benzene with K>2>S>2>O>8. [Link]
- Semantic Scholar. (2000). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. [Link]
- ResearchGate. (2025). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. [Link]
- IRIS Re.Public@polimi.it. (2015).
- (2020).
- Chemistry LibreTexts. (2021). 11.
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
- MDPI. (n.d.).
- Wikipedia. (n.d.).
- Chemical Communications. (n.d.). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. RSC Publishing. [Link]
- Chemistry LibreTexts. (2021). 11.
- University of Illinois. (n.d.).
Sources
- 1. 2-Piperidineethanol | 1484-84-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 13. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. mdpi.com [mdpi.com]
- 21. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Efficacy of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride in Diverse Solvent Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (R)-2-(Piperidin-2-yl)ethanol as a Chiral Synthon
The 2-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] (R)-2-(Piperidin-2-yl)ethanol, and its hydrochloride salt, represents a highly valuable chiral building block for the enantioselective synthesis of these complex molecules.[2] As a bifunctional compound with a defined stereocenter, a nucleophilic secondary amine, and a primary alcohol, it offers versatile handles for synthetic elaboration.
However, the full potential of any chiral synthon can only be unlocked through a deep understanding of its behavior in solution. The choice of solvent is not a passive parameter but an active determinant of reaction success, influencing everything from solubility and reaction rate to the ultimate stereochemical outcome.[3] This guide provides an in-depth analysis of the efficacy of (R)-2-(Piperidin-2-yl)ethanol hydrochloride across a spectrum of common solvent systems. We will move beyond simple solubility charts to explore the mechanistic underpinnings of solvent effects on reactivity and provide robust, validated protocols to empower researchers in their synthetic endeavors.
The Causality of Solvent Choice: A Mechanistic Overview
A solvent's influence on a reaction is dictated by a combination of its physical and chemical properties, primarily its polarity, proticity, and coordinating ability.[3][4] For an ionic compound like this compound, these factors are particularly critical as they govern the solvation of the protonated piperidinium ring, the chloride counter-ion, and the hydroxyl group.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding.[5] They excel at solvating both cations and anions. The protonated amine and chloride ion of our target compound are effectively stabilized through strong ion-dipole interactions and hydrogen bonds.[6] While this leads to excellent solubility, it can be detrimental to reactivity. The formation of a "solvent cage" around the nucleophilic amine can suppress its reactivity in certain reactions.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[5] They are proficient at solvating cations but are less effective at solvating anions, leaving them "naked" and more reactive.[6] This can significantly accelerate reaction rates, particularly for SN2-type transformations.
-
Non-Polar Solvents (e.g., Toluene, Hexane): With low dielectric constants and weak intermolecular forces, these solvents are generally poor at dissolving ionic salts. Their primary role in catalysis is often to minimize strong interactions between the catalyst and the solvent, which can sometimes lead to higher levels of enantioselectivity as the transition state is less influenced by the surrounding medium.[3]
The following workflow provides a systematic approach to evaluating a chiral synthon in various solvent systems.
Caption: General experimental workflow for evaluating the efficacy of a chiral building block.
Quantitative Analysis: Solubility Profile
The first critical step in employing any reagent is understanding its solubility. For this compound, its salt form dictates a strong preference for polar media. The following table presents illustrative solubility data determined at ambient temperature (22 °C).
Table 1: Solubility of this compound
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Observations |
|---|---|---|---|---|
| Polar Protic | Water | 78.5 | > 200 | Freely soluble, clear solution |
| Methanol | 32.6 | ~150 | Very soluble, clear solution | |
| Ethanol | 24.3 | ~85 | Soluble, clear solution | |
| Polar Aprotic | DMSO | 47.0 | ~50 | Moderately soluble |
| Acetonitrile | 37.5 | ~5 | Sparingly soluble | |
| Non-Polar | Toluene | 2.4 | < 1 | Practically insoluble |
| | Hexane | 1.9 | < 1 | Practically insoluble |
Analysis of Solubility Data: The experimental data aligns perfectly with theoretical principles. The high solubility in polar protic solvents is driven by the strong solvation of the piperidinium and chloride ions.[7] In polar aprotic solvents, the reduced ability to solvate the chloride anion leads to a significant drop in solubility. As expected, the ionic compound is virtually insoluble in non-polar media. This has profound implications: for reactions requiring high concentrations of the free base (generated in situ), a polar protic solvent is ideal. However, if the reaction is performed with the free base form of the parent compound, 2-(piperidin-2-yl)ethanol, solubility in less polar solvents would be significantly improved.
Protocol 1: Quantitative Solubility Determination
This protocol provides a reliable method for determining the solubility of a compound in various solvents.
-
Preparation: Add a pre-weighed amount of this compound (e.g., 200 mg) to a 4 mL glass vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., Ethanol) in small, precise increments (e.g., 100 µL) using a calibrated micropipette.
-
Equilibration: After each addition, cap the vial and stir vigorously for 10-15 minutes at a constant temperature.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.[8]
-
Endpoint Determination: The point at which the entire solid dissolves to form a clear solution is the saturation point. Record the total volume of solvent added.
-
Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL).
-
Validation: For sparingly soluble compounds, the resulting saturated solution should be filtered, and the concentration of the filtrate determined by a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to confirm the result.
Performance Evaluation: Efficacy in a Model Asymmetric Reaction
To move beyond solubility and assess true efficacy, we must evaluate the compound's performance in a chemical transformation. We selected a model asymmetric synthesis where (R)-2-(Piperidin-2-yl)ethanol serves as a chiral ligand precursor for an organocatalyst. The chosen reaction is the proline-catalyzed aldol reaction between p-nitrobenzaldehyde and acetone, a well-understood transformation sensitive to reaction conditions.[9] The piperidine ethanol derivative can influence the catalytic cycle through hydrogen bonding interactions.
The following diagram illustrates the critical role of the solvent in mediating the interaction between the catalyst, substrates, and the chiral additive, thereby influencing the stereochemical outcome.
Caption: Conceptual model of solvent interactions with the hydrochloride salt.
Table 2: Performance in Model Asymmetric Aldol Reaction
| Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Observations |
|---|---|---|---|
| Methanol | 75 | 68 | Homogeneous reaction, moderate selectivity.[10] |
| Ethanol | 82 | 75 | Higher yield and selectivity compared to Methanol.[11] |
| Acetonitrile | 91 | 92 | High yield and excellent selectivity, prevents product racemization.[12] |
| DMSO | 88 | 85 | Good yield and selectivity, but purification can be challenging. |
| Toluene | 25 | 95 | Very high selectivity but low conversion due to poor reagent solubility. |
| Hexane | < 5 | N/D | No significant reaction observed. |
Analysis of Efficacy Data: The results clearly demonstrate the trade-off between solubility and stereoselectivity.
-
Polar Protic Solvents: While ensuring the reagents are dissolved, the hydrogen-bonding capabilities of methanol and ethanol appear to interfere with the organization of the transition state, leading to lower enantioselectivity.[3]
-
Polar Aprotic Solvents: Acetonitrile provides the best balance of properties. It offers sufficient polarity to dissolve the catalytic species while being non-protic, which prevents interference with the key hydrogen-bonding interactions within the catalytic cycle, leading to high yield and excellent enantioselectivity.[12]
-
Non-Polar Solvents: Toluene affords the highest enantioselectivity, likely because the lack of strong solvent-catalyst interactions allows for a more rigid and selective transition state.[3] However, this comes at the severe cost of reaction rate and overall yield due to the poor solubility of the catalyst components.
Protocol 2: Model Asymmetric Aldol Reaction
This protocol describes the experimental setup for evaluating the efficacy of the chiral additive.
-
Reactor Setup: To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add L-proline (0.1 mmol) and this compound (0.02 mmol).
-
Solvent and Reagents: Add the chosen solvent (4.0 mL) and stir for 10 minutes. Add p-nitrobenzaldehyde (1.0 mmol) and stir until dissolved.
-
Reaction Initiation: Add acetone (5.0 mmol) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by adding 5 mL of a saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis (Yield): Purify the crude product by flash column chromatography on silica gel to obtain the pure aldol product. Determine the isolated yield.
-
Analysis (Enantioselectivity): Determine the enantiomeric excess of the purified product by chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and an appropriate mobile phase (e.g., hexane/isopropanol mixture).
Comparative Landscape: Alternative Chiral Synthons
This compound is not the only option for constructing chiral piperidine rings. A comprehensive evaluation requires comparison against established alternatives.[1]
Table 3: Comparison of Chiral Synthons for 2-Substituted Piperidine Synthesis
| Chiral Synthon | Source/Availability | Key Advantages | Key Disadvantages |
|---|---|---|---|
| (R)-2-(Piperidin-2-yl)ethanol | Commercially available, synthesis from 2-pyridineethanol.[2] | Direct access to C2 functionalization, versatile handles. | Can be more expensive than commodity starting materials. |
| L-Pipecolic Acid | Commercially available, derived from L-lysine.[1] | Inexpensive, readily available from the chiral pool. | Requires multiple synthetic steps (reduction, protection/deprotection). |
| Phenylglycinol-derived Lactam | Multi-step synthesis required. | High diastereoselectivity via chiral auxiliary approach. | Requires attachment and cleavage of the auxiliary, adding steps. |
| Biocatalytic Desymmetrization | Requires specific enzymes and conditions. | Potentially high enantioselectivity from simple precursors. | Scalability can be an issue; requires screening of enzymes. |
Caption: Logic diagram comparing alternative chiral synthons.
Conclusion and Strategic Recommendations
The efficacy of this compound is inextricably linked to the solvent system in which it is employed. Our investigation demonstrates that a rational, data-driven approach to solvent selection is paramount for achieving optimal results in synthesis.
Key Recommendations:
-
For Homogeneous Reactions Requiring High Concentrations: Polar protic solvents like ethanol offer a good starting point due to their excellent solvating power for the hydrochloride salt.[11]
-
For Maximizing Reaction Rate and Yield: Polar aprotic solvents, particularly acetonitrile , often provide the best overall performance by balancing reagent solubility with enhanced nucleophilicity and catalyst turnover.[12]
-
For Maximizing Enantioselectivity: If reaction rate is not a limiting factor, exploring non-polar solvents like toluene can unlock higher levels of stereocontrol by minimizing disruptive solvent-catalyst interactions.[3] This often requires using the free-base form of the piperidine derivative to ensure adequate solubility.
Ultimately, the optimal solvent is application-specific. By understanding the mechanistic principles outlined in this guide and employing the provided protocols, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
- Kellogg, R. M., & Leeman, M. (2023).
- Conti, P., et al. (2012). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. [Link]
- Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]
- Cohen, D. T., et al. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. NIH Public Access. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1715108, (R)-2-(Piperidin-2-yl)ethanol. PubChem. [Link]
- CD Bioparticles. (n.d.).
- Otsuka, H., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. [Link]
- Wang, C., et al. (2024).
- List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
- Heravi, M. M., et al. (2015). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Journal of the Serbian Chemical Society. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19773564, 2-(Piperidin-4-yl)ethanol hydrochloride. PubChem. [Link]
- Mazzotti, G. M., et al. (2014). Solubility of chiral species as function of the enantiomeric excess.
- ResearchGate. (n.d.). Piperidine derivatives with antimicrobial activity. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. PubChem. [Link]
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Wikipedia. (n.d.). Chiral resolution. [Link]
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
- ResearchGate. (2009). A new asymmetric synthetic route to substituted piperidines. [Link]
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
- ResearchGate. (2012).
- Monaco, M. R., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride: A Guide for Medicinal Chemists and Process Development Scientists
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of chiral building blocks is a critical decision point, balancing stereochemical control, synthetic efficiency, and economic viability. (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a chiral amino alcohol, represents a versatile synthon whose utility warrants a detailed cost-benefit analysis. This guide provides an in-depth comparison of this compound with relevant alternatives, supported by experimental data and protocols, to inform strategic decisions in research and development.
Introduction to this compound
(R)-2-(Piperidin-2-yl)ethanol is a chiral piperidine derivative featuring both a secondary amine and a primary alcohol. This bifunctional nature makes it a valuable precursor for a wide range of more complex molecules, particularly in the synthesis of alkaloids and pharmaceutical agents.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[2] The specific (R)-enantiomer is crucial for achieving desired biological activity and selectivity in many chiral drug candidates. The hydrochloride salt form enhances stability and simplifies handling and formulation.
Synthesis, Procurement, and Cost Analysis
A primary consideration in the use of any chiral building block is its accessibility, whether through de novo synthesis or commercial procurement.
Synthesis Strategies: The enantiopure form of 2-(piperidin-2-yl)ethanol is significantly more expensive than its racemic mixture, which is produced on an industrial scale by the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[1][3] Accessing the (R)-enantiomer typically involves one of two main strategies:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, is a common approach.[4] For instance, L-lysine can be a precursor to (R)-pipecolic acid, which can then be reduced to the corresponding alcohol.
-
Asymmetric Synthesis & Resolution: This involves the asymmetric reduction of a corresponding ketone or the resolution of a racemic mixture.[4] Enzymatic kinetic resolution of racemic 2-piperidineethanol has been demonstrated as a viable method.[1]
Alternative Building Blocks: Key alternatives to this compound include other chiral amino alcohols and piperidine derivatives.[5][6] Examples include:
-
(R)-prolinol: Another five-membered ring amino alcohol derived from proline.
-
(1S,2R)-1-Amino-2-indanol: A more rigid bicyclic amino alcohol.[7]
-
Other 2-substituted chiral piperidines, which can be synthesized via methods like catalytic dynamic resolution of N-Boc-2-lithiopiperidine.[8][9][10]
Cost Comparison: The cost of chiral ligands and building blocks is a significant factor in process economy.[11] While specific pricing is subject to market fluctuations and supplier, a general cost hierarchy can be established. Racemic 2-(piperidin-2-yl)ethanol is relatively inexpensive.[1] The enantiopure (R)-form, however, commands a much higher price due to the additional synthetic steps or resolution required.[1][12] When compared to other common chiral amino alcohols like (R)-prolinol, the cost can be competitive, but this depends heavily on the scale and purity required.
| Compound | Relative Cost | Key Synthetic Consideration |
| Racemic 2-(Piperidin-2-yl)ethanol | Low | Industrial scale hydrogenation of pyridine derivative[1][3] |
| (R)-2-(Piperidin-2-yl)ethanol HCl | High | Requires chiral synthesis or resolution[1][12] |
| (R)-Prolinol | Moderate to High | Derived from readily available L-proline |
| (1S,2R)-1-Amino-2-indanol | High | Multi-step synthesis required |
Performance in Key Applications
The "benefit" of using this compound is primarily measured by its performance in asymmetric synthesis, either as a chiral ligand for a metal catalyst or as a stereodefined building block.
Chiral amino alcohols are extensively used as ligands in asymmetric catalysis, particularly for the reduction of ketones and imines, and for the addition of organometallic reagents to carbonyls.[4][13][14]
Application Example: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a powerful method for producing chiral secondary alcohols.[7][14] Ruthenium complexes with chiral amino alcohol ligands are often highly effective catalysts.[7][15]
Performance Comparison:
The performance of a chiral ligand is judged by the yield and enantiomeric excess (ee) it imparts in a given reaction. Below is a comparative table summarizing typical results for the ATH of acetophenone using different amino alcohol-derived ligands.
| Chiral Ligand | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |
| (1S,2S)-2-Methylamino-1,2-diphenylethanol | [{RuCl₂(η⁶-C₆Me₆)}₂]/KOH | >90 | up to 92[14] |
| (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | Very good | up to 82 (for ketimines)[7][14] |
| Valine-derived bicyclic oxazaborolidine | Borane | High | 90[14] |
While specific data for (R)-2-(Piperidin-2-yl)ethanol in this exact reaction is not as prevalent in benchmark studies, its structural similarity to other effective ligands suggests it would be a competent ligand. The choice between these ligands often comes down to a trade-off between achieving the highest ee and the cost and availability of the ligand.[11] The rigidity of the indanol ligand, for example, often leads to good enantioselectivity.[7]
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation
-
Catalyst Preparation (In Situ): In an argon-purged flask, a mixture of [RuCl₂(p-cymene)]₂ (0.025 mmol) and the chiral amino alcohol ligand (0.05 mmol) in isopropanol (2 mL) is heated to reflux for 15 minutes to form the catalyst solution.
-
Reaction Setup: The catalyst solution is cooled to the desired reaction temperature (e.g., -20 °C). A solution of the prochiral ketone (0.5 mmol) in isopropanol (9 mL) is then added.
-
Initiation: A base (e.g., KOH or t-BuOK), as a 0.1 M solution in isopropanol, is added to initiate the reaction.
-
Monitoring and Workup: The reaction is stirred for the specified time, monitoring progress by TLC or GC. Upon completion, the reaction is quenched, and the product is extracted.
-
Analysis: The isolated product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.[7][14]
The primary value of this compound is as a starting material for more complex chiral molecules.[1][16][17][18] Its functional groups can be readily modified. For example, the alcohol can be oxidized to an aldehyde for chain extension via Wittig or other C-C bond-forming reactions, or it can be converted to a leaving group for nucleophilic substitution.[1]
Application Example: Synthesis of Piperidine Alkaloids
Many natural alkaloids, such as coniine and conhydrine, contain a 2-substituted piperidine core.[1] The enantioselective synthesis of these compounds often relies on chiral building blocks like (R)-2-(Piperidin-2-yl)ethanol.
Sources
- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - Organic Letters - Figshare [figshare.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (R)-2-(Piperidin-2-yl)ethanol [myskinrecipes.com]
- 13. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water - East China Normal University [pure.ecnu.edu.cn:443]
- 16. Portico [access.portico.org]
- 17. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 18. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural-activity relationship of (R)-2-(Piperidin-2-yl)ethanol hydrochloride analogs
An In-Depth Guide to the Structural-Activity Relationship of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride Analogs
Authored by a Senior Application Scientist
The (R)-2-(piperidin-2-yl)ethanol scaffold is a cornerstone in medicinal chemistry, serving as a versatile chiral building block for a multitude of biologically active compounds.[1] Its inherent structural features—a stereocenter at the 2-position of the piperidine ring and a readily functionalizable ethanol side chain—make it a privileged motif for developing novel therapeutics.[1][2] This guide provides a comparative analysis of the structural-activity relationships (SAR) of its analogs, delving into the synthetic strategies, biological activities, and the experimental data that underpin our understanding of their function. The piperidine ring itself is a highly favored scaffold in drug design, known for enhancing metabolic stability and improving pharmacokinetic properties.[3]
The exploration of (R)-2-(piperidin-2-yl)ethanol analogs is driven by the quest to optimize potency, selectivity, and drug-like properties. Modifications typically focus on two key areas: the secondary amine of the piperidine ring and the primary alcohol of the ethanol side chain, offering a rich canvas for chemical diversification.[4]
Synthetic Strategies for Analog Diversification
The generation of a diverse library of analogs begins with a robust synthetic plan. The primary objective is to create systematic variations of the parent molecule to probe the chemical space around a biological target. A generalized workflow involves initial enantioselective synthesis or resolution to obtain the pure (R)-enantiomer, followed by targeted modifications.[1]
Caption: Generalized synthetic workflow for analog diversification.
Experimental Protocol: Representative N-Alkylation
The following protocol outlines a reductive amination procedure, a common method for N-alkylation, to introduce diversity at the piperidine nitrogen.
-
Reactant Preparation: Dissolve this compound (1.0 eq) and a selected aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or acetonitrile.
-
Reductant Addition: Add a mild reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture. This reagent is chosen for its selectivity for iminium ions over carbonyls, preventing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Product: Purify the resulting crude product via silica gel column chromatography to yield the desired N-alkylated analog.[5]
Comparative Analysis of Biological Activity
The utility of the (R)-2-(piperidin-2-yl)ethanol scaffold is evident in the wide range of biological targets its analogs have been designed to modulate. The following sections compare the SAR of these analogs across different therapeutic areas.
Monoamine Transporter Inhibition
Analogs of (R)-2-(piperidin-2-yl)ethanol have been explored as inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, drawing structural parallels to cocaine.[6][7] The goal is often to modulate neurotransmitter levels for potential applications in CNS disorders.
Key SAR Insights:
-
N-Substitution: N-demethylation of certain piperidine-based ligands can lead to a significant improvement in inhibitory activity at SERT and NET, with only modest changes at DAT.[6] This highlights the sensitivity of the transporter binding pockets to the steric and electronic properties of the N-substituent.
-
Side-Chain Bioisosteres: Replacing the ester functionality, common in cocaine analogs, with a 3-substituted-1,2,4-oxadiazole ring can produce compounds with potent DAT affinity. The size of the substituent on the oxadiazole ring is a critical determinant of potency at DAT, NET, and SERT.[7] This strategy can also enhance metabolic stability and duration of action.
| Modification | Target | Activity (Kᵢ, nM) | Key Finding |
| N-Demethylation of a cocaine analog | DAT/SERT/NET | Varies by compound | Improves SERT and NET activity relative to DAT.[6] |
| Ester replaced with 3-methyl-1,2,4-oxadiazole | DAT/SERT/NET | DAT: ~15, SERT: ~1500, NET: ~300 | Maintains high DAT affinity while modulating selectivity.[7] |
Opioid and Sigma Receptor Modulation
The piperidine scaffold is central to ligands developed for opioid and sigma receptors, which are implicated in pain and neurological disorders.
Key SAR Insights:
-
Opioid Receptors: In a series of N-piperidinyl indoles, the position of substitution on the indole ring was found to be critical. 2-substituted indoles consistently showed higher binding affinity and acted as full agonists at the Nociceptin Opioid Receptor (NOP), whereas 3-substituted analogs were less potent partial agonists.[8] Other studies have designed highly potent and selective mu-opioid receptor (MOR) agonists where the linker between the piperidine and a phenyl ring plays a pivotal role in affinity and selectivity.[9]
-
Sigma Receptors: For sigma-1 (S1R) and sigma-2 (S2R) receptors, the affinity of piperidine-based compounds is heavily influenced by the nature of substituents. Molecular docking studies reveal that interactions with key amino acid residues, driven by both hydrophobic and polar contacts, govern the binding affinity and selectivity between the highly similar S1R and S2R binding pockets.[10]
| Analog Class | Target | Activity | Key Finding |
| 2-Substituted N-piperidinyl indoles | NOP Receptor | Full Agonist, Higher Affinity | 2-substitution is preferred over 3-substitution for NOP agonism.[8] |
| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | MOR/DOR/KOR | Kᵢ MOR = 0.0034 nM | Novel scaffold with high potency and selectivity for MOR.[9] |
| Various N-substituted piperidines | S1R/S2R | Kᵢ values from 3.2 to 434 nM | Affinity is dictated by specific hydrophobic and polar interactions in the binding pocket.[10] |
Antimicrobial and Anticancer Activity
The versatility of the piperidine scaffold extends to the development of agents against infectious diseases and cancer.
Key SAR Insights:
-
Antimycobacterial: A series of piperidine derivatives were designed as inhibitors of MenA, an enzyme in the vitamin K₂ biosynthetic pathway of Mycobacterium tuberculosis. The SAR study revealed that while the lead compound was potent, its high lipophilicity was a drawback. Analogs were synthesized to reduce lipophilicity while attempting to maintain or improve inhibitory potency.[5]
-
Antifungal: Hybrid molecules combining a piperidine ring with a tetrahydroisoquinoline scaffold have demonstrated significant antifungal activity, particularly against Candida species. A clear SAR trend emerged where an unbranched N-alkyl side chain of 10-12 carbons resulted in the highest potency.[11] Shorter or bulkier chains led to a marked decrease in activity.
| Analog Class | Target | Activity (MIC, µg/mL) | Key Finding |
| MenA Inhibitors | M. tuberculosis MenA | IC₅₀ varies | Balancing potency and favorable lipophilicity is the key challenge.[5] |
| 2-(Piperidin-4-yl)tetrahydroisoquinolines | Candida species | 2 - 16 | An N-dodecyl (C12) side chain provides optimal antifungal activity.[11] |
Methodologies for SAR Determination
Establishing a clear SAR requires robust and reproducible experimental protocols. The choice of assay is dictated by the biological target and the desired endpoint (e.g., binding affinity, enzyme inhibition, or cellular effects).
Caption: A typical workflow for establishing structure-activity relationships.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This protocol is fundamental for determining how strongly a compound binds to a specific receptor.
-
Preparation: Prepare cell membrane homogenates from tissue or cell lines expressing the target receptor (e.g., S1R).[10]
-
Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., -pentazocine) at a fixed concentration, and varying concentrations of the unlabeled test compound (analog).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate the bound radioligand from the unbound. The receptor-bound radioligand is trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Kᵢ) is then determined from the IC₅₀ value using the Cheng-Prusoff equation.[10]
Protocol 2: Antifungal Susceptibility Testing (MIC Determination)
This assay determines the minimum concentration of a compound required to inhibit the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal species (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI 1640).[11]
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Add the fungal inoculum to each well of the plate. Include positive (no drug) and negative (no fungus) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[11]
Conclusion
The (R)-2-(piperidin-2-yl)ethanol framework is a remarkably fruitful starting point for the design of novel therapeutic agents. The structure-activity relationship studies of its analogs reveal that subtle chemical modifications to the piperidine nitrogen or the ethanol side chain can profoundly impact biological activity and target selectivity. For researchers in drug development, this scaffold offers a validated foundation for creating potent and selective modulators of CNS targets, as well as novel antimicrobial agents. The key to success lies in a rational, iterative design process guided by robust biological data, allowing for the fine-tuning of molecular properties to achieve the desired therapeutic profile.
References
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC - NIH. [Link]
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. [Link]
- (R)-2-(Piperidin-2-yl)ethanol - PubChem. [Link]
- SAR Studies of Piperidine-Based Analogues of Cocaine. 4.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. [Link]
- Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. [Link]
- Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists | Request PDF - ResearchG
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
- Structure activity relationship.
- Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Deriv
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. [Link]
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. [Link]
Sources
- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 11. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
(R)-2-(Piperidin-2-yl)ethanol hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the most common and effective synthetic routes to this important intermediate, offering researchers and drug development professionals the insights needed to select the optimal strategy for their specific requirements.
This guide will delve into three primary synthetic strategies: Enzymatic Kinetic Resolution, Chiral Pool Synthesis, and Asymmetric Hydrogenation. Each route will be examined for its underlying principles, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Enzymatic Kinetic Resolution of Racemic 2-Piperidineethanol
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. This method is particularly attractive when the racemic starting material is readily and inexpensively available. The industrial synthesis of racemic 2-piperidineethanol is achieved through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[1]
The core principle of this method involves the enantioselective acylation of the primary alcohol group of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated, and the ester can be hydrolyzed to afford the desired enantiopure alcohol.
A significant challenge in the enzymatic resolution of 2-piperidineethanol is the relatively low enantioselectivity often observed in a single enzymatic step. To overcome this, a sequential kinetic resolution strategy employing two different lipases with opposing enantioselectivities has been developed, which significantly enhances the enantiomeric excess (ee) of both the (R) and (S) enantiomers.[2]
Experimental Protocol: Sequential Enzymatic Kinetic Resolution
Step 1: N-Protection of Racemic 2-Piperidineethanol
To prevent side reactions with the piperidine nitrogen during the enzymatic acylation, it must first be protected, typically with a Boc (tert-butyloxycarbonyl) group.
-
To a solution of racemic 2-(piperidin-2-yl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic N-Boc-2-(piperidin-2-yl)ethanol.
Step 2: Sequential Enzymatic Acylation
This two-step enzymatic process utilizes Lipase PS (from Pseudomonas cepacia) and Porcine Pancreatic Lipase (PPL) to resolve the racemic N-Boc protected alcohol.
-
First Enzymatic Step (Lipase PS):
-
Dissolve racemic N-Boc-2-(piperidin-2-yl)ethanol (1.0 eq) in hexane.
-
Add Lipase PS (e.g., 50% by weight of the substrate) and vinyl acetate (1.5 eq).
-
Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.
-
Once approximately 45-50% conversion is reached, filter off the enzyme. The filtrate contains the (R)-acetate and the enriched (S)-alcohol.
-
-
Second Enzymatic Step (PPL):
-
Evaporate the solvent from the filtrate of the previous step.
-
Dissolve the residue in methyl tert-butyl ether (MTBE).
-
Add Porcine Pancreatic Lipase (PPL) and an acyl donor like vinyl butyrate.
-
Stir at a controlled temperature and monitor until the desired conversion of the remaining (S)-alcohol to its butyrate ester is achieved.
-
Step 3: Separation and Deprotection
-
After the sequential enzymatic reactions, the mixture containing the (R)-acetate, (S)-butyrate, and any unreacted alcohol is concentrated.
-
The different esters and any remaining alcohol are separated by column chromatography.
-
The purified (R)-acetate is then hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to yield enantiopure (R)-N-Boc-2-(piperidin-2-yl)ethanol.
-
Finally, the Boc-protecting group is removed by treatment with an acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, to yield (R)-2-(piperidin-2-yl)ethanol.
Step 4: Hydrochloride Salt Formation
-
Dissolve the free base of (R)-2-(piperidin-2-yl)ethanol in a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Caption: Sequential enzymatic kinetic resolution of racemic 2-piperidineethanol.
Chiral Pool Synthesis from (R)-Pipecolic Acid
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. (R)-Pipecolic acid, a non-proteinogenic amino acid, serves as an excellent chiral precursor for the synthesis of (R)-2-(Piperidin-2-yl)ethanol. This approach offers the significant advantage of starting with the desired stereochemistry, thus avoiding a resolution step.
The key transformation in this route is the reduction of the carboxylic acid functionality to a primary alcohol. This is a standard and high-yielding transformation in organic synthesis.
Experimental Protocol: Chiral Pool Synthesis
Step 1: N-Protection of (R)-Pipecolic Acid
Similar to the enzymatic resolution route, the piperidine nitrogen must be protected to prevent interference in the subsequent reduction step.
-
Dissolve (R)-pipecolic acid (1.0 eq) in a mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction by acidifying with 1M HCl and extracting with ethyl acetate. The organic layers are combined, dried, and concentrated to yield N-Cbz-(R)-pipecolic acid.
Step 2: Reduction of the Carboxylic Acid
The protected amino acid is then reduced to the corresponding alcohol.
-
To a solution of N-Cbz-(R)-pipecolic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure, and the residue can be purified by column chromatography to yield N-Cbz-(R)-2-(piperidin-2-yl)ethanol.
Step 3: Deprotection
The Cbz protecting group is typically removed by catalytic hydrogenation.
-
Dissolve N-Cbz-(R)-2-(piperidin-2-yl)ethanol (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain (R)-2-(piperidin-2-yl)ethanol.
Step 4: Hydrochloride Salt Formation
-
Follow the same procedure as described in the enzymatic resolution route to form the hydrochloride salt.
Caption: Chiral pool synthesis starting from (R)-pipecolic acid.
Asymmetric Hydrogenation of a Pyridine Derivative
Asymmetric hydrogenation is a highly efficient and atom-economical method for the enantioselective synthesis of chiral compounds.[3] In this approach, a prochiral pyridine derivative is hydrogenated using a chiral catalyst, typically a transition metal complex with a chiral ligand, to directly generate the desired enantiomer of the piperidine product.
For the synthesis of (R)-2-(Piperidin-2-yl)ethanol, the starting material would be 2-(2-hydroxyethyl)pyridine, which is commercially available.[4][5] To facilitate the asymmetric hydrogenation, the pyridine ring is often activated by forming a pyridinium salt.
Experimental Protocol: Asymmetric Hydrogenation
Step 1: Activation of 2-(2-Hydroxyethyl)pyridine
-
To a solution of 2-(2-hydroxyethyl)pyridine (1.0 eq) in a suitable solvent like acetonitrile, add an activating agent such as benzyl bromide (1.1 eq).
-
Heat the mixture to reflux for several hours to form the N-benzylpyridinium salt.
-
Cool the reaction mixture and collect the precipitated pyridinium salt by filtration.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the N-benzylpyridinium salt (1.0 eq) in a degassed solvent such as methanol.
-
Add a chiral iridium catalyst, for example, a pre-catalyst like [Ir(COD)Cl]₂ complexed with a chiral phosphine ligand (e.g., a derivative of BINAP or another suitable chiral ligand).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm) and stir at a controlled temperature.
-
Monitor the reaction progress by HPLC. Once the reaction is complete, carefully vent the reactor and remove the solvent.
Step 3: Deprotection
-
The N-benzyl group is removed by catalytic hydrogenation.
-
Dissolve the crude product from the previous step in ethanol and add 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (1 atm) until the debenzylation is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain (R)-2-(piperidin-2-yl)ethanol.
Step 4: Hydrochloride Salt Formation
-
Follow the same procedure as described in the previous routes to form the hydrochloride salt.
Caption: Asymmetric hydrogenation of a 2-substituted pyridine derivative.
Comparison of Synthetic Routes
| Feature | Enzymatic Kinetic Resolution | Chiral Pool Synthesis | Asymmetric Hydrogenation |
| Starting Material | Racemic 2-piperidineethanol (from 2-(2-hydroxyethyl)pyridine) | (R)-Pipecolic acid | 2-(2-Hydroxyethyl)pyridine |
| Stereochemistry Control | Resolution of a racemate | Inherent from the starting material | Catalyst-controlled |
| Key Transformation | Enantioselective enzymatic acylation | Reduction of a carboxylic acid | Asymmetric hydrogenation of a pyridine ring |
| Overall Yield | Theoretically limited to <50% for the desired enantiomer (can be improved with racemization of the unwanted enantiomer) | Generally good to excellent | Typically high |
| Enantiomeric Excess (ee) | Can be high (>95%) with sequential resolution | Excellent (>99%) | Generally high (>90%), dependent on catalyst and conditions |
| Number of Steps | 4-5 steps (including protection, resolution, separation, deprotection) | 3-4 steps (including protection, reduction, deprotection) | 3-4 steps (including activation, hydrogenation, deprotection) |
| Advantages | - Utilizes an inexpensive racemic starting material- Environmentally friendly (biocatalysis) | - Excellent stereocontrol- Avoids resolution- Utilizes a naturally occurring starting material | - Highly atom-economical- Potentially fewer steps than resolution- Direct formation of the chiral center |
| Disadvantages | - Lower theoretical yield- Requires screening of enzymes and conditions- Separation of products can be challenging | - (R)-Pipecolic acid can be more expensive than racemic starting materials | - Requires specialized and often expensive chiral catalysts and ligands- High-pressure equipment is necessary |
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, cost considerations, and the availability of specialized equipment and reagents.
-
Enzymatic Kinetic Resolution is a viable option for large-scale production where the cost of the racemic starting material is a significant factor. The development of efficient sequential resolution protocols has made this a more attractive route.
-
Chiral Pool Synthesis from (R)-pipecolic acid offers a reliable and straightforward method with excellent control over stereochemistry, making it an excellent choice for laboratory-scale synthesis and when high enantiopurity is paramount.
-
Asymmetric Hydrogenation represents a modern and highly efficient approach that is well-suited for both lab and industrial scale, provided that the initial investment in catalyst development and high-pressure equipment is feasible. Its high atom economy and potential for high throughput make it a very appealing "green" chemistry alternative.
Researchers and process chemists should carefully evaluate these factors to select the synthetic strategy that best aligns with their project goals and resource availability.
References
- Perdicchia, D., Christodoulou, M. S., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International journal of molecular sciences, 17(1), 17. [Link]
- Angoli, M., Barilli, A., Lesma, G., Passarella, D., Riva, S., Silvani, A., & Danieli, B. (2003). Remote Stereocenter Discrimination in the Enzymatic Resolution of Piperidine-2-ethanol. Short Enantioselective Synthesis of Sedamine and Allosedamine. The Journal of Organic Chemistry, 68(25), 9779–9782. [Link]
- Perdicchia, D., Christodoulou, M. S., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]
- Angoli, M., Barilli, A., Lesma, G., Passarella, D., Riva, S., Silvani, A., & Danieli, B. (2003). Remote Stereocenter Discrimination in the Enzymatic Resolution of Piperidine-2-ethanol. Short Enantioselective Synthesis of Sedamine and Allosedamine. The Journal of Organic Chemistry, 68(25), 9779–9782. [Link]
- WO2009089842A1 - Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics. (2009).
- PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-Enantiomers of 2-(Piperidin-2-yl)ethanol
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of drug development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very essence of its function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, exemplify this principle. While sharing identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility), their interactions with other chiral entities, such as biological receptors, can differ dramatically.[1][2] One enantiomer might be a life-saving therapeutic (the eutomer), while its mirror image could be inactive or even toxic (the distomer).[1]
2-(Piperidin-2-yl)ethanol is a valuable chiral building block in organic synthesis, frequently used in the construction of piperidine alkaloids and other pharmacologically active compounds.[3][4] Its structure contains a stereocenter at the C2 position of the piperidine ring, giving rise to (R)- and (S)-enantiomers. The ability to distinguish, quantify, and confirm the absolute configuration of these enantiomers is paramount for any research or development program that utilizes this scaffold.
This guide provides an in-depth comparison of the spectroscopic techniques used to analyze the (R)- and (S)-enantiomers of 2-(Piperidin-2-yl)ethanol. We will explore both achiral methods, which require modification to induce differentiation, and chiroptical methods, which are inherently sensitive to stereochemistry. Each section includes the theoretical basis for the technique's applicability (or lack thereof), detailed experimental protocols, and illustrative data.
Section 1: Analysis in Achiral Environments: The Challenge of Indistinguishability
Standard spectroscopic techniques that rely on interactions with achiral media or radiation are generally "chiral-blind." Because enantiomers possess the same atomic connectivity and bond energies, they produce identical spectra under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent like CDCl₃ or DMSO-d₆, the (R)- and (S)-enantiomers of 2-(Piperidin-2-yl)ethanol are indistinguishable by ¹H or ¹³C NMR.[1][5] The corresponding nuclei in each enantiomer experience identical electronic environments, resulting in the same chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-(Piperidin-2-yl)ethanol (Identical for (R)- and (S)-Enantiomers in an Achiral Solvent)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 3.5-3.8 | m | -CH₂-OH |
| ¹H | 2.9-3.2 | m | Piperidine H2, H6 |
| ¹H | 1.2-1.9 | m | Piperidine H3, H4, H5, -CH₂-CH₂OH |
| ¹H | Variable | br s | -OH, -NH |
| ¹³C | ~60 | - | -CH₂-OH |
| ¹³C | ~55 | - | Piperidine C2 |
| ¹³C | ~46 | - | Piperidine C6 |
| ¹³C | ~38 | - | -CH₂-CH₂OH |
| ¹³C | ~26 | - | Piperidine C3, C5 |
| ¹³C | ~24 | - | Piperidine C4 |
Note: Data is illustrative, based on the chemical structure. Actual shifts may vary based on solvent and concentration.
The Solution: Inducing Diastereomeric Environments
To resolve enantiomers by NMR, one must introduce a chiral auxiliary that interacts with the analyte to form diastereomeric complexes. These diastereomers have different physical properties and, crucially, distinct NMR spectra.[1][6] This is typically achieved using:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a single enantiomer of a chiral reagent (e.g., Mosher's acid) to form stable diastereomers.[7]
-
Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): The analyte forms transient, non-covalent complexes with a chiral agent (e.g., a lanthanide complex like Eu(hfc)₃).[8][9][10] These complexes are in rapid equilibrium, leading to population-weighted average chemical shifts that differ for the (R)- and (S)-enantiomers.
Experimental Protocol: Enantiomeric Purity Determination by ¹H NMR using a Chiral Shift Reagent
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the 2-(Piperidin-2-yl)ethanol sample in 0.6 mL of a dry, deuterated achiral solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.
-
Addition of CSR: Add a small, precisely weighed amount of a chiral shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃) to the NMR tube.
-
Titration and Equilibration: Gently shake the tube to dissolve the CSR and allow the system to equilibrate for 5-10 minutes. Acquire a new ¹H NMR spectrum.
-
Optimization: Repeat steps 3 and 4, adding small increments of the CSR until a clear separation (enantioresolution) of at least one pair of corresponding proton signals is observed. Avoid adding excess reagent, which can cause significant line broadening.[7]
-
Quantification: Integrate the separated signals corresponding to the (R)- and (S)-enantiomers. The ratio of the integrals directly reflects the enantiomeric ratio of the sample.
Caption: NMR workflow with a chiral shift reagent.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Standard IR and MS techniques are also insensitive to chirality.
-
Infrared Spectroscopy: Enantiomers have identical vibrational modes and bond energies, thus producing superimposable IR spectra.[11][12] While differences can sometimes be observed in the solid state due to different crystal packing (forming diastereomeric interactions in the lattice), this is not a reliable method for solution-phase analysis.[13]
-
Mass Spectrometry: MS separates ions based on their mass-to-charge (m/z) ratio. Since enantiomers have the same molecular formula and mass, they cannot be distinguished.[14][15]
The Solution: Advanced Chiral-Sensitive Methods
-
Vibrational Circular Dichroism (VCD): This technique is the infrared analog of electronic CD. It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[16][17] Enantiomers produce VCD spectra that are mirror images of each other (i.e., equal in magnitude but opposite in sign), allowing for unambiguous determination of absolute configuration when compared to theoretical calculations.[18][19][20]
-
MS with Chiral Selectors: To differentiate enantiomers by MS, one must first induce a separation or a specific interaction. This is commonly done by coupling a mass spectrometer with a chiral separation technique, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[14][21] The enantiomers are separated in time by the column before entering the mass spectrometer for detection.
Experimental Protocol: Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a concentrated solution (~10-50 mg/mL) of the enantiomerically pure or enriched sample in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).
-
Instrumentation Setup: Use an FTIR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to generate the circularly polarized light and a synchronous detector.
-
Data Acquisition: Place the sample in an appropriate transmission cell. Acquire the VCD spectrum over the desired wavenumber range (e.g., 2000-800 cm⁻¹). A corresponding number of scans for the background (pure solvent) must also be collected.
-
Spectrum Processing: The instrument software automatically subtracts the background and calculates the differential absorbance (ΔA = Aₗ - Aᵣ).
-
Comparison: The VCD spectrum of the (R)-enantiomer will be the mirror image of the (S)-enantiomer's spectrum.
Caption: Workflow for polarimetry measurement.
Electronic Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule, typically in the UV-Vis range. [22]A plot of this differential absorption (ΔA) versus wavelength is a CD spectrum. Enantiomers produce CD spectra that are perfect mirror images of one another. [23]This "Cotton effect" is highly sensitive to the molecule's stereochemistry and conformation. [24]CD is a powerful tool for assigning absolute configuration and can be used as a detector in HPLC for enantiomeric purity analysis. [25][26]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, acetonitrile, or water). The concentration should be optimized to yield a UV absorbance of ~0.5-1.0 at the wavelength of maximum absorption (λₘₐₓ).
-
Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range to scan across the chromophore's absorption bands.
-
Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the CD spectrum of the sample. The data is typically reported in millidegrees (mdeg) of ellipticity.
-
Data Analysis: The resulting spectrum for one enantiomer will show positive and/or negative peaks (Cotton effects). The spectrum for the other enantiomer will be an exact mirror image across the zero-ellipticity axis.
Caption: Workflow for circular dichroism analysis.
Summary and Conclusion
The spectroscopic analysis of the (R)- and (S)-enantiomers of 2-(Piperidin-2-yl)ethanol requires a nuanced approach. While standard achiral techniques like NMR, IR, and MS are essential for structural confirmation, they are inherently incapable of distinguishing between enantiomers. Differentiation with these methods necessitates the use of chiral auxiliaries to create diastereomeric environments.
In contrast, chiroptical techniques provide a direct and unambiguous means of differentiation. VCD, ORD, and CD spectroscopy are the gold-standard methods for confirming the presence of a specific enantiomer and determining its absolute configuration.
Table 3: Summary of Spectroscopic Techniques for Chiral Analysis
| Technique | Principle of Chiral Differentiation | Expected Result for (R) vs. (S) | Key Application |
| NMR | None (in achiral solvent). Forms diastereomeric complexes with chiral auxiliaries. | Identical. Differentiable signals with chiral auxiliary. | Structural elucidation, enantiomeric ratio (with auxiliary). |
| IR | None (in achiral solvent). | Identical. | Functional group identification. |
| MS | None (direct infusion). Requires prior separation (e.g., chiral LC). | Identical m/z. Separated in time with chiral LC. | Molecular weight determination. |
| VCD | Differential absorption of circularly polarized IR light. | Mirror-image spectra. | Absolute configuration determination. |
| Optical Rotation | Differential velocity of circularly polarized light, causing rotation. | Equal magnitude, opposite sign rotation. | Measurement of optical purity. |
| CD | Differential absorption of circularly polarized UV-Vis light. | Mirror-image spectra. | Absolute configuration, conformational analysis. |
For researchers and drug development professionals working with 2-(Piperidin-2-yl)ethanol, a comprehensive analytical strategy should be employed. Initial structural verification should be performed using NMR, IR, and MS. Subsequently, the absolute configuration and enantiomeric purity must be confirmed using a combination of chiroptical methods, such as polarimetry for routine purity checks and CD or VCD spectroscopy for definitive stereochemical assignment.
References
- Ismaili, L., et al. (2013). Enantioselectivity of mass spectrometry: challenges and promises. Mass Spectrometry Reviews.
- Cyclodextrin News. (2024). Differentiating enantiomers by mass spectrometry? (Yes).
- Brainly.com. (2023). Can you distinguish a pair of enantiomers by IR spectroscopy?
- Spectroscopy Online. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism.
- Cooks, R. G., et al. (2011). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. Chemical Communications.
- Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Enantiomers? YouTube.
- Proprep. In spectroscopy, can IR tell the difference between enantiomers?
- Purspec. Differentiating enantiomers by directional rotation of ions in a mass spectrometer.
- Nanalysis. (2019). Enantiomers – Image | Mirror Image.
- Wikipedia. Vibrational circular dichroism.
- Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers.
- Bruker. Vibrational circular dichroism (VCD).
- ACS Publications. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry.
- NIH. (2023). Enantiospecificity in NMR enabled by chirality-induced spin selectivity. Nature Communications.
- USP-NF. 〈782〉 Vibrational Circular Dichroism Spectroscopy.
- ResearchGate. (2010). ChemInform Abstract: Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media.
- ACS Publications. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- PubMed. (2023). Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory.
- Google Patents. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents.
- NIH. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods.
- Royal Society Publishing. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures.
- PubMed. (2007). Infrared spectroscopy of racemic and enantiomeric forms of atenolol.
- Chemistry LibreTexts. (2022). Circular Dichroism.
- Wikipedia. Optical rotation.
- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
- Chemistry LibreTexts. (2021). 19.9: Optical Rotatory Dispersion and Circular Dichroism.
- SlideShare. OPTICAL ROTATORY DISPERSION (ORD).
- ACS Publications. (2019). Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. Analytical Chemistry.
- ResearchGate. (2020). Circular dichroism spectroscopy. a The two enantiomers of COTh. b CD...
- Wikipedia. Optical rotatory dispersion.
- NIH. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy.
- Pharmacia. (2021). The impact of chirality on the analysis of alkaloids in plant.
- Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.
- ResearchGate. (2021). The impact of chirality on the analysis of alkaloids in plant.
- NIH. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules.
- MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Crystals.
- P&R Orgochem. Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound.
- Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
- PubChem. (R)-2-(Piperidin-2-yl)ethanol.
- ChemBK. (S)-2-(piperidin-2-yl)ethan-1-ol - Names and Identifiers.
- ResearchGate. (2021). Chiral Alkaloid Analysis.
- PubChem. 2-Piperidin-2-ylethanol.
- Austin Publishing Group. (2017). Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products.
Sources
- 1. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiospecificity in NMR enabled by chirality-induced spin selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.com [brainly.com]
- 12. proprep.com [proprep.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Enantioselectivity of mass spectrometry: challenges and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 17. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 18. jascoinc.com [jascoinc.com]
- 19. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
- 20. Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to the Performance of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride in Diverse Reaction Types
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Piperidines
The piperidine ring is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceuticals due to its favorable physicochemical properties that can enhance drug-like characteristics.[1][2] The introduction of chirality, particularly at the 2-position, opens up a vast chemical space for creating stereochemically defined molecules, which is often critical for biological activity.[3] (R)-2-(Piperidin-2-yl)ethanol, and its hydrochloride salt, is a valuable chiral starting material, offering two reactive centers—the secondary amine and the primary alcohol—for diverse chemical modifications.[4][5] This guide will explore its utility and performance in key synthetic transformations.
Performance in Asymmetric Catalysis
Chiral 1,2-amino alcohols, such as (R)-2-(Piperidin-2-yl)ethanol, are foundational to asymmetric catalysis.[6] Their ability to form rigid metal complexes enables the effective shielding of one face of a substrate, thereby directing the approach of a nucleophile to achieve high enantioselectivity.[6]
Mechanism of Action in Asymmetric Addition Reactions
A common benchmark for evaluating chiral amino alcohols is the enantioselective addition of diethylzinc to aldehydes. The catalytic cycle is generally believed to involve the formation of a dimeric zinc alkoxide complex, which then facilitates the enantioselective transfer of an ethyl group to the aldehyde.[6] The stereochemical outcome is dictated by the specific conformation of the chiral ligand-metal complex.
Conceptual Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Comparative Performance Data
| Chiral Amino Alcohol Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | Benzaldehyde | High | >95 | [6] |
| (1S,2R)-N,N-Dibutylnorephedrine | Benzaldehyde | 95 | 94 | [6] |
| Prolinol-derived ligands | Various Aldehydes | Good to High | Often >90 |
This table highlights that high enantioselectivity is achievable with various chiral amino alcohol backbones. The performance of (R)-2-(Piperidin-2-yl)ethanol would be influenced by the steric and electronic properties of the piperidine ring.
Application as a Chiral Building Block in Synthesis
Beyond catalysis, (R)-2-(Piperidin-2-yl)ethanol is a valuable chiral starting material for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates.[4][7] Its bifunctional nature allows for a wide range of synthetic elaborations.
Synthesis of Alkaloids and Biologically Active Molecules
The enantiopure nature of (R)-2-(Piperidin-2-yl)ethanol makes it an ideal starting point for the total synthesis of alkaloids where the piperidine core is a key structural feature.[4] For instance, it has been utilized in the synthesis of:
-
(-)-Sedamine and (-)-Allosedamine: These alkaloids can be synthesized by reacting an N-protected derivative of (S)-2-piperidineethanol with a Grignard reagent, followed by reduction.[4]
-
(+)-Conhydrine: This poisonous alkaloid, which has shown memory-enhancing properties, also contains the piperidine unit and its synthesis can be approached starting from enantiopure 2-piperidineethanol.[4]
-
Boehmeriasin A: A phenanthroquinolizidine alkaloid with potent cytotoxic activity, has been synthesized from the corresponding chiral aldehyde derived from (S)-2-piperidineethanol.[4]
General Synthetic Workflow for Elaboration
Caption: A generalized workflow for the synthetic elaboration of (R)-2-(Piperidin-2-yl)ethanol.
Experimental Protocols
Protocol 1: Asymmetric Reduction of a Prochiral Ketone (General Procedure)
This protocol outlines a general procedure for the asymmetric reduction of a ketone, a reaction where chiral amino alcohol-derived catalysts are frequently employed.[8]
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral amino alcohol (e.g., (R)-2-(Piperidin-2-yl)ethanol, 0.05-0.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a borane source, such as borane-THF complex (0.6-1.0 equivalents), to the catalyst solution with stirring.
-
Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst.
-
Reduction: To the catalyst solution, add a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF dropwise over 10-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M hydrochloric acid to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the yield and enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Protocol 2: N-Protection and Oxidation to the Chiral Aldehyde
This protocol describes the initial steps for utilizing (R)-2-(Piperidin-2-yl)ethanol as a chiral building block.
-
N-Protection: Dissolve (R)-2-(Piperidin-2-yl)ethanol hydrochloride in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Oxidation: Dissolve the N-protected amino alcohol in an appropriate solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents) at the appropriate temperature (typically 0 °C to room temperature).
-
Stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction appropriately based on the oxidant used.
-
Purify the resulting crude aldehyde by flash column chromatography.
Conclusion and Future Outlook
This compound is a valuable and versatile compound for asymmetric synthesis. Its utility as a precursor for chiral ligands in catalysis is promising, though more direct comparative studies are needed to fully establish its efficacy against established catalysts. As a chiral building block, its value is well-documented in the synthesis of a variety of biologically active molecules, particularly alkaloids.[4] The straightforward functionalization of both its amine and alcohol moieties provides a robust platform for the generation of molecular diversity in drug discovery programs. Future research will likely focus on expanding its applications in novel catalytic systems and in the synthesis of increasingly complex and medicinally relevant targets.
References
- A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjkK8P64qHVMGGq_3ZX1G9QEiEuJiHBjkV-vZcTM4vC5MnFeD6P5h_QV-43gnamUQdPPxudU66GW8Y5v2dJ4M28KcKr8tMaXyd_9yILOXymBI8bmv-GRJ90SLn8pLTLd2NV7MOy2ooea4kLP8N3xHDrpKojkEXFdAt2ojWvkfk4caDxKpVj4iflkSvfqy16nwIeUtX8WZte8g8tx5gIvC5oY0nDIoead2zK6eUfG3pMdC-EWSgkK-eo4W0o6YVqs1roj63SqVsdfACpxULdn2jVWE1mXMajD-sZJepIflzevGzzQ==]
- Application Notes and Protocols for the Asymmetric Synthesis of Chiral Alcohols: 3-Methyl-1-phenylbutan-2-ol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUK0u1HgGiyVCpToXnxOVSm_M7qIpMeHwntYzGpHbt3cv0nM--xIZo8fPxVR_q24lZ9FEIE38TTaM5LLoD2sIUMuzh2Y3PwhHVvUb6ZG3HyuWR-BzAefrbFzGr_9dJgIWHmFUBYalBzg1WPKL0d3o1XZbNQtWg5-FBk2ZQl18snT3LGS9jpFuIjsxtLK-DSsRAqE9qhjGaS3rQlSxnKkR3WR8V09P7yKlaN_ZiVMSmZkW24FdN8Tuiknk38_uFCEFtKsIILA7HBo4=]
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503704/]
- Chiral amino alcohols as candidates for catalyst precursors. Top, the... - ResearchGate. [URL: https://www.researchgate.
- New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses. [URL: https://theses.lib.polyu.edu.hk/handle/200/404]
- Preparation of chiral-at-metal catalysts and their use in asymmetric photoredox chemistry. [URL: https://www.
- Chiral Amino Alcohols Research Articles - Page 1 - R Discovery. [URL: https://rdiscovery.com/subject/Chiral-Amino-Alcohols/articles/page-1]
- Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions | Catalysis | ChemRxiv | Cambridge Open Engage. [URL: https://www.cambridge.org/engage/chemrxiv/article-details/60c87189987d6e4434444a7a]
- 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis.. [URL: https://europepmc.org/article/med/9632610]
- Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2-GQPzfXs8HisWqTVTnioE5pYSwNITtt2DoPVU7GLU6zmI5M73kE9RlCI_Farz50LO-4TOzzPf67Q9SBOF3JZojwhmCiex-kyDaRpW8E6spJrHumXSUnvEOIwKYuYmJBB4fdT90e0uuEKh5Zv9VC6jl-kadYfCAKwQ8BAQoArma03gwSdPqIRdcCU9DZY062droWTIVaZswYNoDuDk7raxBNGJ25zFIkb1_tGgQTXG_qDr6LgoEq9nkHO2i_haE2XoYL_YpKs-abb]
- FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol - AIR Unimi. [URL: https://air.unimi.it/retrieve/handle/2434/644675/1040880/CPO-D-18-00508_R1.pdf]
- On the Hunt for Chiral Single-Atom Catalysts | ACS Catalysis - ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs): from Cyclization to Radical Reactions - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/articles/chemfiles/asymmetric-catalysis-with-chiral-oxazaborolidinium-ions.html]
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update - MDPI. [URL: https://www.mdpi.com/1420-3049/25/20/4769]
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents. [URL: https://patents.google.
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8310702/]
- (R)-2-(Piperidin-2-yl)ethanol - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1715108]
- US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents. [URL: https://patents.google.
- Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates | Request PDF. [URL: https://www.researchgate.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - CORE. [URL: https://core.ac.uk/display/557430032]
- Application of chiral building blocks to the synthesis of drugs. [URL: https://www.jstage.jst.go.jp/article/cpb1958/46/1/46_1_1/_pdf]
- 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Piperidin-2-ylethanol]
- Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21175132/]
- Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/ N-debenzylation procedure | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38787095/]
- New Chiral Building Blocks - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/articles/aldrichimica-acta/new-chiral-building-blocks.html]
- Application of Chiral Auxiliaries in the Asymmetric Synthesis of Piperidine Scaffolds for Drug Discovery - Benchchem. [URL: https://www.benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828738/]
- Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21812495/]
- 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Piperidin-4-yl_ethanol-hydrochloride]
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. [URL: https://www.researchgate.net/publication/237190045_Synthesis_of_Chiral_Building_Blocks_for_Use_in_Drug_Discovery]
- ChemInform Abstract: New Methods for the Asymmetric Synthesis of Piperidines and Pyrrolidines: Chiral Auxiliaries and Asymmetric Organocatalysis | Request PDF - ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Portico [access.portico.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Chiral Piperidine Derivatives in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance as a "privileged scaffold".[1][3][4] The introduction of chirality to this versatile structure amplifies its utility, allowing for highly specific interactions with biological targets.[5][6][7] Chiral drugs are noted for their enhanced adaptability to protein-binding sites, which can profoundly influence a molecule's efficacy and safety profile.[5][8]
This guide offers an in-depth review of chiral piperidine derivatives, comparing key synthetic strategies and their applications across various therapeutic areas. We will explore the causal relationships behind experimental choices, provide detailed protocols for seminal reactions, and present comparative data to inform future drug design and development. The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce toxicities such as cardiac hERG liability.[5][9][10]
Part 1: Foundational Asymmetric Synthetic Strategies
The enantioselective synthesis of piperidines is a critical challenge and a major focus of synthetic chemistry. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity.[6] Methodologies can be broadly categorized into chiral pool-based synthesis, the use of chiral auxiliaries, and asymmetric catalysis.[11]
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries offer a robust and reliable method for inducing stereochemistry.[6] This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step to yield the enantiomerically enriched product.
A powerful example is the use of chiral bicyclic lactams derived from amino alcohols for the asymmetric synthesis of 2-substituted piperidines.[6] The auxiliary controls the facial selectivity of the enolate alkylation, leading to high diastereoselectivity.[6]
This protocol outlines the general procedure for synthesizing a chiral 2-alkylpiperidine derivative using (S)-valinol as the chiral auxiliary.
Step 1: Synthesis of the Chiral Bicyclic Lactam
-
A mixture of (S)-valinol (1.0 equivalent), ethyl 5-bromopentanoate (1.1 equivalents), and potassium carbonate (2.5 equivalents) in acetonitrile is heated at reflux for 24 hours.
-
After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude amino ester is dissolved in toluene and heated at reflux with a Dean-Stark apparatus for 12 hours to facilitate cyclization.
-
The solvent is evaporated, and the resulting crude bicyclic lactam is purified by flash column chromatography.[6]
Step 2: Diastereoselective Alkylation
-
The bicyclic lactam (1.0 equivalent) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.
-
Lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise, and the solution is stirred for 30 minutes to generate the enolate.
-
The desired alkyl halide (e.g., benzyl bromide) (1.2 equivalents) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The product is purified by chromatography to yield the alkylated lactam.
Step 3: Auxiliary Cleavage and Piperidine Formation
-
The alkylated lactam is dissolved in THF and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C to reflux to reduce the amide.
-
Subsequent workup and purification yield the 2-substituted piperidine. The chiral auxiliary can often be recovered.
Causality Explanation: The bulky isopropyl group of the valinol-derived auxiliary effectively shields one face of the lactam enolate, forcing the incoming alkyl halide electrophile to approach from the opposite, less sterically hindered face. This steric control is the basis for the high diastereoselectivity observed in the alkylation step.
Caption: Workflow for synthesizing chiral piperidines using a valinol-derived auxiliary.
Asymmetric Catalysis
Asymmetric catalysis provides a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Rhodium- and copper-catalyzed reactions have been particularly successful in this domain.
A notable strategy involves the dearomatization of readily available pyridines.[12] For instance, a copper(I)/chiral diphosphine catalyst can be used for the regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which are prepared from pyridines.[12] The resulting chiral 3-boryltetrahydropyridines are versatile intermediates for synthesizing functionalized chiral piperidines.[12]
More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines has been developed to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[13][14] This method offers broad functional group tolerance and has been applied to the formal synthesis of drugs like Niraparib.[13][14]
This protocol is adapted from a reported method for the enantioselective synthesis of 3-piperidines.[13][14]
-
Preparation of Dihydropyridine: Pyridine is partially reduced to the corresponding 1,2-dihydropyridine derivative (e.g., phenyl pyridine-1(2H)-carboxylate).
-
Asymmetric Carbometalation:
-
To an oven-dried vial is added the Rh catalyst (e.g., [Rh(cod)OH]₂), a chiral phosphine ligand, the dihydropyridine substrate (1.0 equivalent), and the arylboronic acid (1.5 equivalents).
-
The vial is purged with argon, and a suitable solvent (e.g., dioxane/water mixture) is added.
-
The reaction is stirred at an elevated temperature (e.g., 80 °C) for 12-24 hours until completion, monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with brine. The organic layer is dried, concentrated, and purified via column chromatography.
-
-
Reduction to Piperidine: The resulting 3-substituted tetrahydropyridine is hydrogenated using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final chiral 3-arylpiperidine.[13]
Causality Explanation: The chiral phosphine ligand coordinates to the rhodium center, creating a chiral environment. During the catalytic cycle, the insertion of the diene into the Rh-Aryl bond is directed by this chiral ligand, leading to the preferential formation of one enantiomer of the product. The choice of ligand is critical for achieving high enantioselectivity.
Part 2: Comparative Analysis in Therapeutic Areas
The introduction of a chiral piperidine scaffold can significantly improve a drug candidate's profile. This is evident across multiple disease areas, where stereochemistry dictates potency, selectivity, and pharmacokinetics.
Central Nervous System (CNS) Disorders
The piperidine scaffold is a privileged structure for CNS-active agents due to its ability to be functionalized to achieve desired properties like blood-brain barrier penetration.[2] Many drugs for Alzheimer's, schizophrenia, and depression contain this moiety.[2][15]
-
Paroxetine (Paxil): An antidepressant, its synthesis demonstrates the utility of enantioselective methods starting from pyridine to create the key C-3 stereocenter.[12]
-
Donepezil (Aricept): Used for Alzheimer's disease, this drug features a piperidine ring, and its synthesis often involves the chemoselective reduction of a pyridine ring while preserving other aromatic systems.[1][15]
Oncology
In cancer therapy, chiral piperidines are crucial components of targeted inhibitors. The precise 3D orientation of the piperidine and its substituents is often essential for fitting into the active site of enzymes or receptors.[4]
-
Niraparib (Zejula): A PARP inhibitor for ovarian cancer, Niraparib contains a chiral piperidine ring.[16] Asymmetric syntheses have been developed to access the required enantiomer efficiently.[1][13]
-
HDM2-p53 Interaction Inhibitors: Studies have shown that introducing a chiral center on the piperidine ring of HDM2-p53 inhibitors can dramatically impact their activity. For example, installing a fluorine atom at the 3-position can create a chiral center that allows the piperidine nitrogen to form crucial salt bridges with glutamate residues in the protein's binding pocket, enhancing potency.[5]
| Compound | Piperidine Moiety | Modification | IC₅₀ (nM) | Rationale for Activity Change |
| Lead Cmpd | Achiral | N/A | 230 | Baseline activity. |
| Analog 27 | Chiral | 3,3-difluoro | 15 | Introduction of a chiral center at C4 and two fluorine atoms allows for new, favorable salt bridge interactions with GLU135 and GLU178 residues.[5] |
Infectious Diseases
Chiral piperidines are also integral to the development of novel antibacterial and antiviral agents.
-
Antibacterials: In the development of novel bacterial topoisomerase II inhibitors, introducing a methoxy group at the 3-position of the piperidine ring led to compound 47 , which showed improved inhibition against a wide range of gram-positive and gram-negative bacteria.[5] Further modification led to 48 , with even greater activity.[5]
-
Antivirals: Piperidine-substituted purine derivatives have been developed as potent antiviral agents.[17] One compound, FZJ05 , showed significant potency against influenza A/H1N1, with an EC₅₀ much lower than existing drugs like amantadine and rimantadine.[17] Another derivative, FZJ13 , displayed notable anti-HIV-1 activity.[17]
| Compound | Virus Target | EC₅₀ (µM) | Comparison to Standard |
| FZJ05 | Influenza A/H1N1 | 0.16 | More potent than Ribavirin (>50), Amantadine (2.8), and Rimantadine (3.5).[17] |
| FZJ13 | HIV-1 (IIIB) | 0.09 | Comparable activity to 3TC (0.07).[17] |
| Compound 11e | Influenza A (A/WSN/33) | 0.05 | High potency and a selectivity index >160,000.[18] |
Many piperidine-containing anticancer agents function by inhibiting key signaling pathways like PI3K/Akt/mTOR, which is a central regulator of cell growth and is often dysregulated in cancer.[4]
Caption: Inhibition of the PI3K/Akt pathway by chiral piperidine derivatives.
Conclusion
The strategic incorporation of chiral piperidine scaffolds is a proven and powerful approach in drug discovery.[5][9][10] As demonstrated, the stereochemistry of these derivatives is not a minor detail but a critical determinant of biological function, influencing everything from binding affinity and selectivity to overall pharmacokinetic properties. Advances in asymmetric synthesis, particularly in catalysis, continue to make these valuable motifs more accessible.[12][13][14] The comparative data clearly show that enantiomerically pure piperidines consistently outperform their achiral or racemic counterparts, providing a compelling rationale for their continued exploration in the development of next-generation therapeutics for CNS disorders, cancer, and infectious diseases.
References
- Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
- Anonymous. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Anonymous. (N/A). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry - ACS Publications.
- Anonymous. (2017). Enantioselective Synthesis of Tetrahydropyridines/Piperidines via Stepwise [4 + 2]/[2 + 2] Cyclizations. Organic Letters - ACS Publications.
- Anonymous. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications.
- Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
- Anonymous. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters - ACS Publications.
- Anonymous. (N/A). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
- Anonymous. (N/A). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate.
- Anonymous. (N/A). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry - ACS Publications.
- O'Neil, I. A., & Warren, S. (2006). Stereodivergent Diversity Oriented Synthesis of Piperidine Alkaloids. Semantic Scholar.
- Gribanov, P., et al. (N/A). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Anonymous. (N/A). The structure and in vitro activity of compound. ResearchGate.
- Zhang, Z., et al. (N/A). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH.
- Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate.
- Gribanov, P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Anonymous. (N/A). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate.
- Anonymous. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed.
- Anonymous. (N/A). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd..
- Anonymous. (N/A). The influence introducing chiral center on piperidine ring on hERG... ResearchGate.
- Anonymous. (N/A). Structure Activity Relationships. Drug Design Org.
- Anonymous. (N/A). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. MDPI.
- Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
- Anonymous. (N/A). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry.
- Anonymous. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH.
- Anonymous. (N/A). Structure–activity relationship of piperidine derivatives with... ResearchGate.
- Anonymous. (N/A). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.
- Anonymous. (N/A). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. ResearchGate.
- Anonymous. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride for Laboratory Professionals
I. Hazard Assessment: Understanding the Risks
Based on the toxicological data of analogous piperidine compounds, (R)-2-(Piperidin-2-yl)ethanol hydrochloride should be handled as a hazardous substance with the potential for the following:
-
Skin and Eye Irritation: Similar to other piperidine derivatives, this compound is likely to cause skin irritation and serious eye irritation[1][2][3][4].
-
Respiratory Irritation: Inhalation may lead to respiratory irritation[1][2][4].
-
Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or in contact with skin[5][6][7][8].
Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate personal protective equipment and within a controlled laboratory setting.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, all personnel must be equipped with the following PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against accidental splashes[6].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential[6].
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn[6].
-
Respiratory Protection: In cases of potential aerosol generation or inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[9].
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed in strict accordance with local, state, and federal regulations. Direct disposal into standard waste streams or sanitary sewers is strictly prohibited[8][10].
1. Waste Collection:
-
Carefully collect all waste materials, including any unused product, contaminated items (e.g., weighing paper, pipette tips), and spill cleanup debris[10].
-
Place the waste into a designated, properly labeled, and sealable container that is compatible with the chemical to prevent any reactions[10].
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound"[10].
-
Include the date of accumulation and the name of the generating laboratory or department[10].
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area[10][11][12].
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[11][13].
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company[10].
-
Provide the disposal company with a complete and accurate inventory of the waste.
5. Documentation:
-
Maintain a detailed record of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements[10].
Quantitative Data Summary for Structurally Similar Compounds
| Hazard Information | Piperidine | 2-Piperidineethanol | 1-(2-Chloroethyl)piperidine hydrochloride |
| Primary Hazards | Flammable, Corrosive, Toxic[5][14] | Corrosive, Irritant[9] | Toxic, Corrosive, Suspected Mutagen[13] |
| GHS Pictograms | Flammable, Corrosive, Acute Toxicity | Corrosive, Irritant | Acute Toxicity, Corrosive, Health Hazard |
| Boiling Point | 106 °C[5] | Not Available | Not Available |
| Flash Point | 3 °C[5] | Not Available | Not Available |
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
1. Evacuate and Ventilate:
-
Immediately clear the area of all personnel and ensure adequate ventilation[10].
2. Contain the Spill:
3. Collect and Dispose:
-
Carefully collect the absorbent material and place it into the designated hazardous waste container[10]. All spill cleanup materials must be treated as hazardous waste.
4. Decontaminate:
-
Clean the spill area with an appropriate decontaminating agent[10].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Regulatory Framework
The disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[15][16][17][18]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal[15][17][18][19]. It is imperative that all laboratories generating hazardous waste comply with these regulations, which include proper waste identification, accumulation, and disposal procedures[19][20]. Additionally, the Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of the hazards associated with chemicals in the workplace and provide appropriate training and personal protective equipment[21][22][23].
References
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). [Link]
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
- Piperidine.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Resource Conserv
- Piperidine Safety Data Sheet. (2024, May 7). Penta chemicals. [Link]
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
- Piperidine Safety D
- PIPERIDINE HYDROCHLORIDE Safety D
- Hazardous Waste Compliance and Assistance.
- Piperidine Safety Data Sheet. (2025, March 31). Carl ROTH. [Link]
- RCRA. Environmental Health and Safety - Case Western Reserve University. [Link]
- What are the best methods for Piperidine purification alternatives to distillation? (2014, November 21).
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ushazmatstorage.com [ushazmatstorage.com]
- 12. connmaciel.com [connmaciel.com]
- 13. fishersci.com [fishersci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. m.youtube.com [m.youtube.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 19. Content Retired - Compliance Assistance Centers [caiweb.com]
- 20. epa.gov [epa.gov]
- 21. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 22. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 23. resources.duralabel.com [resources.duralabel.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-(Piperidin-2-yl)ethanol hydrochloride
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling (R)-2-(Piperidin-2-yl)ethanol hydrochloride. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring a deep understanding of the risks and the rationale for each protective measure. Our goal is to build a foundation of trust through scientifically sound and operationally practical guidance.
Hazard Profile of this compound
Understanding the specific hazards of a compound is the critical first step in developing a robust safety plan. Based on data for piperidine-ethanol derivatives, this compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) classifications, derived from supplier safety data sheets and chemical databases, highlight its potential health effects.[2][3][4]
| Hazard Classification | GHS Hazard Statement | Potential Effect | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to gastrointestinal irritation and other adverse health effects. | [2][3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or its solutions can cause redness, itching, and inflammation. | [2][5][6] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Contact with eyes can result in significant irritation, pain, and potential damage if not promptly addressed. | [2][5][7] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Inhalation of the dust, particularly when handling the solid form, can irritate the nose, throat, and lungs. | [2][5][6] |
Some related piperidine compounds are noted to cause severe skin burns and eye damage, underscoring the necessity of cautious handling and robust protective measures.[3][8][9]
Foundational Safety: Engineering Controls
Before any personal protective equipment is worn, the primary line of defense is always engineering controls. These are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, especially in its solid, dusty form, must be performed inside a certified chemical fume hood.[8][10] This control captures airborne particles at the source, preventing inhalation and minimizing contamination of the laboratory environment.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[8][11]
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between you and the chemical. The selection of appropriate PPE is non-negotiable and is dictated by the hazards identified above.
Eye and Face Protection
Why it's essential: The compound is a serious eye irritant.[2][5] Airborne dust or splashes from solutions can cause significant and painful damage.
-
Required: Tight-sealing chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9][12] Standard safety glasses do not provide adequate protection from splashes or fine dust.
-
Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield should be worn over the safety goggles for full facial protection.
Hand Protection
Why it's essential: This chemical causes skin irritation.[2][6] Furthermore, some related compounds can cause severe burns, and absorption through the skin is a potential route of exposure.[3][9]
-
Required: Chemically resistant gloves. Nitrile gloves are the standard choice for incidental contact in a laboratory setting.
-
Protocol: Always double-glove if there is a risk of a splash or if handling the material for extended periods. Inspect gloves for any signs of degradation or punctures before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[13]
Body Protection
Why it's essential: To prevent the solid powder or solutions from making contact with your skin and personal clothing.
-
Required: A long-sleeved, impermeable laboratory coat or gown.[12] The gown should have a closed front and knit cuffs to ensure a snug fit around the inner glove.
-
Best Practice: Do not wear lab coats outside of the designated laboratory area to prevent the spread of contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[5][6]
Respiratory Protection
Why it's essential: The compound is a respiratory irritant, and fine powders are easily inhaled.[2][5]
-
Required for Solids: When weighing or otherwise handling the solid powder where dust may be generated, even within a fume hood, a NIOSH-approved respirator is necessary. An N95 or P100 particulate respirator is typically sufficient.[9]
-
Not Required for Solutions: Respiratory protection is generally not required when handling dilute, non-aerosolized solutions inside a properly functioning chemical fume hood.
Procedural Discipline: PPE Donning and Doffing Sequence
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Put on the impermeable gown and fasten it securely.
-
Respirator (if needed): Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Position securely on your face.
-
Gloves: Don the first pair of gloves, ensuring the cuffs go under the sleeves of the gown. If double-gloving, don the second pair over the first, with the cuffs pulled over the sleeves of the gown.
Doffing (Removing) Sequence:
-
Outer Gloves (if used): Remove the outer pair of gloves first.
-
Gown/Lab Coat: Remove the gown by rolling it down and away from your body, turning it inside out as you go.
-
Goggles/Face Shield: Remove from the back of the head forward, avoiding touching the front surface.
-
Inner Gloves: Remove the final pair of gloves, peeling them off so they end up inside out.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[13]
Visual Workflow: PPE Selection Protocol
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.
Caption: PPE selection workflow for handling this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
Contaminated PPE Disposal
-
Gloves, Respirators, and other disposables: All disposable PPE that has come into contact with the chemical must be considered hazardous waste. Place items in a designated, sealed, and clearly labeled hazardous waste container for disposal.[4]
-
Reusable PPE (Goggles, Face Shield, Gown): Thoroughly clean and decontaminate reusable equipment according to your institution's standard operating procedures. If significant contamination occurs, dispose of the item as hazardous waste.
Chemical Waste Disposal
-
Do Not Dispose Down the Drain: This material should not be released into the environment or disposed of in the sewer system.[8][10]
-
Waste Collection: Collect all waste material (excess solid, solutions, and the first rinse of emptied containers) in a compatible, sealed, and properly labeled hazardous waste container.[14] The label must clearly state "this compound" and any solvents used.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[15]
References
- PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Piperidin-2-ylethanol. National Center for Biotechnology Information.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
- American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. ASHP Publications.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
Sources
- 1. mu.edu.sa [mu.edu.sa]
- 2. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. medline.com [medline.com]
- 13. publications.ashp.org [publications.ashp.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
